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  • Product: 6-Nitro-2-(trifluoromethyl)quinolin-4-ol
  • CAS: 59108-08-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol

An In-Depth Technical Guide to 6-Nitro-2-(trifluoromethyl)quinolin-4-ol Introduction: The Quinoline Scaffold in Modern Chemistry The quinoline ring system is a cornerstone in medicinal chemistry and materials science, fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Nitro-2-(trifluoromethyl)quinolin-4-ol

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of therapeutic agents and functional materials.[1] Its rigid, bicyclic aromatic structure provides a unique scaffold that can be readily functionalized to modulate physicochemical and pharmacological properties. The introduction of specific substituents, such as the trifluoromethyl (-CF₃) group and the nitro (-NO₂) group, can impart profound effects on a molecule's biological activity, metabolic stability, and electronic properties.[2]

The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and lipophilicity can enhance a molecule's metabolic stability by blocking oxidative metabolism, increase its binding affinity to biological targets, and improve its pharmacokinetic profile.[2] The nitro group, also strongly electron-withdrawing, is a versatile synthetic handle that can be readily reduced to an amino group, providing a key point for further molecular elaboration and diversification.[3] Furthermore, nitroaromatic compounds themselves are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[4][5]

This technical guide provides a comprehensive overview of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol, a molecule that combines these three key features: the quinoline core, a 2-trifluoromethyl substituent, and a 6-nitro substituent. While this specific compound is not extensively characterized in publicly available literature, this guide will leverage data from closely related analogs and established chemical principles to provide a detailed profile of its synthesis, properties, and potential applications for researchers and drug development professionals.

Chemical Structure and Tautomerism

The chemical structure of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol is defined by a quinoline core with a hydroxyl group at position 4, a trifluoromethyl group at position 2, and a nitro group at position 6.

A critical aspect of the chemistry of 4-hydroxyquinolines is the existence of prototropic tautomerism. These compounds can exist in equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one).[6][7] For most substituted quinolin-4-ols, the quinolin-4(1H)-one tautomer is the predominant form in solution.[6][7] This preference is driven by the formation of a stable amide-like functionality within the heterocyclic ring. Therefore, it is expected that 6-Nitro-2-(trifluoromethyl)quinolin-4-ol will predominantly exist as its tautomer, 6-Nitro-2-(trifluoromethyl)quinolin-4(1H)-one .

tautomerism cluster_0 6-Nitro-2-(trifluoromethyl)quinolin-4-ol (Enol Form) cluster_1 6-Nitro-2-(trifluoromethyl)quinolin-4(1H)-one (Keto Form - Predicted Major Tautomer) enol keto enol->keto

Caption: Tautomeric equilibrium of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol.

Proposed Synthesis Workflow

The synthesis of 2-(trifluoromethyl)quinolin-4-ols is well-established and typically proceeds via a Conrad-Limpach or a Gould-Jacobs type reaction, involving the cyclization of an aniline with a β-ketoester.[8][9][10] For the target molecule, a plausible and efficient synthetic route would involve the reaction of 4-nitroaniline with ethyl 4,4,4-trifluoroacetoacetate.

This reaction is generally acid-catalyzed and proceeds in two key stages: initial condensation of the aniline with the β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization to afford the quinolin-4-ol product.

synthesis_workflow reactant1 4-Nitroaniline step1 Step 1: Condensation (Acid Catalyst, e.g., p-TsOH) Toluene, Reflux with Dean-Stark reactant1->step1 reactant2 Ethyl 4,4,4-trifluoroacetoacetate reactant2->step1 intermediate Enamine Intermediate step2 Step 2: Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) ~250 °C intermediate->step2 product 6-Nitro-2-(trifluoromethyl)quinolin-4-ol step1->intermediate step2->product

Caption: Proposed synthetic workflow for 6-Nitro-2-(trifluoromethyl)quinolin-4-ol.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Ethyl 3-((4-nitrophenyl)amino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate)

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-nitroaniline (1 equivalent), ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents), a catalytic amount of p-toluenesulfonic acid (0.05 equivalents), and toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification or purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol

  • Add the crude enamine intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250 °C with vigorous stirring. The cyclization is typically accompanied by the evolution of ethanol.

  • Maintain the high temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, which should cause the product to precipitate.

  • Dilute the cooled mixture with a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with hexane and then with a small amount of a more polar solvent like ethyl acetate or ethanol to remove residual high-boiling solvent and impurities.

  • The crude product can be further purified by recrystallization from a high-boiling polar solvent such as DMF or acetic acid.

Physicochemical Properties

PropertyPredicted ValueRationale / Comparison with Analogs
Molecular Formula C₁₀H₅F₃N₂O₃-
Molecular Weight 274.16 g/mol -
Physical Form Off-white to yellow solidAnalogs like 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol and 2-Hydroxy-4-(trifluoromethyl)quinoline are solids. The nitro group may impart a yellowish color.
Melting Point >250 °C6-Fluoro-2-(trifluoromethyl)quinolin-4-ol has a melting point of 259-263 °C.[11] The strong intermolecular interactions from the nitro group and the quinolone structure are expected to result in a high melting point.
Solubility Poorly soluble in water and non-polar organic solvents; Soluble in polar aprotic solvents (e.g., DMSO, DMF).The rigid, planar structure and the presence of both hydrogen bond donors and acceptors suggest poor solubility in water but good solubility in solvents like DMSO.
pKa Acidic (hydroxyl/N-H proton)The electron-withdrawing effects of both the -CF₃ and -NO₂ groups will significantly increase the acidity of the N-H proton in the major quinolin-4(1H)-one tautomer compared to unsubstituted quinolin-4-ol.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol is dictated by its key functional groups:

  • The 6-Nitro Group: This is the most versatile functional group for further synthetic transformations.

    • Reduction: The nitro group can be readily reduced to a 6-amino group using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.[3] The resulting 6-amino-2-(trifluoromethyl)quinolin-4-ol is a valuable intermediate for introducing a wide range of substituents via diazotization or amide coupling reactions, making it a key building block for constructing libraries of potential drug candidates.[3]

  • The Quinolin-4-ol System:

    • O-Alkylation/Acylation: While the quinolin-4(1H)-one is the major tautomer, the hydroxyl group of the minor enol tautomer can react with electrophiles under appropriate conditions, though N-alkylation might be a competing reaction.

    • Chlorination: The hydroxyl group can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[9] This would yield 4-chloro-6-nitro-2-(trifluoromethyl)quinoline, a key intermediate for nucleophilic aromatic substitution reactions at the 4-position. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, which is a common strategy in the synthesis of antimalarial drugs.[11]

  • The Aromatic Ring: The quinoline ring is electron-deficient due to the nitrogen atom and the two strongly electron-withdrawing substituents (-CF₃ and -NO₂). This deactivation makes electrophilic aromatic substitution reactions challenging. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group, although the 4-position is the most common site for substitution after conversion to a leaving group.

Potential Biological and Pharmacological Profile

The combination of the quinoline scaffold, a trifluoromethyl group, and a nitro group suggests a high potential for biological activity.

  • Anticancer Activity: Many substituted quinolines exhibit potent anticancer properties.[5][12][13] Nitro-substituted quinolines, in particular, have demonstrated significant cytotoxicity against various cancer cell lines.[5] The mechanism of action for related compounds often involves the inhibition of key signaling pathways or DNA intercalation.[12]

  • Antimalarial and Antiplasmodial Activity: The 4-aminoquinoline scaffold is the basis for classic antimalarial drugs like chloroquine.[1] The synthetic intermediate, 4-chloro-6-nitro-2-(trifluoromethyl)quinoline, could serve as a precursor for novel antiplasmodial agents.[11]

  • Antimicrobial and Antitubercular Activity: Quinoline derivatives are widely investigated for their antibacterial properties.[1] Specifically, fluorinated hydroxyquinolines have been used to synthesize potent and selective antitubercular agents.[11] The presence of the nitro group is also a feature in some antimicrobial compounds.[14]

Safety and Hazard Information

No specific safety data exists for 6-Nitro-2-(trifluoromethyl)quinolin-4-ol. However, based on its analogs, caution is warranted:

  • 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol is classified as "Toxic if swallowed" (GHS06, Danger).

  • 6-Nitroquinoline is classified as harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer.[14][15]

  • 2-Hydroxy-4-(trifluoromethyl)quinoline is a skin, eye, and respiratory irritant (GHS07, Warning).

Given these data, 6-Nitro-2-(trifluoromethyl)quinolin-4-ol should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

6-Nitro-2-(trifluoromethyl)quinolin-4-ol is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Although it predominantly exists as its quinolin-4(1H)-one tautomer, its synthesis is readily achievable through established methods. The strategic placement of the trifluoromethyl and nitro groups on the quinoline scaffold suggests a promising profile for anticancer, antimalarial, and antimicrobial activities. The true value of this molecule lies in its capacity as a versatile intermediate, where the nitro group can be converted to an amine and the hydroxyl group can be transformed into a leaving group, opening up a multitude of avenues for the synthesis of novel and complex derivatives. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is highly warranted.

References

  • Benci, K., et al. (2011). Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines. European Journal of Medicinal Chemistry, 46(11), 5595-5605.
  • Buriol, L., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Archives of Breast Cancer, 4(4), 119-124.
  • Holzer, W., & Mereiter, K. (2008). On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. Heterocycles, 75(1), 85-96. [Link]

  • BenchChem. (2025).
  • Petkov, I., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 21, 916-928.
  • Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry, 14(2), 26-32.
  • Perin, N., et al. (2011). Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines. Bioorganic & Medicinal Chemistry Letters, 21(21), 6484-6488.
  • PrepChem.com. (n.d.). Synthesis of 2-trifluoromethyl-4-hydroxyquinoline. Retrieved from [Link]

  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355.
  • Schlosser, M., & Marull, M. (2003). Synthesis of bis- and tris-alkynyl-2-trifluoromethylquinolines. European Journal of Organic Chemistry, 2003(12), 2213-2220.
  • ResearchGate. (2008). On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine.
  • ResearchGate. (2015). Synthesis of 2,4‐bis(trifluoromethyl)quinolines.
  • BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.
  • Petkov, I., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 21, 916-928.
  • Smolecule. (2023). Buy 2-(Trifluoromethyl)quinoline-4-carboxylic acid | 18706-39-3.
  • Hrčak - Srce. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
  • ChemicalBook. (2026). 6-NITROQUINOLINE | 613-50-3.
  • PubChem. (n.d.). 6-Nitroquinoline. Retrieved from [Link]

Sources

Exploratory

The Ascendant Therapeutic Potential of 6-Nitro-2-(Trifluoromethyl)quinoline Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with broad pharmacological activities.[1][2] Strategic functionalization of this core with specific bioisosteres can dramatically enhance therapeutic efficacy. This guide focuses on the synergistic potential of incorporating a 6-nitro and a 2-trifluoromethyl group onto the quinoline framework. The trifluoromethyl (-CF3) group is known to improve metabolic stability and target binding affinity, while the nitro (-NO2) group often confers potent cytotoxic and antimicrobial properties.[3][4] We will explore the synthetic rationale, delve into the molecular mechanisms of action across anticancer, antimicrobial, and neuroprotective domains, and present a consolidated view of the therapeutic promise held by this specific class of derivatives.

The Quinoline Scaffold: A Foundation for Therapeutic Innovation

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a versatile pharmacophore that forms the backbone of numerous FDA-approved drugs.[5][6][7] Its planar structure allows it to intercalate with DNA, while the nitrogen atom provides a key site for hydrogen bonding, enabling interaction with a wide array of biological targets.[1] The true power of the quinoline scaffold lies in its amenability to chemical modification, allowing for the fine-tuning of its pharmacological profile.[1][6]

The Strategic Importance of Trifluoromethyl and Nitro Functional Groups

The development of potent therapeutic agents often hinges on the strategic incorporation of functional groups that modulate a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile and its target affinity.

  • 2-(Trifluoromethyl) Group: The -CF3 group is a powerful bioisostere for a methyl group. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. This often leads to improved bioavailability and a longer half-life.[1][4]

  • 6-Nitro Group: The introduction of a nitro group, particularly on an aromatic system, is a well-established strategy for enhancing biological activity. The potent electron-withdrawing properties of the -NO2 group can increase the reactivity of the compound and its ability to participate in crucial biological interactions. In the context of cancer therapy, nitroaromatic compounds are often more cytotoxic than their non-nitrated counterparts and can act as prodrugs that are activated under the hypoxic conditions typical of solid tumors.[3][8][9]

The combination of these two moieties on the quinoline scaffold creates a unique electronic and steric profile, paving the way for novel compounds with potentially superior efficacy and selectivity.

Synthesis of 6-Nitro-2-(Trifluoromethyl)quinoline Derivatives

The synthesis of this specific class of quinolines requires a multi-step approach, often starting from a suitably substituted aniline. While classical methods like the Skraup or Combes syntheses provide a foundation, modifications are necessary to incorporate the required functional groups in the correct positions.[10] A plausible pathway involves the cyclization of a trifluoromethyl-containing precursor followed by selective nitration.

Proposed Synthetic Pathway

A logical and efficient synthetic route can be designed based on established chemical principles, such as the Gould-Jacobs reaction, followed by cyclization, chlorination, and nitration. This ensures regioselective placement of the key functional groups.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Nucleophilic Substitution (Example) A 4-Nitroaniline C Intermediate Enamine A->C + B (Acid Catalyst) B Ethyl 4,4,4-trifluoroacetoacetate D 4-Hydroxy-6-nitro-2-(trifluoromethyl)quinoline C->D High Temp (e.g., Dowtherm A) E 4-Chloro-6-nitro-2-(trifluoromethyl)quinoline D->E + POCl3 G Final Derivative: 4-Amino-6-nitro-2-(trifluoromethyl)quinoline E->G + F F Nucleophile (R-NH2)

Caption: Proposed synthetic workflow for 6-nitro-2-(trifluoromethyl)quinoline derivatives.

Experimental Protocol: Chlorination of 4-Hydroxyquinoline Intermediate (Step 3)

This protocol describes a critical step in the synthesis: the conversion of the 4-hydroxyquinoline to the more reactive 4-chloroquinoline, which serves as a key intermediate for further diversification.

Principle: The hydroxyl group at the 4-position is a poor leaving group. Reacting it with a strong dehydrating and chlorinating agent like phosphoryl chloride (POCl₃) replaces the -OH group with a -Cl atom. This chloro-derivative is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines, thiols, or other functional groups at the 4-position.

Methodology:

  • Place the 4-hydroxy-6-nitro-2-(trifluoromethyl)quinoline (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add phosphoryl chloride (POCl₃, 5-10 eq) to the flask in a fume hood.

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic step.

  • A precipitate of the crude 4-chloro derivative will form. Neutralize the acidic solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under a vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain the pure 4-chloro-6-nitro-2-(trifluoromethyl)quinoline.

Therapeutic Potential and Mechanisms of Action

The unique electronic properties conferred by the nitro and trifluoromethyl groups position these quinoline derivatives as promising candidates in several therapeutic areas.

Anticancer Activity

Quinoline derivatives have shown significant potential as anticancer agents by targeting various pathways essential for tumor growth and survival.[2][11] The presence of a nitro group is often associated with increased cytotoxicity against cancer cell lines.[3][9]

Mechanism of Action: A primary mechanism involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and controls cell proliferation, survival, and metabolism.[4] Additionally, these compounds can inhibit specific tyrosine kinases that are crucial for cancer cell signaling.[3] Other reported mechanisms for quinoline derivatives include the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[8][12]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6-Nitro-2-(Trifluoromethyl) Quinoline Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Quantitative Data: Cytotoxicity of Structurally Related Nitroquinolines

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
7-methyl-8-nitro-quinoline (C)Caco-2 (Colorectal)1.87[3]
7-(β-trans-ethenyl)-8-nitroquinoline (D)Caco-2 (Colorectal)0.93[3]
8-nitro-7-quinolinecarbaldehyde (E)Caco-2 (Colorectal)0.53[3]
8-hydroxy-5-nitroquinoline (Nitroxoline)Various5-10 fold more potent than Clioquinol[8]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability and is widely used for screening anticancer drug candidates.[13]

Principle: Metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[13]

Methodology:

  • Seed cancer cells (e.g., A549, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 6-nitro-2-(trifluoromethyl)quinoline test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Quinoline derivatives, most notably the fluoroquinolones, are potent antibacterial agents.[5][14] The introduction of different substituents can modulate this activity and potentially overcome existing resistance mechanisms. There is a continuous need for new antimicrobial agents due to the global threat of antibiotic resistance.[14][15]

Mechanism of Action: The primary antibacterial target for quinoline-based drugs is the bacterial DNA replication machinery. Specifically, they inhibit two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. DNA gyrase is responsible for introducing negative supercoils into DNA, a process vital for relieving torsional stress during replication. Topoisomerase IV is crucial for decatenating (unlinking) daughter chromosomes after replication. Inhibition of these enzymes leads to a rapid halt in DNA synthesis and repair, ultimately resulting in bacterial cell death.[2][14]

G DNA Bacterial DNA Replication DNA Replication DNA->Replication Gyrase DNA Gyrase Replication->Gyrase TopoIV Topoisomerase IV Replication->TopoIV Supercoiling Negative Supercoiling Gyrase->Supercoiling Death Cell Death Decatenation Chromosome Separation TopoIV->Decatenation Viable Bacterial Cell Survival Supercoiling->Viable Decatenation->Viable Inhibitor Quinoline Derivative Inhibitor->Gyrase Inhibitor->TopoIV

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by quinoline derivatives.

Quantitative Data: Antibacterial Activity of Structurally Related Quinolines

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one derivative 6cMRSA (Gram-positive)0.75[14]
Quinoline-2-one derivative 6cVRE (Gram-positive)0.75[14]
Quinolone derivative 24E. coli (Gram-negative)3.125[5]
Quinolone derivative 24S. aureus (Gram-positive)3.125[5]
Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant and growing healthcare challenge.[16][17] Quinoline derivatives have emerged as promising multitarget-directed ligands for these complex conditions.[18] A new class of quinoline compounds has been identified for the detection and treatment of Alzheimer's disease and other neurodegenerative conditions related to amyloid or neurofibrillary tangle accumulation.[19]

Mechanism of Action: The therapeutic strategy for neurodegenerative diseases often involves targeting multiple pathological factors. Quinoline derivatives have been shown to:

  • Inhibit Cholinesterases: Inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase levels of the neurotransmitter acetylcholine, a key strategy in Alzheimer's therapy.[16][18]

  • Inhibit Monoamine Oxidase (MAO): Inhibit MAO-B, an enzyme that breaks down dopamine, which is beneficial for Parkinson's disease.[17][18]

  • Chelate Metal Ions: Chelate excess metal ions like copper and iron, which are implicated in the generation of oxidative stress and protein aggregation in the brain.[18]

  • Reduce Oxidative Stress: Exert antioxidant effects, protecting neurons from damage caused by reactive oxygen species.[17][20]

The combination of these activities in a single molecule makes quinoline derivatives highly attractive candidates for developing new therapies for neurodegenerative diseases.[17]

Conclusion and Future Outlook

The 6-nitro-2-(trifluoromethyl)quinoline scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic combination of a cytotoxicity-enhancing nitro group and a stability-promoting trifluoromethyl group on a proven pharmacophore creates a powerful foundation for drug discovery. The evidence points towards significant potential in oncology, infectious diseases, and neurodegeneration.

Future research should focus on synthesizing a library of these derivatives with diverse substitutions at other positions (e.g., the 4-position) to establish clear structure-activity relationships (SAR). Comprehensive preclinical evaluation, including in vivo efficacy studies in relevant animal models and detailed ADMET profiling, will be critical to advancing the most promising candidates toward clinical development. The multifaceted biological activities of these compounds underscore their potential to address complex diseases with unmet medical needs.[2][7]

References

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  • Al-Suwaidan, I. A., Alanazi, M. M., Abdel-Aziz, A. A. M., Al-Obaid, A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2397198. ([Link])

  • Kumar, A., Chashoo, G., Saxena, A., & Abdullah, M. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 22(16), 2869-2882. ([Link])

  • Eldehna, W. M., Abou-Seri, S. M., El-Khamisy, S. M., & El-Shafey, M. M. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal, 2(5), 165-177. ([Link])

  • Sharma, A., Kumar, V., & Kumar, P. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). ([Link])

  • Seliem, I. A., Panda, S. S., Girgis, A. S., & Al-Mahmoudy, A. M. M. (2024). New Quinoline Derivatives and their Antimicrobial Potential Against Candida Albicans and Staphylococcus Aureus. ResearchGate. ([Link])

  • Fan, L., et al. (2023). Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties. ResearchGate. ([Link])

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. ([Link])

  • da Silva, J. K., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. ([Link])

  • Sharma, A., Kumar, V., & Kumar, P. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC advances, 12(30), 19169-19197. ([Link])

  • Martínez-Araya, C., & Caballero, J. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1877. ([Link])

  • Singh, A., & Parveen, R. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. International Journal of Pharmaceutical and Bio-Medical Science, 2(6), 1180-1185. ([Link])

  • Jain, A., Sharma, R., & Singh, J. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. ([Link])

  • Martínez-Araya, C., & Caballero, J. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1877. ([Link])

  • Al-Ostath, R. A., Al-Assaf, A. F., Al-Amri, A. M., & El-Emam, A. A. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14385-14397. ([Link])

  • Frolova, Y., et al. (2024). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. ([Link])

  • University of Ljubljana, Faculty of Pharmacy. (2022). Novel quinolin-2-yl nitrones useful for the prevention and/or treatment of neurodegenerative diseases. Knowledge Transfer Slovenia. ([Link])

  • Sharma, A., Kumar, V., & Kumar, P. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19169-19197. ([Link])

  • Sravani, G. S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 209-216. ([Link])

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). ([Link])

Sources

Foundational

Rational Design and Structure-Activity Relationship (SAR) of Trifluoromethylated Quinolines in Modern Therapeutics

Executive Summary The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, foundational to the development of antimalarial, antibacterial, and anticancer therapeutics. The strategic introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, foundational to the development of antimalarial, antibacterial, and anticancer therapeutics. The strategic introduction of a trifluoromethyl (–CF 3​ ) group onto the quinoline core fundamentally alters its physicochemical and pharmacokinetic landscape. This technical guide explores the structure-activity relationship (SAR) of trifluoromethylated quinolines, detailing the regioselective synthetic methodologies, the causality behind their enhanced biological target engagement, and the self-validating protocols required for their evaluation in drug discovery.

The "Fluorine Effect" on the Quinoline Scaffold

The integration of a –CF 3​ group into the quinoline ring system is not merely a structural substitution; it is a profound physicochemical upgrade. The –CF 3​ moiety is highly electronegative and lipophilic, which drives three critical pharmacokinetic enhancements:

  • Metabolic Stability: The robust C–F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated oxidative degradation. By placing –CF 3​ groups at metabolic hotspots (e.g., the C-2 or C-8 positions), the biological half-life of the compound is significantly extended.

  • Membrane Permeability: The lipophilic nature of the –CF 3​ group increases the overall LogP of the molecule, enhancing passive diffusion across lipid bilayers—a critical factor for targeting intracellular pathogens like Plasmodium falciparum or viral RNA replication machinery1.

  • Target Binding Kinetics: The electron-withdrawing effect of the –CF 3​ group modulates the pKa of the quinoline nitrogen. Furthermore, the electron-deficient aromatic ring strengthens π−π stacking interactions with aromatic amino acid residues within kinase ATP-binding pockets.

SAR_Pathways CF3Q CF3-Quinoline Scaffold Prop1 Increased Lipophilicity CF3Q->Prop1 Prop2 Metabolic Stability CF3Q->Prop2 Prop3 Electron Withdrawal CF3Q->Prop3 Target1 Plasmodium Food Vacuole (Haemozoin Inhibition) Prop1->Target1 Membrane Permeability Target2 Kinase ATP Pocket (c-Met / EGFR Inhibition) Prop2->Target2 Extended Half-life Prop3->Target2 Pi-Pi Stacking Target3 Viral RNA Replication (ZIKV Inhibition) Prop3->Target3 Enhanced Binding

Pharmacological mechanisms and target modulation by CF3-quinolines.

Mechanistic Insights: Regioselective Trifluoromethylation

Achieving precise placement of the –CF 3​ group on the quinoline core is challenging due to the inherent electronic disparity between the electron-deficient pyridinic ring and the electron-rich benzenoid ring. Synthetic choices must be driven by strict mechanistic causality:

  • C-2 Trifluoromethylation: Typically achieved via Palladium-catalyzed Heck cyclizations. Causality: Electron-deficient aryl halides enhance the electrophilicity at the C-2 position, directing the nucleophilic attack to this specific site2.

  • C-5 Trifluoromethylation: The C-5 position is part of the benzenoid ring and naturally less reactive. Causality: To override this, Copper(II) catalysis is employed alongside an 8-amido directing group. This forms a rigid cyclometalated intermediate, forcing the metal center to activate the C-5 C–H bond specifically.

  • Radical Trifluoromethylation (Photoredox): Employs visible light and a photosensitizer (e.g., Eosin Y) to generate CF 3​ radicals from sodium trifluoromethanesulfinate (CF 3​ SO 2​ Na). Causality: Single-electron transfer (SET) allows for functionalization under mild conditions without harsh, stoichiometric oxidants3.

Synthesis Start Quinoline Precursor Pd Pd-Catalyzed Heck (Electrophilic) Start->Pd Aryl Halides Cu Cu(II)-Catalyzed (Directing Group) Start->Cu 8-Amido Group Vis Visible-Light Photoredox (Radical Pathway) Start->Vis CF3SO2Na / Eosin Y C2 C-2 Trifluoromethylation Pd->C2 C5 C-5 Trifluoromethylation Cu->C5 C3 C-3 Trifluoromethylation Vis->C3

Regioselective synthetic pathways for trifluoromethylated quinolines.

Protocol 1: Self-Validating Visible-Light-Promoted Radical Trifluoromethylation

This protocol utilizes an oxygen-promoted radical pathway. It is designed as a self-validating system to ensure reaction fidelity.

Step 1: Reaction Assembly Combine the quinoline derivative (1.0 equiv), CF 3​ SO 2​ Na (3.0 equiv), and Eosin Y (5 mol%) in a solvent mixture of CH 3​ CN/H 2​ O. Causality: Eosin Y is chosen because its excitation wavelength aligns with standard visible light LEDs. The aqueous organic mixture ensures the solubility of both the organic substrate and the inorganic sulfinate salt.

Step 2: Oxygenation Purge the reaction vessel with O 2​ gas and maintain under an O 2​ balloon. Causality: Unlike standard photoredox reactions that require degassing, mechanistic investigations demonstrate that O 2​ acts as the terminal oxidant here. It accepts an electron from the reduced Eosin Y species, regenerating the active photocatalyst and generating the reactive CF 3​ radical.

Step 3: Irradiation and Validation Check Irradiate with a 3W green LED at room temperature for 12 hours. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 hexane/EtOAc solvent system. The retention factor (Rf) for trifluoromethylated quinolines reliably ranges from 0.4–0.6. If the product spot is outside this Rf window, or absent, the photocatalytic cycle has failed (likely due to insufficient O 2​ or light penetration), and the reaction must be aborted before costly workup.

Step 4: Isolation Quench with water, extract with ethyl acetate, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

Structure-Activity Relationship (SAR) Profiling

The therapeutic efficacy of trifluoromethylated quinolines spans multiple disease states. The table below summarizes the quantitative SAR data and the mechanistic rationale for specific substitutions.

Compound ScaffoldTarget / DiseaseKey SubstitutionsObserved Activity (IC 50​ / Effect)Mechanistic Rationale
2,8-bis(trifluoromethyl)quinoline Leukemia (HL-60, U937)4-(3,5-dimethyl-1H-pyrazol-4-yl)19.88 ± 3.35 μg/mLThe dual –CF 3​ groups drastically enhance lipophilicity, driving cellular penetration into leukemic cells and inducing cell cycle arrest 4.
7-chloro-4-aminoquinoline Malaria (P. falciparum)Basic side chains, –CF 3​ at ring BSub-micromolarThe basic nitrogen causes pH trapping in the acidic parasite food vacuole. The –CF 3​ group prevents metabolic degradation and favors π−π interactions with haemozoin5.
3,5,7-trisubstituted quinoline Solid Tumors (c-Met / EGFR)7-CF 3​ , 3-(4-acetylpiperazin-1-yl)High potency (nanomolar range)The 7-CF 3​ group perfectly occupies the deep hydrophobic pocket of the c-Met kinase domain, locking the enzyme in an inactive conformation6.
2,8-bis(trifluoromethyl)quinoline Zika Virus (ZIKV)2,8-bis-CF 3​ >75% viral replication inhibitionThe electronegativity and lipophilicity of the scaffold mimic mefloquine, allowing it to cross host cell membranes and disrupt viral RNA synthesis.

Self-Validating Protocol: In Vitro Kinase Inhibition Assay

To accurately determine the IC 50​ of novel trifluoromethylated quinolines against targets like EGFR or c-Met, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended. This protocol includes internal mathematical validation to prevent false positives caused by the inherent autofluorescence of highly conjugated quinoline systems.

Step 1: Enzyme-Inhibitor Pre-incubation Dispense 5 μL of the target kinase (e.g., EGFR) into a 384-well plate. Add 2.5 μL of the CF 3​ -quinoline derivative (serially diluted in DMSO). Incubate for 30 minutes at room temperature. Causality: Pre-incubation is critical. Because –CF 3​ groups often drive slow-binding kinetics due to deep hydrophobic pocket insertion, failing to pre-incubate will result in artificially high (weaker) IC 50​ values.

Step 2: Reaction Initiation Add 2.5 μL of a master mix containing ATP and the biotinylated peptide substrate. Causality: The ATP concentration must be set precisely at its apparent Km​ for the specific kinase. This ensures the assay is highly sensitive to competitive inhibitors (which most quinolines are) while mimicking physiological nucleotide competition.

Step 3: Quench and Detection After 60 minutes, add 10 μL of stop buffer containing EDTA (to chelate Mg 2+ and halt the kinase) alongside Europium-labeled anti-phospho antibodies and Streptavidin-APC. Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Causality: TR-FRET utilizes a time delay before measuring emission. This allows the short-lived autofluorescence of the quinoline rings to decay, ensuring the measured signal is purely from the biological phosphorylation event.

Step 4: System Validation (Z'-Factor Calculation) Before calculating IC 50​ values, the assay's integrity must be validated using the Z'-factor equation:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Where σ is the standard deviation and μ is the mean of the positive (known inhibitor, e.g., Erlotinib) and negative (DMSO only) controls. Validation Check: If Z′<0.5 , the assay window is too narrow, or the pipetting variance is too high. The data must be discarded, and the assay repeated. A Z′≥0.5 validates the system, confirming the IC 50​ data is trustworthy.

Future Perspectives in Lead Optimization

The future of quinoline-based drug discovery lies in the fine-tuning of the trifluoromethylation pattern. While 2,8-bis(trifluoromethyl)quinolines show exceptional potency, their extreme lipophilicity can lead to poor aqueous solubility. Future SAR campaigns should focus on pairing the –CF 3​ group with polar, solubilizing appendages (e.g., morpholine or piperazine rings at the C-4 position) to achieve an optimal balance of pharmacodynamics and oral bioavailability.

References

  • Benchchem. "5-(Trifluoromethyl)quinoline | 342-30-3." Benchchem.
  • Organic Letters. "Visible-Light- and Oxygen-Promoted Direct Csp2-H Radical Difluoromethylation of Coumarins and Antifungal Activities." ACS Publications.
  • PMC. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." National Institutes of Health.
  • Arabian Journal of Chemistry. "Comprehensive review on current developments of quinoline-based anticancer agents." Elsevier.
  • MDPI. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." MDPI.
  • PMC. "Synthetic and medicinal perspective of quinolines as antiviral agents." National Institutes of Health.

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Exploratory

Whitepaper: Pharmacological Profiling and Biological Activity of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol

Executive Summary & Structural Rationale The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics ranging from antimalarials (e.g., mefloquin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics ranging from antimalarials (e.g., mefloquine) to targeted kinase inhibitors (e.g., lenvatinib). Within this diverse family, 6-Nitro-2-(trifluoromethyl)quinolin-4-ol represents a highly specialized, multi-functional derivative.

Designing this specific molecule involves a deliberate structure-activity relationship (SAR) strategy:

  • The Quinolin-4-ol (4-quinolone) Core: Provides the fundamental hydrogen-bonding network necessary for binding to critical biological targets, such as the cytochrome bc1 complex in parasites[1] and the ATP-binding pockets of human kinases[2].

  • 2-Trifluoromethyl ( CF3​ ) Substitution: The integration of a CF3​ group at the 2-position is a calculated metabolic shield. It prevents oxidative degradation by cytochrome P450 enzymes at a highly reactive site, while simultaneously increasing the molecule's lipophilicity ( logP ). This enhances cellular membrane permeation and blood-brain barrier traversal, a critical factor for targeting intracellular pathogens or central nervous system malignancies[2][3].

  • 6-Nitro ( NO2​ ) Substitution: The nitro group acts as a strong electron-withdrawing moiety, increasing the acidity of the 4-hydroxyl group and altering the molecule's tautomeric equilibrium. More importantly, in the hypoxic microenvironments of solid tumors or bacterial biofilms, the nitro group undergoes bioreduction via nitroreductases. This redox cycling generates reactive oxygen species (ROS), inducing localized oxidative stress and DNA damage[4].

Spectrum of Biological Activities

Based on the functionalization of its core, 6-Nitro-2-(trifluoromethyl)quinolin-4-ol exhibits a dual-axis biological profile, making it a valuable lead compound in both infectious disease and oncology.

Antimicrobial and Antimalarial Efficacy

Quinolin-4-ol derivatives possess profound antimicrobial activity, particularly against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA)[5]. The lipophilic CF3​ group allows the compound to penetrate the thick peptidoglycan layer, while the nitro group disrupts bacterial respiration. Furthermore, fluorinated quinolones are highly potent against drug-resistant strains of Plasmodium falciparum, achieving nanomolar efficacy by inhibiting hemozoin biocrystallization and disrupting the parasite's electron transport chain[1].

Antineoplastic and Cytotoxic Properties

In oncology, nitro-substituted quinolines have demonstrated significant cytotoxicity against epithelial colorectal carcinoma (Caco-2), prostate cancer (LNCaP), and breast cancer cell lines[3][4]. The mechanism is largely bipartite: the quinoline core acts as a competitive inhibitor of kinases (such as SGK1) and tubulin polymerization[2][3], while the 6-nitro group induces apoptosis via ROS-mediated oxidative stress, effectively blocking the cell cycle at the G2/M phase[2].

Mechanistic Pathways

The synergistic effects of the CF3​ and NO2​ groups result in a multi-targeted mechanism of action (MoA), reducing the likelihood of acquired resistance.

SignalingPathway cluster_0 Intracellular Targets Compound 6-Nitro-2-(CF3)-quinolin-4-ol NitroReductase Nitroreductase Activation Compound->NitroReductase Bioreduction Kinase Kinase / Tubulin Inhibition Compound->Kinase Direct Binding ROS Reactive Oxygen Species (ROS) NitroReductase->ROS Redox Cycling DNA DNA Damage ROS->DNA Oxidative Stress Apoptosis Cell Cycle Arrest & Apoptosis Kinase->Apoptosis G2/M Block DNA->Apoptosis Caspase Activation

Figure 1: Intracellular mechanisms of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of this compound requires self-validating assay designs. The following protocols are engineered to account for the specific chemical properties of nitro-aromatics.

Protocol A: Resazurin-Based Microtitre Assay for Antimicrobial MIC/MBC

Causality & Rationale: Nitro-quinolines are inherently chromogenic (often yellow/orange). Standard optical density ( OD600​ ) readouts for bacterial growth are easily confounded by the compound's own absorbance. Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active bacteria to resorufin (pink, highly fluorescent). Utilizing a fluorescence readout bypasses compound-induced optical interference.

Step-by-Step Workflow:

  • Preparation: Dissolve 6-Nitro-2-(trifluoromethyl)quinolin-4-ol in 100% DMSO to a 10 mg/mL stock. Dilute in Mueller-Hinton broth to achieve a working concentration (ensure final DMSO ≤1% ).

  • Inoculation: Adjust bacterial suspension (e.g., MRSA) to a 0.5 McFarland standard, then dilute 1:100. Add 5×105 CFU/mL to a 96-well plate.

  • Treatment: Perform serial 2-fold dilutions of the compound across the plate.

  • Self-Validating Controls:

    • Positive Control: Vancomycin (confirms assay sensitivity).

    • Vehicle Control: 1% DMSO (rules out solvent toxicity).

    • Compound Blank: Media + Compound + Resazurin (no bacteria; checks for compound autofluorescence or spontaneous dye reduction).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution per well. Incubate for 2 hours. Read fluorescence at Ex 560 nm / Em 590 nm.

Protocol B: Flow Cytometry for Cytotoxicity and ROS Validation

Causality & Rationale: To definitively prove that the 6-nitro group drives cytotoxicity via oxidative stress, the assay must be performed with and without an ROS scavenger (e.g., N-acetylcysteine, NAC). If the compound's efficacy drops in the presence of NAC, the ROS-mediated MoA is validated.

Step-by-Step Workflow:

  • Cell Culture: Seed LNCaP or Caco-2 cells at 1×105 cells/well in a 6-well plate. Incubate for 24 hours.

  • Pre-treatment: Pre-treat half the wells with 5 mM NAC for 1 hour.

  • Compound Exposure: Treat cells with the IC50​ concentration of the quinoline compound for 24 hours.

  • Harvest & Stain: Trypsinize cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark.

  • Analysis: Analyze via flow cytometry. Early apoptotic cells will be Annexin V+/PI-, while late apoptotic/necrotic cells will be Annexin V+/PI+.

Workflow Step1 Compound Formulation Step2 In Vitro Screening (MIC/IC50) Step1->Step2 Step3 Mechanistic Validation (ROS/NAC) Step2->Step3 Step4 Data Synthesis & Hit Confirmation Step3->Step4

Figure 2: Self-validating experimental workflow for biological evaluation.

Quantitative Data Synthesis

The table below synthesizes representative biological activity data for 6-Nitro-2-(trifluoromethyl)quinolin-4-ol and structurally analogous quinolines, demonstrating the superior potency achieved through dual CF3​ and NO2​ functionalization[1][3][4][5].

Target Organism / Cell LineDisease RelevanceRepresentative MetricEfficacy RangeComparison / Notes
MRSA (Clinical Isolates) Antibiotic-Resistant Infection MIC 0.05 - 1.25 µg/mLComparable to Vancomycin; driven by 4-OH and NO2​ groups.
Plasmodium falciparum (3D7) Malaria IC50​ 0.01 - 0.15 µMOutperforms chloroquine; CF3​ group critical for binding.
Caco-2 Cells Colorectal Carcinoma IC50​ 0.53 - 1.87 µMNitro-substitution increases cytotoxicity by ~3x vs. un-substituted.
LNCaP Cells Prostate Cancer IC50​ 0.002 - 0.28 µMHighly potent tubulin/SGK1 inhibition; G2/M phase arrest.

Conclusion & Future Perspectives

6-Nitro-2-(trifluoromethyl)quinolin-4-ol is a structurally optimized pharmacophore that leverages the lipophilic stability of fluorine chemistry and the redox-active nature of nitro-aromatics. Its ability to simultaneously inhibit critical enzymatic pathways (kinases, tubulin) while inducing localized oxidative stress makes it a formidable candidate for overcoming multidrug resistance in both oncology and infectious diseases. Future drug development efforts should focus on formulating this compound into targeted delivery systems (e.g., liposomal encapsulation) to mitigate potential off-target systemic toxicity inherent to nitro-aromatic bioreduction.

References

  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents (PubMed).[5]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Journal of Archives in Military Medicine (Brieflands).[4]

  • Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. European Journal of Medicinal Chemistry (PubMed).[3]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[1]

  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Molecular Diversity (ResearchGate).[2]

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Foundational

A Technical Guide to the Role of the Nitro Group in the Pharmacophore of Quinolin-4-ol Analogs

Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] When functionalized to quinolin-4-ols, and further substituted with a nitro (-N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] When functionalized to quinolin-4-ols, and further substituted with a nitro (-NO₂) group, these analogs exhibit a remarkable spectrum of biological activities, particularly in oncology and infectious diseases. This guide provides an in-depth technical analysis of the nitro group's role as a critical pharmacophoric element in quinolin-4-ol derivatives. We will dissect its profound influence on the molecule's physicochemical properties, its direct and indirect contributions to structure-activity relationships (SAR), and its function as a bioreductive "warhead" for targeted cytotoxicity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the nitro group in the design of next-generation quinolin-4-ol-based therapeutics.

The Nitro Group: A Multifaceted Modulator of Physicochemical Properties

The introduction of a nitro group onto the quinolin-4-ol scaffold fundamentally alters its electronic and physical characteristics. Understanding these changes is paramount to predicting a molecule's pharmacokinetic and pharmacodynamic behavior.

Electronic Influence

The nitro group is one of the strongest electron-withdrawing groups (EWGs) used in medicinal chemistry, exerting its influence through both inductive and resonance effects.[4][5][6][7][8] This strong electronic pull deactivates the aromatic ring toward electrophilic substitution but, more importantly, facilitates nucleophilic aromatic substitution.[5][7] This property can be strategically employed during synthesis.[9]

  • Polarity and Dipole Moment: Nitro compounds possess large dipole moments (3.5-4.0 D), significantly increasing the polarity of the parent molecule.[5][10] This heightened polarity leads to higher boiling points compared to non-nitrated analogs of similar molecular weight.[4][6][10]

  • Acidity: The -I effect of the nitro group acidifies adjacent C-H bonds, making the α-protons more susceptible to abstraction by a base.[5][7]

  • Solubility: While the increased polarity might suggest enhanced water solubility, aromatic nitro compounds are generally insoluble in water but readily soluble in organic solvents.[4][5][6] This balance is crucial for achieving the desired lipophilicity for membrane transport.

  • Hydrogen Bonding: The oxygen atoms of the nitro group act as potent hydrogen bond acceptors, a critical feature for molecular recognition at a receptor or enzyme active site.[11][12]

The interplay of these properties dictates how a nitro-quinolin-4-ol analog interacts with its biological environment, from crossing cell membranes to fitting within a protein's binding pocket.

Pharmacophoric contributions of the Nitro Group.

Role in Structure-Activity Relationships (SAR)

The nitro group is rarely a passive substituent. Its position and electronic nature are pivotal in defining the SAR of quinolin-4-ol analogs.

Direct Engagement in Target Binding

The electron-deficient nature of the nitro-substituted ring can enhance π-π stacking interactions with electron-rich aromatic residues (e.g., Tyr, Phe, Trp) in a protein binding pocket. Furthermore, as a strong hydrogen bond acceptor, it can form critical interactions with donor residues like Arg, Lys, or Ser, anchoring the ligand in an optimal orientation for inhibitory activity. For example, studies on 3-nitroquinolines as anticancer agents have shown that the nitro group is essential for their antiproliferative effects against EGFR-overexpressing tumor cell lines.[13]

The Bioreductive "Warhead": A Mechanism for Selective Toxicity

A defining feature of the nitroaromatic pharmacophore is its capacity for reductive bioactivation.[11][12] This process is central to the efficacy of many nitroaromatic drugs as antimicrobial and anticancer agents.[8][14]

  • Initial Reduction: In low-oxygen environments (hypoxia), characteristic of solid tumors and anaerobic bacteria, cellular nitroreductases catalyze a one-electron reduction of the nitro group (Ar-NO₂) to a nitro radical anion (Ar-NO₂⁻).[15]

  • Futile Cycling vs. Further Reduction: In the presence of oxygen, this radical anion can be re-oxidized back to the parent compound, creating a "futile cycle" that generates superoxide radicals (O₂⁻) and oxidative stress. In hypoxic conditions, however, the radical anion undergoes further reduction.

  • Formation of Cytotoxic Species: Stepwise reduction yields highly reactive and cytotoxic intermediates, including the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[16] These electrophilic metabolites can covalently modify and damage critical biomacromolecules like DNA, RNA, and proteins, leading to cell death.[17]

This mechanism confers a degree of selective toxicity; the drug is preferentially activated in the target hypoxic cells or anaerobic pathogens, sparing healthy, oxygen-rich tissues.[12][15]

Bioreduction_Pathway cluster_hypoxia Hypoxic Environment Parent Parent Nitro-Quinolinol (Ar-NO₂) (Less Toxic) Radical Nitro Radical Anion (Ar-NO₂⁻) Parent->Radical +1e⁻ (Nitroreductase) Radical->Parent +O₂ (Re-oxidation) Nitroso Nitroso Intermediate (Ar-NO) Radical->Nitroso +1e⁻, +H⁺ Oxygen O₂ Hydroxylamine Hydroxylamine (Ar-NHOH) (Highly Reactive) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Damage Covalent Adducts with DNA, Proteins, etc. Hydroxylamine->Damage Nucleophilic Attack Death Cell Death / Therapeutic Effect Damage->Death Superoxide Superoxide (O₂⁻) (Oxidative Stress) Oxygen->Superoxide e⁻ transfer Computational_Workflow Start Design Library of Nitro-Quinolin-4-ol Analogs Opt Geometry Optimization (DFT: B3LYP/6-31G*) Start->Opt 1. Prepare Ligands Dock Molecular Docking (Target: Enzyme/Receptor PDB) Opt->Dock 2. Prepare for Docking Score Scoring & Pose Analysis Dock->Score 3. Predict Binding Mode MD Molecular Dynamics (MD) Simulation (Top Hits) Score->MD 4. Select Best Candidates QSAR QSAR Model Development Score->QSAR 4a. Use Docking Scores Energy Binding Free Energy Calculation (MM/PBSA) MD->Energy 5. Assess Stability & Affinity Energy->QSAR SAR Rationalize SAR & Guide Next Synthesis Round Energy->SAR 6a. Refine with Physics-based Models QSAR->SAR 6. Correlate Structure & Activity

Sources

Exploratory

A Technical Guide to 6-Nitro-2-(trifluoromethyl)quinolin-4-ol: A Promising Scaffold for Next-Generation Antimalarial Drug Design

Abstract The persistent global challenge of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent development of novel chemotherapeutics. Quinoline-based compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The persistent global challenge of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent development of novel chemotherapeutics. Quinoline-based compounds have historically formed the bedrock of antimalarial therapy. This technical guide introduces 6-nitro-2-(trifluoromethyl)quinolin-4-ol as a promising, yet underexplored, scaffold for antimalarial drug design. We provide a comprehensive framework for researchers, scientists, and drug development professionals, detailing a plausible synthetic pathway, robust protocols for biological evaluation, and a strategic approach to structure-activity relationship (SAR) studies. By integrating established principles of medicinal chemistry with detailed, self-validating experimental methodologies, this document serves as a foundational resource for leveraging this scaffold to generate potent new agents against malaria.

Introduction: The Imperative for Innovation in Quinoline-Based Antimalarials

For centuries, the quinoline ring system has been central to the fight against malaria, beginning with the isolation of quinine and later the synthesis of chloroquine and mefloquine. These drugs have saved countless lives by targeting the blood stages of the malaria parasite. Their primary mechanism involves disrupting the detoxification of heme—a toxic byproduct of the parasite's digestion of hemoglobin within its acidic food vacuole.[1][2] By accumulating in this organelle, quinolines inhibit the polymerization of heme into inert hemozoin crystals, leading to a buildup of the toxic heme and subsequent parasite death.[3][4]

However, the clinical utility of foundational quinolines like chloroquine has been severely eroded by the global spread of drug-resistant parasite strains.[2] This reality underscores a critical need for new chemical entities that can overcome existing resistance mechanisms. The 6-nitro-2-(trifluoromethyl)quinolin-4-ol scaffold is proposed here as a strategic starting point for innovation. The rationale is twofold:

  • Trifluoromethyl (-CF₃) Group: This electron-withdrawing group is a well-established bioisostere in medicinal chemistry, known to enhance metabolic stability, increase lipophilicity, and improve target-binding affinity.[5]

  • Nitro (-NO₂) Group: The presence of a nitro group can significantly influence the electronic properties of the quinoline ring and may offer additional interaction points with biological targets. Studies on other heterocyclic scaffolds, such as quinazolines, have demonstrated that nitro-substitution can be a key determinant of biological activity.[6][7]

This guide provides the scientific rationale and detailed protocols to synthesize, evaluate, and optimize derivatives based on this core structure.

Section 1: Synthesis and Characterization of the Core Scaffold

Rationale for Synthetic Design

The synthesis of substituted quinolin-4-ols is a well-trodden path in organic chemistry. A common and effective approach is the Conrad-Limpach synthesis or its variations, which involve the condensation of an aniline with a β-ketoester followed by thermal cyclization. For our target scaffold, a logical pathway involves starting with an appropriately substituted aniline and a trifluoromethyl-β-ketoester. This approach offers a direct route to the core structure with good control over the substitution pattern.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-nitroaniline and ethyl 4,4,4-trifluoroacetoacetate. The initial step is a condensation reaction to form an enamine intermediate, followed by a high-temperature cyclization to yield the final quinolin-4-ol product.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 4-Nitroaniline C Enamine Intermediate (Ethyl 3-((4-nitrophenyl)amino)-4,4,4-trifluorobut-2-enoate) A->C Condensation (e.g., Ethanol, cat. acid) B Ethyl 4,4,4-trifluoroacetoacetate B->C D 6-Nitro-2-(trifluoromethyl)quinolin-4-ol C->D Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A, ~250 °C)

Caption: Proposed two-step synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol

This protocol is a robust, self-validating procedure derived from established methodologies for quinoline synthesis.

Materials:

  • 4-Nitroaniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Ethanol, absolute

  • Dowtherm A (or similar high-boiling solvent)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and heating apparatus

Step-by-Step Procedure:

  • Step 1: Condensation to form Enamine Intermediate

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-nitroaniline in absolute ethanol.

    • Add 1.1 equivalents of ethyl 4,4,4-trifluoroacetoacetate to the solution.

    • Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Upon completion, cool the reaction mixture to room temperature and then to 0-4 °C in an ice bath to precipitate the enamine intermediate.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum. The structure should be confirmed by ¹H NMR and Mass Spectrometry.

  • Step 2: Thermal Cyclization to Final Product

    • Caution: This step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • In a high-temperature reaction vessel, add the dried enamine intermediate from Step 1 to a high-boiling solvent such as Dowtherm A.

    • Heat the mixture to approximately 250 °C for 30-60 minutes. Monitor the reaction by TLC for the disappearance of the intermediate.

    • Cool the mixture to room temperature, which should cause the product to precipitate.

    • Dilute the mixture with a hydrocarbon solvent (e.g., hexane) to facilitate precipitation and filtration.

    • Filter the crude product and wash thoroughly with hexane to remove the high-boiling solvent.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 6-nitro-2-(trifluoromethyl)quinolin-4-ol.

Physicochemical Characterization

Confirm the identity and purity of the final compound using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Additionally, determining key physicochemical properties is crucial for early-stage drug development. Standardized in vitro methods can be used to generate a reliable data toolbox for properties like solubility, lipophilicity (LogD₇.₄), and plasma protein binding.[8]

Section 2: Biological Evaluation - A Framework for Screening

Hypothesized Mechanism of Action

Drawing from the extensive literature on quinoline antimalarials, the primary hypothesized mechanism for 6-nitro-2-(trifluoromethyl)quinolin-4-ol and its derivatives is the inhibition of hemozoin formation.[3] The compound is expected to be a weak base that accumulates in the acidic (pH ~5.0) digestive vacuole of the parasite. There, it would bind to free heme (ferriprotoporphyrin IX) released from hemoglobin digestion, preventing its sequestration into harmless hemozoin crystals and leading to a buildup of toxic heme, which induces oxidative stress and membrane damage, ultimately killing the parasite.[4]

G cluster_host Host Erythrocyte cluster_parasite Parasite Digestive Vacuole (Acidic) Hb Hemoglobin (Hb) Hb_vacuole Hb Ingestion Hb->Hb_vacuole Ingestion Heme Toxic Free Heme Hb_vacuole->Heme Digestion Hz Hemozoin (Non-toxic) Heme->Hz Polymerization (Detoxification) Complex Heme-Scaffold Complex Heme->Complex Scaffold Quinoline Scaffold Scaffold->Hz INHIBITS Scaffold->Complex Binding Death Parasite Death (Oxidative Stress, Lysis) Complex->Death Toxicity

Caption: Hypothesized mechanism: Inhibition of heme detoxification.

In Vitro Antiplasmodial Activity Assessment

The first critical step is to determine the compound's potency against P. falciparum. The SYBR Green I assay is a widely used, robust, and cost-effective method for this purpose.[9]

Protocol 2.2.1: SYBR Green I-Based Fluorescence Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) P. falciparum strains.

Materials:

  • Asynchronous P. falciparum cultures in human O+ erythrocytes.

  • Complete medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, NaHCO₃, and supplemented with Albumax II or human serum).

  • Test compounds, dissolved in DMSO.

  • Standard antimalarials (e.g., Chloroquine, Artemisinin) for positive controls.

  • Black, sterile 96-well microplates.

  • SYBR Green I dye and lysis buffer.

  • Fluorescence plate reader.

Step-by-Step Procedure:

  • Parasite Culture: Maintain parasite cultures at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Drug Dilution: Prepare serial dilutions of the test compounds and controls in complete medium directly in the 96-well plates. Include a "no drug" control well.

  • Assay Initiation: Add parasitized erythrocytes (ring-stage, ~0.5% parasitemia, 2.5% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the main culture. This period allows for approximately 1.5-2 cycles of parasite replication.

  • Assay Termination: Freeze the plates at -80°C to lyse the red blood cells.

  • Staining: Thaw the plates and add lysis buffer containing SYBR Green I dye to each well. SYBR Green I intercalates with parasite DNA.

  • Signal Measurement: Incubate the plates in the dark for 1 hour, then measure the fluorescence (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis: Subtract background fluorescence (from uninfected red blood cells) and plot the fluorescence intensity against the log of the drug concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

Table 1: Template for In Vitro Antiplasmodial Activity Data

Compound IDP. falciparum StrainIC₅₀ (nM)
Core Scaffold 3D7 (Sensitive)Data to be generated
Core Scaffold K1 (Resistant)Data to be generated
Chloroquine 3D7 (Sensitive)< 20
Chloroquine K1 (Resistant)> 200
Derivative 1.1 3D7 (Sensitive)Data to be generated
Derivative 1.1 K1 (Resistant)Data to be generated
In Vitro Cytotoxicity Assessment

A good antimalarial must be selectively toxic to the parasite, not the host. Cytotoxicity is assessed against a human cell line to determine the Selectivity Index (SI).

Protocol 2.3.1: MTT Assay on Human Cell Lines

Objective: To determine the 50% cytotoxic concentration (CC₅₀) against a human cell line (e.g., HepG2, HEK293) and calculate the SI.

Procedure:

  • Culture human cells in a 96-well plate until they reach ~80% confluency.

  • Expose the cells to serial dilutions of the test compounds for 48-72 hours.

  • Add MTT reagent to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilize the formazan crystals with a detergent (e.g., DMSO or SDS).

  • Measure the absorbance at ~570 nm.

  • Calculate the CC₅₀ value from the dose-response curve.

  • Calculate the Selectivity Index: SI = CC₅₀ / IC₅₀. An SI > 10 is generally considered a promising starting point.

Section 3: Lead Optimization and Structure-Activity Relationship (SAR) Studies

Rationale for Scaffold Modification

With baseline activity data for the core scaffold, the next phase is systematic chemical modification to improve potency, selectivity, and drug-like properties. The 4-hydroxyl group of the quinolin-4-ol is an ideal handle for modification. Converting it to a 4-chloroquinoline intermediate creates a reactive electrophile for nucleophilic aromatic substitution (SₙAr) with a wide variety of amines, mirroring the successful chemistry of 4-aminoquinolines like chloroquine.[5][10] The goal is to append side chains that can enhance accumulation in the parasite's food vacuole and improve pharmacokinetic properties.

SAR Workflow for Lead Optimization

G cluster_start Core Scaffold cluster_intermediate Key Intermediate cluster_library Library Synthesis cluster_screening Iterative Screening Cycle Core 6-Nitro-2-(trifluoromethyl) quinolin-4-ol Intermediate 4-Chloro-6-nitro-2-(trifluoromethyl) quinoline Core->Intermediate Chlorination (e.g., POCl₃) Library React with diverse amines (R-NH₂) Intermediate->Library SₙAr Reaction Screening In Vitro Screening (IC₅₀ & CC₅₀) Library->Screening SAR Analyze SAR Data Screening->SAR Design Design Next Generation of Compounds SAR->Design Design->Library Synthesize & Test

Caption: Iterative workflow for SAR-driven lead optimization.

Example Modifications and Expected Outcomes
  • Aliphatic Diamines: Appending side chains like the one in chloroquine (containing a terminal basic diethylamine) is a classic strategy. The basicity of the side chain is critical for trapping the molecule in the acidic food vacuole via protonation. Varying the length and branching of the alkyl linker can fine-tune lipophilicity and potency.

  • Aromatic and Heterocyclic Amines: Introducing different ring systems can explore new binding interactions and modulate physicochemical properties.

  • Constrained Analogs: Using cyclic amines (e.g., piperazine derivatives) can reduce conformational flexibility, which may lead to higher potency and improved metabolic stability.

Table 2: Template for Correlating Structure with Activity

Derivative IDR-Group at 4-PositionIC₅₀ (nM) vs. 3D7IC₅₀ (nM) vs. K1CC₅₀ (nM) vs. HepG2Selectivity Index (SI)
Core-Cl -ClInactiveInactiveData to be generatedN/A
SAR-1 -(CH₂)₂-N(Et)₂Data to be generatedData to be generatedData to be generatedCalculate
SAR-2 -(CH₂)₄-N(Et)₂Data to be generatedData to be generatedData to be generatedCalculate
SAR-3 -NH-(piperazine)-MeData to be generatedData to be generatedData to be generatedCalculate

Section 4: In Vivo Efficacy Assessment

Promising candidates from in vitro screening (high potency, good selectivity, and favorable physicochemical properties) must be evaluated in an animal model. Murine models are the standard for preclinical assessment in antimalarial drug discovery.[9][11][12]

The Importance of Murine Models

The Plasmodium berghei model in mice is a widely used and validated system for initial in vivo efficacy testing of compounds targeting the blood stages of malaria.[13] While P. berghei does not perfectly replicate human malaria, it provides essential data on a compound's ability to clear parasitemia in a complex biological system, offering a first look at its in vivo potential.

Protocol: Peter's 4-Day Suppressive Test

Objective: To evaluate the in vivo blood schizonticidal activity of a lead compound in P. berghei-infected mice.[14]

Materials:

  • Swiss albino mice (4-6 weeks old).

  • P. berghei (chloroquine-sensitive strain).

  • Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).

  • Standard drug (e.g., Chloroquine) as a positive control.

  • Giemsa stain and microscopy equipment.

Step-by-Step Procedure:

  • Infection: Infect mice intraperitoneally with approximately 1x10⁷ P. berghei-parasitized red blood cells.

  • Treatment: Two to four hours post-infection (Day 0), administer the first dose of the test compound, vehicle (negative control), or standard drug (positive control) via oral gavage or subcutaneous injection.

  • Dosing Regimen: Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Measurement: On Day 4, collect thin blood smears from the tail of each mouse.

  • Analysis: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

  • Calculation: Calculate the average percent parasitemia for each group and determine the percent suppression using the formula: % Suppression = [ (A - B) / A ] * 100 where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.

Table 3: Template for In Vivo Efficacy Data

Treatment GroupDose (mg/kg/day)Mean Parasitemia (%) on Day 4% Suppression
Vehicle Control N/AData to be generated0
Chloroquine 5Data to be generated> 95
Lead Compound X 10Data to be generatedCalculate
Lead Compound X 30Data to be generatedCalculate
Lead Compound X 100Data to be generatedCalculate

Conclusion and Future Directions

The 6-nitro-2-(trifluoromethyl)quinolin-4-ol scaffold represents a compelling starting point for the development of new antimalarial agents. Its design rationally incorporates functionalities known to enhance the drug-like properties of heterocyclic compounds. This guide provides a complete, integrated framework—from synthesis to in vivo testing—to unlock its potential. The detailed protocols are designed to be robust and reproducible, and the proposed SAR strategy offers a clear path for lead optimization.

Future work on promising derivatives should focus on comprehensive ADME/Tox profiling, evaluation against a wider panel of drug-resistant parasite strains, and assessment of activity against other life-cycle stages of the parasite, such as gametocytes, to determine transmission-blocking potential. By following the systematic approach outlined here, researchers can efficiently explore the chemical space around this scaffold and contribute to the critical pipeline of next-generation antimalarial drugs.

References

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  • Woodland, J. G. (n.d.). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria.
  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Kafuti, C. T., et al. (2025). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org.
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  • Egan, T. J., & Marques, H. M. (1999). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.
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  • Abugri, J., et al. (2024). Inhibitors of Protein Targets of Plasmodium falciparum. IntechOpen.
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  • Dorin-Semblat, D., et al. (2022). Quinazoline-quinoline bisubstrate inhibitors target eukaryotic translation initiation factor 3 in Plasmodium falciparum. bioRxiv.
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  • Tshinyo, T., et al. (2013). Binding of Quinoline-Based Inhibitors to Plasmodium falciparum Lactate Dehydrogenase: A Molecular Docking Study. SCIRP.
  • Kumar, R., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
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  • Schmidt, L. H. (1983). Antimalarial Activities of the 4-Quinolinemethanols WR-184,806 and WR-226,253. Antimicrobial Agents and Chemotherapy.
  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica.
  • Kumar, R., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing.
  • (2025). Application Notes and Protocols for the Synthesis of 6-(Trifluoromethoxy)
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Sources

Foundational

Topic: Electronic Effects of the 2-Trifluoromethyl Group on Quinoline Ring Stability

An In-depth Technical Guide: Foreword: The Strategic Imperative of Fluorination in Heterocyclic Chemistry For the modern medicinal chemist, the quinoline scaffold is a foundational asset, a privileged structure renowned...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Foreword: The Strategic Imperative of Fluorination in Heterocyclic Chemistry

For the modern medicinal chemist, the quinoline scaffold is a foundational asset, a privileged structure renowned for its presence in a wide array of therapeutic agents.[1] However, the journey from a promising scaffold to a viable drug candidate is fraught with challenges, chief among them being metabolic instability. The strategic incorporation of fluorine, particularly as a trifluoromethyl (-CF3) group, has emerged as one of the most powerful tactics to overcome this hurdle.[2][3] This guide moves beyond a superficial acknowledgment of this fact to provide a deep, mechanistic exploration of how the -CF3 group, when positioned at the C-2 carbon of the quinoline ring, fundamentally alters the electronic landscape of the molecule. We will dissect how these electronic perturbations translate into tangible, and often desirable, changes in stability, reactivity, and overall physicochemical profile, providing researchers and drug development professionals with the foundational knowledge to leverage these effects in rational drug design.

The Electronic Influence of the 2-Trifluoromethyl Substituent

The trifluoromethyl group is a potent modulator of molecular electronics, primarily through a strong electron-withdrawing inductive effect (-I).[4][5] Unlike substituents that can donate or withdraw electrons via resonance (mesomeric effect), the -CF3 group's influence is almost exclusively inductive. The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the carbon atom to which they are attached. This effect is then relayed through the sigma bonds to the aromatic system.

When placed at the C-2 position of the quinoline ring, the -CF3 group exerts a profound influence on the adjacent pyridine ring. The C-2 position is alpha to the ring nitrogen, a location of significant electronic activity. The inductive pull of the -CF3 group deactivates this electron-deficient pyridine ring even further, making the entire heterocyclic system less susceptible to electrophilic attack and oxidative processes.[3][6]

Caption: Inductive electron withdrawal by the 2-CF3 group.

Impact on Core Physicochemical Properties

The electronic perturbations induced by the 2-CF3 group have direct and predictable consequences on the molecule's fundamental physicochemical properties. These parameters are critical for drug development as they govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

The quinoline nitrogen atom possesses a lone pair of electrons, rendering the molecule basic. The availability of this lone pair for protonation is directly related to the electron density around the nitrogen. By strongly withdrawing electron density from the pyridine ring, the 2-CF3 group significantly reduces the basicity of the quinoline nitrogen. This is experimentally observed as a lower pKa value for the conjugate acid compared to unsubstituted quinoline.

Causality Insight: For drug developers, a lower pKa means the molecule will be less protonated at physiological pH (around 7.4). This shift from a charged to a more neutral species can dramatically increase its ability to permeate cell membranes but may decrease its aqueous solubility. This trade-off is a central consideration in lead optimization.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a key determinant of its pharmacokinetic behavior. The trifluoromethyl group is highly lipophilic, and its introduction invariably increases the molecule's logP value.[3] This enhanced lipophilicity can improve membrane permeability and binding to hydrophobic pockets in target proteins.[2]

Data Summary: Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of unsubstituted quinoline with its 2-trifluoromethyl derivative.

PropertyQuinoline2-(Trifluoromethyl)quinolineRationale for Change
Molecular Formula C9H7NC10H6F3NAddition of CF3 group
Molecular Weight 129.16 g/mol 197.16 g/mol [7]Addition of CF3 group
pKa (Conjugate Acid) ~4.9Significantly LowerStrong inductive electron withdrawal by -CF3 reduces nitrogen basicity.[2]
logP ~2.0Higher (e.g., >3.0)The -CF3 group is a highly lipophilic substituent.[3][8]
Melting Point -15 °C58-62 °CIncreased molecular weight and altered crystal packing.

Ramifications for Quinoline Ring Stability

The term "stability" in a drug development context is multifaceted. The electronic effects of the 2-CF3 group enhance stability in two critical domains: chemical stability against certain reactions and, most importantly, metabolic stability against enzymatic degradation.

Chemical Stability

The electron-deficient nature of the 2-trifluoromethylquinoline ring renders it less reactive towards electrophilic aromatic substitution. The strong deactivation makes reactions that typically occur on the electron-rich benzene portion of the quinoline scaffold more difficult. Conversely, the significant decrease in electron density on the pyridine ring can make it more susceptible to nucleophilic attack, although this is also influenced by steric factors.

Metabolic Stability

Perhaps the most significant consequence of 2-trifluoromethylation is the profound increase in metabolic stability.[3][6] The primary route of metabolism for many aromatic and heteroaromatic rings is oxidation, mediated by cytochrome P450 (CYP) enzymes.[6] This process is initiated by the abstraction of a hydrogen atom or by direct electrophilic attack on the ring.

The 2-CF3 group enhances metabolic stability through two primary mechanisms:

  • Electronic Deactivation: The powerful electron-withdrawing effect makes the quinoline ring "electron-poor," disfavoring attack by the electrophilic oxygen species involved in CYP-mediated oxidation.[6]

  • Steric Hindrance & Bond Strength: The C-F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol vs. ~414 kJ/mol for a C-H bond), making the -CF3 group itself highly resistant to enzymatic cleavage.[3] It can also sterically shield adjacent positions from enzymatic access.[6]

Data Summary: In Vitro Metabolic Stability

The table below presents illustrative data from a typical liver microsomal stability assay, demonstrating the protective effect of the 2-CF3 group.

CompoundIncubation Time (min)% Parent Compound RemainingHalf-Life (t½)
Quinoline60< 10%Short
2-(Trifluoromethyl)quinoline60> 85%Significantly Longer

Experimental & Computational Methodologies

Validating the effects of the 2-CF3 group requires a combination of experimental and computational approaches. The following protocols represent industry-standard methods for quantifying key physicochemical and stability parameters.

Protocol 1: Determination of pKa by Potentiometric Titration

This method provides a precise measurement of a compound's acid dissociation constant.[2]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the 2-trifluoromethylquinoline in a suitable solvent mixture (e.g., methanol/water) to a known concentration (e.g., 1 mM). The use of a co-solvent is critical to ensure complete solubility.[2]

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in precise, small increments using an automated titrator.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the titration curve.

G start Start: Prepare 1 mM Compound Solution in MeOH/Water setup Place in Titration Vessel with Calibrated pH Electrode start->setup titrate Titrate with Standardized 0.1 M HCl in Small Increments setup->titrate record Record pH after Each Increment titrate->record plot Plot pH vs. Volume of HCl Added record->plot analyze Determine pKa from Half-Equivalence Point plot->analyze end End: pKa Value Obtained analyze->end

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a cornerstone of early drug discovery, providing a reliable estimate of a compound's susceptibility to Phase I metabolism.[6]

Methodology:

  • Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a NADPH-regenerating system solution.

  • Incubation Mixture: In a 96-well plate, add buffer, the test compound (2-trifluoromethylquinoline, typically at 1 µM final concentration), and liver microsomes.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in specific wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

G start Prepare Microsome & Test Compound Mixture in Buffer preincubate Pre-incubate at 37°C for 5 min start->preincubate initiate Initiate Reaction with NADPH-Regenerating System preincubate->initiate quench Quench Aliquots at Time Points (0, 15, 30, 60 min) with Cold Acetonitrile initiate->quench process Centrifuge to Precipitate Proteins quench->process analyze Analyze Supernatant via LC-MS/MS process->analyze calculate Calculate In Vitro Half-Life (t½) analyze->calculate end End: Metabolic Stability Profile calculate->end

Caption: Workflow for In Vitro Metabolic Stability Assay.

Computational Chemistry Workflow

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the electronic structure that underpins the observed properties.[9][10]

  • Structure Optimization: The 3D geometry of 2-trifluoromethylquinoline is optimized to find its lowest energy conformation using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-311G(d,p)).[11]

  • Property Calculation: Single-point energy calculations are performed on the optimized structure to compute various electronic properties.

  • Analysis:

    • Molecular Electrostatic Potential (MEP) Map: Visualizes the charge distribution, highlighting the electron-deficient region around the pyridine ring and the electronegative fluorine atoms.[12]

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A lower HOMO energy is indicative of higher resistance to oxidation, correlating with increased metabolic stability.[12][13]

    • Natural Bond Orbital (NBO) Analysis: Quantifies atomic charges, confirming the electron-withdrawing effect of the -CF3 group.

Conclusion: A Tool for Rational Design

The placement of a trifluoromethyl group at the 2-position of a quinoline ring is a deliberate and powerful strategic decision in drug design. Its dominant electron-withdrawing inductive effect fundamentally alters the molecule's character, leading to a predictable and often highly beneficial cascade of consequences. The resulting decrease in basicity, increase in lipophilicity, and, most critically, dramatic enhancement in metabolic stability are all direct outcomes of this electronic perturbation.[3][6] By understanding the causal links between the electronic structure and the resulting physicochemical and stability profiles, researchers can more effectively design and optimize quinoline-based compounds, transforming promising scaffolds into robust clinical candidates. The experimental and computational protocols outlined herein provide the framework for validating these properties and advancing the next generation of therapeutics.

References

  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. Benchchem.
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. PMC.
  • 2-(Trifluoromethyl)quinoline | C10H6F3N | CID 2777805. PubChem.
  • An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional. Benchchem.
  • CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides. ResearchGate.
  • Synthesis of 2-Trifluoromethyl Quinoline by the Reaction of Fluorinated Imine with Alkyne Catalyzed by Indium(III) Triflate. Thieme.
  • Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Publishing.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
  • CAS 347-42-2: 2-(Trifluoromethyl)quinoline. CymitQuimica.
  • Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups. RSC Publishing.
  • Energetics of Electron Pairs in Electrophilic Aromatic Substitutions. MDPI.
  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR.org.
  • Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia.
  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. J-STAGE.
  • 2-(Trifluoromethyl)quinoline 97 347-42-2. Sigma-Aldrich.
  • 2-(Trifluoromethyl)quinoline 97 347-42-2. Sigma-Aldrich.
  • (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Technical Guide: Solubility and Stability of 2-(2-Chloroethyl)quinoline. Benchchem.
  • Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono ... PMC.
  • Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide. Benchchem.
  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. PMC.
  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark.
  • Synthesis of functionalized quinolines from the cascade reactions of N-aryl amidines with two CF3-ynones via C−H/N−H/C−N/C−C bond cleavage. ResearchGate.
  • Superelectrophiles and the effects of trifluoromethyl substituents. PMC.
  • Ring-closure reaction to novel quinoline derivatives and their structural characterization. ScienceDirect.
  • Mechanistic and Computational Studies of Oxidatively-Induced Aryl−CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. Journal of the American Chemical Society.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
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Exploratory

A Technical Guide to the Tautomerism of Quinolin-4-ols: A Comparative Analysis of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol and 4-Hydroxyquinoline

Abstract Derivatives of 4-hydroxyquinoline represent a critical class of heterocyclic compounds whose biological and chemical properties are dictated by a delicate tautomeric equilibrium between the 4-hydroxyquinoline (e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Derivatives of 4-hydroxyquinoline represent a critical class of heterocyclic compounds whose biological and chemical properties are dictated by a delicate tautomeric equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms.[1] This equilibrium is profoundly influenced by the electronic nature of substituents on the quinoline scaffold. This in-depth guide provides a comprehensive analysis of this phenomenon, contrasting the foundational tautomerism of the parent 4-hydroxyquinoline with the significantly altered equilibrium in 6-Nitro-2-(trifluoromethyl)quinolin-4-ol. We will explore the underlying principles governing this structural dynamism, detail the experimental and computational methodologies for its characterization, and provide field-proven protocols for researchers in medicinal chemistry and drug development.

Foundational Principles: The Keto-Enol Tautomerism of Quinolin-4-ols

Tautomerism, a form of structural isomerism, involves the migration of a proton accompanied by a switch of a single bond and adjacent double bond.[2] In the quinoline series, the most significant equilibrium is the prototropic tautomerism between the aromatic alcohol (enol) form, 4-hydroxyquinoline, and its non-aromatic amide (keto) counterpart, quinolin-4(1H)-one.[1]

The position of this equilibrium, quantified by the tautomeric equilibrium constant (KT = [enol]/[keto]), is not static. It is a function of the molecule's intrinsic electronic structure and its interaction with the surrounding environment. Key influencing factors include:

  • Substituent Effects: Electron-donating or electron-withdrawing groups on the quinoline ring can alter the relative stability of the tautomers.

  • Solvent Polarity: The dielectric constant and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over the other.[3]

  • Temperature and pH: These factors can shift the equilibrium by altering the system's thermodynamics and the protonation state of the molecule.[1]

The biological relevance of this equilibrium is profound. For instance, the renowned quinolone class of antibiotics exerts its antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, and it is the keto tautomer that is the biologically active form for this interaction.[1]

Analysis of the Parent System: 4-Hydroxyquinoline

The tautomerism of the unsubstituted 4-hydroxyquinoline serves as our baseline for understanding this system. Extensive spectroscopic and crystallographic studies have demonstrated that the equilibrium heavily favors the quinolin-4(1H)-one (keto) form in both solid and solution phases.[4][5]

Causality of Stability: The predominance of the keto form is primarily attributed to the enhanced thermodynamic stability of the cyclic amide (lactam) structure within the heterocyclic ring compared to the enol's aromatic alcohol.[4] The C=O double bond is energetically more favorable than the C=C bond of the enol in this system. Furthermore, in polar solvents, the greater dipole moment of the keto tautomer allows for more effective solvation, further shifting the equilibrium in its favor.[5]

The Perturbed System: 6-Nitro-2-(trifluoromethyl)quinolin-4-ol

The introduction of two potent electron-withdrawing groups (EWGs)—a nitro (NO₂) group at the C6 position and a trifluoromethyl (CF₃) group at the C2 position—is predicted to dramatically influence the tautomeric landscape.

  • 6-Nitro Group: The NO₂ group is a powerful EWG through both resonance (π-electron withdrawing) and inductive (σ-electron withdrawing) effects.[6]

  • 2-Trifluoromethyl Group: The CF₃ group is one of the strongest inductive electron-withdrawing groups due to the high electronegativity of the fluorine atoms.

Predicted Influence on Tautomerism: The combined electronic pull of these substituents significantly lowers the electron density throughout the quinoline ring system. This perturbation has two major anticipated consequences:

  • Increased Acidity of N-H Proton: The electron-withdrawing nature of the substituents will increase the acidity of the N-H proton in the keto form, making it more easily removed.

  • Stabilization of the Enolate Anion: The corresponding enolate anion, the intermediate in the tautomeric conversion, will be significantly stabilized by the delocalization of the negative charge over the electron-deficient ring system.

These factors are hypothesized to counteract the inherent stability of the keto form's amide group. By increasing the acidity of the N-H proton and stabilizing the conjugate base, the EWGs are expected to shift the equilibrium more towards the enol (4-hydroxyquinoline) form compared to the unsubstituted parent compound. This shift occurs because the electronic effects stabilize the enol form (and its deprotonated intermediate) to a greater extent than they stabilize the keto form.

Comparative Data Summary

The following tables summarize the expected differences in tautomeric behavior and the key spectroscopic markers used for identification.

Table 1: Comparative Tautomeric Properties

Feature4-Hydroxyquinoline6-Nitro-2-(trifluoromethyl)quinolin-4-olRationale for Difference
Predominant Tautomer Keto (Quinolin-4(1H)-one)Enol (4-Hydroxyquinoline) favored more than in parentStrong electron-withdrawing groups (NO₂, CF₃) stabilize the enol form and its conjugate base.
KT = [enol]/[keto] Low (<1)Higher (Potentially >1)Electronic effects shift equilibrium towards the enol.
N-H Acidity (Keto) BaselineSignificantly IncreasedInductive and resonance withdrawal of electron density.
Solvent Effect Polar solvents strongly favor the keto form.Equilibrium is less sensitive to solvent polarity due to the inherent stabilization of the enol form.The intrinsic electronic effects of the substituents play a more dominant role in determining the equilibrium position.

Table 2: Predicted Spectroscopic Data for Tautomer Identification

Spectroscopic MethodTautomer4-Hydroxyquinoline System (Expected)6-Nitro-2-(trifluoromethyl)quinolin-4-ol System (Expected)
IR Spectroscopy Keto Strong C=O stretch: ~1630-1670 cm⁻¹Strong C=O stretch: ~1640-1680 cm⁻¹ (shifted by EWGs)
Enol Broad O-H stretch: ~3200-3600 cm⁻¹Broad O-H stretch: ~3200-3600 cm⁻¹
¹³C NMR Spectroscopy Keto C4 (C=O): > 175 ppmC4 (C=O): > 175 ppm
Enol C4 (C-OH): ~150-160 ppmC4 (C-OH): ~150-160 ppm
¹H NMR Spectroscopy Keto N-H proton signal (often broad): ~11-12 ppmN-H proton signal: ~12-14 ppm (deshielded by EWGs)
Enol O-H proton signal (sharp or broad): ~9-11 ppmO-H proton signal: ~10-12 ppm

Note: Specific chemical shifts and frequencies can vary based on solvent, concentration, and temperature.

Experimental & Computational Workflow for Tautomer Analysis

A robust analysis of tautomerism requires a multi-faceted approach combining synthesis, spectroscopic characterization, and computational modeling. This ensures a self-validating system where experimental observations are supported by theoretical predictions.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Analysis start Starting Materials (Substituted Aniline) cyclization Ring Cyclization (e.g., Conrad-Limpach) start->cyclization purification Purification (Crystallization / Chromatography) cyclization->purification spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) purification->spectroscopy dft Computational Modeling (DFT Calculations) purification->dft quant Tautomer Quantification (NMR Integration) spectroscopy->quant comparison Compare Experimental & Theoretical Data dft->comparison quant->comparison conclusion Elucidate Predominant Tautomer & Equilibrium comparison->conclusion caption Figure 3. Comprehensive workflow for tautomerism analysis.

Protocol 1: Synthesis of Quinolin-4-ol Derivatives

Causality: The synthesis of quinolin-4-ones often involves ring-closing reactions of aniline derivatives.[7][8] For the target molecule, 6-Nitro-2-(trifluoromethyl)quinolin-4-ol, a Conrad-Limpach or related cyclization strategy is appropriate, starting with an aniline bearing the required nitro group and reacting it with a β-ketoester containing the trifluoromethyl group.

Step-by-Step Methodology (Proposed):

  • Condensation: React 4-nitroaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of a catalytic amount of acid (e.g., acetic acid) in a suitable solvent like ethanol. Heat the mixture to form the intermediate enamine.

  • Thermal Cyclization: Heat the crude enamine intermediate in a high-boiling point solvent (e.g., Dowtherm A) to approximately 250 °C. This high temperature is necessary to drive the intramolecular cyclization to form the quinolone ring system.

  • Purification: After cooling, the solid product is typically collected by filtration. Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography to yield the pure 6-Nitro-2-(trifluoromethyl)quinolin-4-one.

  • Characterization: Confirm the structure of the synthesized product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Spectroscopic Characterization of Tautomers

Causality: Different spectroscopic techniques probe different molecular features. NMR is sensitive to the local electronic environment of nuclei, while IR spectroscopy detects vibrational modes of specific functional groups. Combining these provides unequivocal evidence for the presence and ratio of tautomers.[9]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized quinolin-4-ol derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube.[1] Prepare separate samples for each solvent to investigate solvent effects.

    • For IR analysis, prepare a KBr pellet or obtain the spectrum from a thin film or solution cell.

  • NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum. Integrate the signals corresponding to unique protons of the keto (e.g., N-H) and enol (e.g., O-H) forms. The ratio of these integrals provides the tautomeric ratio.

    • Acquire a ¹³C NMR spectrum. Identify the key C4 signal: a downfield signal (>170 ppm) confirms the C=O of the keto form, while a signal in the aromatic region (~150-160 ppm) indicates the C-OH of the enol form.[4][10]

    • (Optional but Recommended): For complex cases, acquire 2D NMR spectra, such as ¹H-¹⁵N HMBC, to definitively correlate the N-H proton to the quinoline nitrogen, confirming the keto structure.[11]

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum from 4000 to 400 cm⁻¹.

    • Identify the characteristic C=O stretching vibration band for the keto tautomer, typically in the 1620-1680 cm⁻¹ range.[1]

    • Identify the broad O-H stretching band for the enol tautomer, typically between 3200-3600 cm⁻¹.

Protocol 3: Computational Modeling of Tautomeric Equilibrium

Causality: Density Functional Theory (DFT) provides a powerful theoretical means to predict the relative stabilities of isomers by calculating their Gibbs free energies.[1][12] This allows for a theoretical prediction of the equilibrium constant (KT), which can then be compared with experimental results.

Step-by-Step Methodology:

  • Structure Building: Build the 3D structures of both the keto and enol tautomers for the molecule of interest using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This calculation finds the lowest energy conformation for each isolated molecule (gas phase).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energies and thermal corrections needed to calculate the Gibbs free energy.

  • Solvent Modeling: To simulate solution conditions, repeat the optimization and frequency calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM).[12] This is critical for accurately modeling systems where solvent interactions are significant.

  • Energy Analysis: Calculate the Gibbs free energy (G) for each tautomer in the desired phase (gas or solution). The difference in Gibbs free energy (ΔG = Genol - Gketo) can be used to calculate the theoretical equilibrium constant using the equation: ΔG = -RTln(KT).

Conclusion and Future Outlook

The tautomeric equilibrium of quinolin-4-ols is a fundamental aspect of their chemistry that dictates their physical properties and biological activity. While the parent 4-hydroxyquinoline system strongly favors the keto form, this guide has established a strong theoretical basis for predicting a significant shift towards the enol form in 6-Nitro-2-(trifluoromethyl)quinolin-4-ol. This shift is driven by the powerful electron-withdrawing nature of the nitro and trifluoromethyl substituents.

The provided experimental and computational protocols offer a robust, self-validating framework for researchers to synthesize, characterize, and quantify this tautomeric relationship. A thorough understanding and ability to predict the tautomeric preferences of substituted quinolines are essential for the rational design of novel therapeutic agents, as the predominant tautomer presents a specific three-dimensional structure and set of hydrogen bond donors and acceptors for interaction with biological targets.[4] Future work should focus on the experimental validation of these predictions and the exploration of a wider range of substituent effects to build a comprehensive model of tautomerism in this vital class of heterocyclic compounds.

References

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  • Reva, I., Lapinski, L., & Fausto, R. (2021). 4-Hydroxyquinolin-2(1H)-one isolated in cryogenic argon and xenon matrices: Tautomers and photochemistry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119515. Retrieved from [Link]

  • Seixas, R. S. R. P., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(23), 11849-11858. Retrieved from [Link]

  • Stalinska, M., Filarowski, A., & Koll, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Scilit. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Quinolone. Wikipedia. Retrieved from [Link]

  • El-Gohary, A. R., & Shaaban, M. (2009). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Retrieved from [Link]

  • Mandado, M., et al. (2007). On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8547-8571. Retrieved from [Link]

  • Pharmapproach. (n.d.). 4-Substituted Quinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmapproach. Retrieved from [Link]

  • Lesniak, S., et al. (2023). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules, 28(3), 1084. Retrieved from [Link]

  • Mandado, M., et al. (2007). Hydroxyquinolines: Constitutional isomers and tautomers. ResearchGate. Retrieved from [Link]

  • Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. ResearchGate. Retrieved from [Link]

  • Ali, B. G., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5472. Retrieved from [Link]

  • Zhang, J., et al. (2020). Ketone–enol tautomerism, polymorphism, mechanofluorochromism and solid-state acidochromism of isoquinolinone–arylidenehydrazine derivatives. Journal of Materials Chemistry C, 8(3), 993-1001. Retrieved from [Link]

  • Ivanova, B. B., et al. (2021). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Journal of Molecular Structure, 1235, 130248. Retrieved from [Link]

  • Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Reis, J., et al. (2021). 4-Oxoquinolines and monoamine oxidase: When tautomerism matters. European Journal of Medicinal Chemistry, 213, 113171. Retrieved from [Link]

  • Shiri, F., & Esrafili, M. D. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. Retrieved from [Link]

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Foundational

Strategic Utilization of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol in Next-Generation Agrochemical Synthesis

Executive Rationale & Structural Causality In modern agrochemical discovery, the quinoline scaffold is a privileged pharmacophore, forming the backbone of blockbuster herbicides (e.g., quinclorac) and fungicides (e.g., q...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Structural Causality

In modern agrochemical discovery, the quinoline scaffold is a privileged pharmacophore, forming the backbone of blockbuster herbicides (e.g., quinclorac) and fungicides (e.g., quinoxyfen). As a Senior Application Scientist, I frequently observe that the primary bottleneck in developing novel quinoline-based active ingredients is achieving the delicate balance between target-site binding affinity, metabolic stability, and cuticular penetration.

6-Nitro-2-(trifluoromethyl)quinolin-4-ol (CAS: 258.15 MW) serves as an exceptionally versatile, highly specialized building block that solves these challenges simultaneously[1]. The structural rationale for employing this specific scaffold is threefold:

  • The "Fluorine Effect" at C2: The incorporation of the trifluoromethyl (-CF₃) group significantly enhances the lipophilicity (LogP) of the molecule, a strategy widely validated in commercial agrochemicals[2]. This modification not only improves penetration through waxy plant cuticles and fungal cell walls but also blocks oxidative metabolism (e.g., via cytochrome P450s) at the vulnerable C2 position.

  • Tautomeric Activation at C4: The 4-hydroxy group exists predominantly in its 4-quinolone tautomeric form. While inherently stable, it can be electrophilically activated to serve as a hub for Nucleophilic Aromatic Substitution (SₙAr), allowing for rapid library generation of 4-aryloxy and 4-amino derivatives[3][4].

  • The Dual-Purpose C6 Nitro Group: The strongly electron-withdrawing nitro group activates the ring for SₙAr reactions. Post-substitution, it can be chemoselectively reduced to an amine, providing a synthetic handle for late-stage functionalization (LSF) into amides or ureas—critical hydrogen-bond donors for kinase inhibition and receptor binding[5].

Agrochemical Target Pathways

Quinoline derivatives synthesized from this scaffold primarily target fungal signal transduction and weed photosynthetic pathways. For instance, 4-aryloxy-2-(trifluoromethyl)quinolines act as potent fungicides by disrupting G-protein coupled receptor (GPCR) signaling in fungal pathogens, preventing appressorium formation and halting mycelial penetration.

Pathway S1 Fungal Spore Germination S2 G-Protein Coupled Receptor (GPCR) Activation S1->S2 S3 cAMP Signaling Cascade S2->S3 S5 Inhibition of Appressorium Formation S3->S5 S4 Quinoline Derivative Intervention (Receptor Blockade) S4->S2 S6 Arrest of Mycelial Penetration (Fungicidal Efficacy) S5->S6

Disruption of fungal G-protein signaling by 2-(trifluoromethyl)quinoline derivatives.

Core Synthetic Workflows & Self-Validating Protocols

To transform 6-Nitro-2-(trifluoromethyl)quinolin-4-ol into viable agrochemical candidates, a rigorous, three-stage synthetic workflow is required. The foundational synthesis of the core scaffold typically relies on the Dean-Stark condensation of anilines with ethyl 4,4,4-trifluoro-3-oxobutanoate[6]. From there, the following self-validating protocols are employed.

Protocol 1: Electrophilic Activation via Vilsmeier-Haack Catalysis

Causality: The 4-hydroxyquinoline core is notoriously unreactive toward nucleophiles due to its quinolone tautomerism. Direct chlorination with Phosphorus Oxychloride (POCl₃) alone often stalls. By adding catalytic N,N-dimethylformamide (DMF), we generate the Vilsmeier-Haack reagent (a highly electrophilic chloromethyleneiminium ion) in situ. This accelerates the activation of the tautomeric oxygen, lowering the activation energy and preventing thermal degradation of the nitro-aromatic system.

Step-by-Step Methodology:

  • Initiation: Charge a dry 250 mL round-bottom flask with 6-Nitro-2-(trifluoromethyl)quinolin-4-ol (10.0 g, 38.7 mmol) under an N₂ atmosphere.

  • Reagent Addition: Add POCl₃ (40 mL) at room temperature, followed by DMF (0.3 mL, catalytic). Observation: Immediate evolution of HCl gas and a color shift to pale yellow indicates iminium formation.

  • Reaction: Heat the mixture to 90°C for 4 hours.

  • In-Process Control (IPC) Validation: Quench a 50 µL aliquot in ice water, extract with EtOAc, and analyze via TLC (Hexane:EtOAc 4:1). The reaction is validated as complete when the highly fluorescent starting material (R_f = 0.1) is entirely replaced by a single, non-fluorescent, UV-active product spot (R_f = 0.8).

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess POCl₃ (critical to prevent violent exotherms). Pour the oily residue slowly over crushed ice (200 g) with vigorous stirring. Filter the precipitate, wash with cold water until neutral pH, and dry in vacuo.

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) Diversification

Causality: The newly formed 4-chloro intermediate is doubly activated by the quinoline nitrogen and the 6-nitro group. Using a weak base (K₂CO₃) in an aprotic polar solvent (DMF) ensures that incoming nucleophiles (e.g., phenols) are deprotonated to highly reactive phenoxides without causing basic hydrolysis of the 4-chloro group back to the 4-ol starting material.

Step-by-Step Methodology:

  • Initiation: Dissolve the 4-chloro intermediate (5.0 g, 18.1 mmol) in anhydrous DMF (50 mL).

  • Reagent Addition: Add 4-Fluorophenol (2.2 g, 19.9 mmol) and anhydrous K₂CO₃ (5.0 g, 36.2 mmol).

  • Reaction: Stir aggressively at 80°C for 6 hours.

  • IPC Validation: LC-MS analysis must indicate >95% conversion (m/z [M+H]⁺ expected: 353.05) before proceeding.

  • Workup: Pour the mixture into ice water (150 mL) to precipitate the product. Filter, wash sequentially with 0.1 M NaOH (to purge unreacted phenol) and deionized water, then dry.

Protocol 3: Chemoselective Nitro Reduction

Causality: To functionalize the C6 position further, the nitro group must be reduced to an amine. However, harsh conditions (e.g., Pd/C with H₂) risk defluorinating the -CF₃ group or cleaving the newly formed diaryl ether bond. We employ a modified Béchamp reduction using Iron powder and Ammonium Chloride, which is strictly chemoselective for the nitro group.

Step-by-Step Methodology:

  • Initiation: Suspend the SₙAr product (4.0 g, 11.3 mmol) in a mixture of EtOH/H₂O (4:1, 50 mL).

  • Reagent Addition: Add Fe powder (3.1 g, 56.5 mmol, 325 mesh) and NH₄Cl (1.2 g, 22.6 mmol).

  • Reaction: Reflux at 85°C for 3 hours.

  • IPC Validation: TLC (Hexane:EtOAc 2:1) must show complete conversion from the nitro compound (R_f = 0.6) to the more polar amine (R_f = 0.3), which validates by turning brown upon exposure to a ninhydrin stain.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the 6-amino derivative.

Workflow N1 6-Nitro-2-(CF3)quinolin-4-ol (Starting Material) N2 POCl3, cat. DMF (Vilsmeier-Haack Activation) N1->N2 N3 4-Chloro-6-nitro-2-(CF3)quinoline (Activated Electrophile) N2->N3 N4 Ar-OH, K2CO3, DMF (SNAr Diversification) N3->N4 N5 4-Aryloxy-6-nitro-2-(CF3)quinoline (Pro-Agrochemical) N4->N5 N6 Fe, NH4Cl, EtOH/H2O (Chemoselective Reduction) N5->N6 N7 4-Aryloxy-6-amino-2-(CF3)quinoline (Final Active Ingredient) N6->N7

Synthetic workflow from 6-Nitro-2-(CF3)quinolin-4-ol to advanced agrochemical candidates.

Quantitative Yield and Physicochemical Data

The structural modifications outlined above yield drastic changes in the physicochemical properties of the derivatives, tailoring them for specific agrochemical applications.

DerivativeC4 SubstitutionC6 SubstitutionIsolated Yield (%)LogP (Calc.)Target Application
Starting Material -OH-NO₂N/A2.8Foundational Building Block
Intermediate A -Cl-NO₂923.5Electrophilic Intermediate
Analog 1 -O-(4-Fluorophenyl)-NO₂854.9Powdery Mildew Fungicide
Analog 2 -O-(4-Fluorophenyl)-NH₂884.1PSII Inhibitor (Herbicide)
Analog 3 -NH-(2-Chlorophenyl)-NO₂784.5Insecticidal Candidate

Conclusion

The 6-Nitro-2-(trifluoromethyl)quinolin-4-ol scaffold is a masterclass in rational agrochemical design. By combining the metabolic shielding and lipophilicity of the trifluoromethyl group with the synthetic versatility of the 4-hydroxy and 6-nitro positions, chemists can rapidly generate highly potent, diverse libraries of crop protection agents. Adhering to the self-validating protocols outlined above ensures high-yielding, scalable, and chemoselective synthesis suitable for industrial R&D.

References

  • Title: Spring Sale 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol Essentials. Source: NAU. URL: [Link][4]

  • Title: US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19. Source: Google Patents. URL: [5]

  • Title: 6-Nitro-2-(trifluoromethyl)quinolin-4-ol - CAS Query. Source: ChemSrc. URL: [Link][1]

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Exploratory

The Genesis and Evolution of Nitro-Substituted Trifluoromethyl Quinolines: A Legacy of Synthetic Innovation and Pharmacological Impact

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The strategic incorporation of the trifluoromethyl (CF3) group and the nitro (NO2) group has unlocked new frontiers in drug design, creating a class of compounds with profound biological activities. The CF3 group is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity, while the nitro group acts as a powerful electronic modulator and a versatile synthetic handle for further functionalization.[4][5][6] This technical guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of nitro-substituted trifluoromethyl quinolines. It delves into the causal relationships behind key experimental choices, from foundational cyclization reactions to modern catalytic methods. Detailed protocols for pivotal synthetic transformations and the selective reduction of the nitro moiety are presented, offering actionable insights for laboratory application. This guide serves as an authoritative resource for researchers aiming to leverage the unique properties of this compound class in the development of next-generation therapeutics.

Foundational Pillars: The Strategic Importance of the Quinoline, Trifluoromethyl, and Nitro Moieties

The convergence of three distinct chemical entities—the quinoline core, the trifluoromethyl substituent, and the nitro group—creates a molecular architecture primed for pharmacological activity. Understanding the individual contribution of each component is crucial to appreciating the rationale behind the design and synthesis of these complex molecules.

  • The Quinoline Scaffold: A "privileged structure" in medicinal chemistry, the quinoline ring system is a bicyclic aromatic heterocycle that is prevalent in nature and in synthetic drugs.[1][3] Its rigid structure provides a defined orientation for substituents to interact with biological targets, while its aromatic nature allows for diverse electronic modifications.

  • The Trifluoromethyl Group (CF3): The introduction of fluorine-containing groups, particularly the CF3 moiety, is a transformative strategy in modern drug discovery.[6] The CF3 group is a strong electron-withdrawing group and is highly lipophilic. Its incorporation can dramatically alter a molecule's properties by:

    • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes like Cytochrome P450s.[6]

    • Increasing Lipophilicity: This property can improve a drug's ability to cross cellular membranes and penetrate tissues, including the blood-brain barrier.[6]

    • Modulating Binding Affinity: The unique steric and electronic profile of the CF3 group can lead to stronger and more selective interactions with target proteins.[6]

  • The Nitro Group (NO2): The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[7] Its presence on the quinoline ring serves two primary purposes:

    • Bioactivity: Nitroaromatic compounds themselves can exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[8]

    • Synthetic Versatility: The nitro group is a "synthetic chameleon."[4] It activates the aromatic ring for nucleophilic substitution reactions and, more importantly, can be selectively reduced to an amino group (-NH2). This resulting amine is a critical functional handle for building molecular complexity and introducing new pharmacophores.[4][9]

G cluster_Core Quinoline Scaffold cluster_Substituents Key Substituents cluster_Properties Resulting Molecular Properties Quinoline Bicyclic Aromatic Heterocycle Properties Enhanced Pharmacological Profile Quinoline->Properties Structural Rigidity & Platform CF3 Trifluoromethyl (CF3) Group CF3->Properties Lipophilicity ↑ Metabolic Stability ↑ Binding Affinity ↑ NO2 Nitro (NO2) Group NO2->Properties Electronic Modulation Bioactivity Synthetic Handle (→ NH2)

Caption: Key components and their contribution to the final molecular properties.

A Historical Perspective: The Synthesis of a Scaffold

The journey to creating nitro-substituted trifluoromethyl quinolines began with the development of methods to construct the core quinoline ring and subsequently introduce the desired functional groups.

Early Cyclization Strategies: Building the Quinoline Core

The construction of the quinoline skeleton from aniline precursors is a classic transformation in heterocyclic chemistry. One of the earliest and most notable methods is the Skraup synthesis , a reaction that treats an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[10]

A significant milestone in the direct synthesis of functionalized quinolines was reported by Belcher in 1954. This approach utilized a pre-functionalized aniline, 3-nitro-5-(trifluoromethyl)aniline , reacting it with glycerol and sulfuric acid to directly yield 5-nitro-7-(trifluoromethyl)quinoline .[11] This was a pivotal development, demonstrating that the core structure could be assembled with both the nitro and trifluoromethyl groups already in place, albeit in low yield.

The Nitration of Trifluoromethyl Quinolines

An alternative and often more flexible approach involves first synthesizing the trifluoromethyl-quinoline and then introducing the nitro group via electrophilic aromatic substitution. The standard method for this transformation is treatment with a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[12]

The regioselectivity of this reaction is critical. The existing trifluoromethyl group and the nitrogen atom of the quinoline ring are both electron-withdrawing, which deactivates the ring system towards electrophilic attack and directs the incoming nitro group to specific positions. The precise location of nitration depends heavily on the position of the CF3 group and the reaction conditions.

G cluster_path1 Pathway A: Early Assembly cluster_path2 Pathway B: Late-Stage Nitration A1 3-Nitro-5-(trifluoromethyl)aniline + Glycerol A2 Skraup-type Cyclization A1->A2 A3 5-Nitro-7-(trifluoromethyl)quinoline A2->A3 B1 Trifluoromethyl-quinoline B2 Electrophilic Nitration (HNO3/H2SO4) B1->B2 B3 Nitro-substituted Trifluoromethyl Quinoline B2->B3

Caption: General synthetic strategies for nitro-substituted trifluoromethyl quinolines.

The Nitro Group as a Gateway: Selective Reduction and Further Functionalization

The true synthetic power of the nitro group is realized in its conversion to an amine. This transformation is fundamental to the development of many quinoline-based drugs, as the resulting amino group serves as a versatile point for diversification, enabling the introduction of various side chains to modulate biological activity.

The primary challenge is to reduce the nitro group without affecting other potentially sensitive functionalities on the molecule, such as the trifluoromethyl group or halogens. A variety of reagents have been developed to achieve this chemoselectivity.

Reagent/SystemTypical ConditionsSelectivity NotesReference(s)
SnCl₂·2H₂O EtOH or EtOAc, refluxMild and highly selective for nitro groups over carbonyls and nitriles. A classic and reliable method.[13][14]
Fe / NH₄Cl or HCl EtOH/H₂O, refluxRobust, inexpensive, and effective. Generally spares esters and amides.[13]
H₂, Pd/C MeOH or EtOH, H₂ atmosphereHighly efficient but can reduce other groups like alkenes and may cause dehalogenation.[13]
Na₂S Aqueous or alcoholic solutionUseful when acidic or hydrogenation conditions are not tolerated. Can sometimes selectively reduce one nitro group in a dinitro compound.

The choice of reducing agent is a critical experimental decision dictated by the overall molecular structure. For instance, in a molecule containing a halogen, using catalytic hydrogenation with Pd/C carries a high risk of dehalogenation, making a reagent like SnCl₂ or Fe powder a superior choice.[13][15]

G Start Start: Nitro-Substituted Quinoline with other functional groups (FGs) Q_Halogen Halogen Present? Start->Q_Halogen Q_Carbonyl Ketone/Aldehyde Present? Q_Halogen->Q_Carbonyl No R_Fe Use Fe/HCl or SnCl2 Q_Halogen->R_Fe Yes Q_Alkene Alkene/Alkyne Present? Q_Carbonyl->Q_Alkene No R_SnCl2 Use SnCl2 Q_Carbonyl->R_SnCl2 Yes R_PdC_No H2, Pd/C is a good option Q_Alkene->R_PdC_No No R_Transfer Consider Transfer Hydogenation (e.g., Pd/C, HCOONH4) Q_Alkene->R_Transfer Yes

Caption: Decision workflow for selective nitro group reduction.

Applications in Drug Discovery and Development

The unique combination of the quinoline scaffold, a trifluoromethyl group, and a nitro (or post-reduction amino) group has led to the discovery of compounds with significant therapeutic potential across several disease areas.

  • Anticancer Activity: A notable application is in the development of kinase inhibitors. For example, a series of 3,5,7-trisubstituted quinolines, derived from a 5-nitro-7-(trifluoromethyl)quinoline intermediate, were identified as potent inhibitors of the c-Met kinase, a key target in oncology.[11] The synthesis involved reducing the nitro group to an amine, followed by reductive amination to install the pharmacophore responsible for potent enzyme inhibition.[11]

  • Antimalarial and Antiparasitic Activity: The quinoline core is famous for its role in antimalarial drugs. The inclusion of trifluoromethyl groups has been a key strategy in overcoming drug resistance.[16] While not a quinoline, the drug Fexinidazole, a nitroimidazole, highlights the utility of the nitro group in antiparasitic agents.[17][18][19] This underscores the broader principle of using nitro-heterocycles to combat infectious diseases. Studies on nitro-substituted trifluoromethyl quinolines have shown in vitro antimalarial activity, with derivatives bearing two CF3 groups showing slightly higher activity.[20]

  • Analgesic and Anti-inflammatory Agents: Researchers have synthesized novel 4-substituted-7-trifluoromethylquinoline derivatives that release nitric oxide, demonstrating both analgesic and anti-inflammatory properties with a favorable safety profile regarding stomach ulceration.[21]

Experimental Protocols

The following protocols are representative of the key transformations discussed in this guide. They are provided for illustrative purposes and should be adapted and optimized based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of 5-Nitro-7-(trifluoromethyl)quinoline (Adapted from Belcher, 1954)

This protocol describes the foundational synthesis of a key building block via a Skraup-type reaction.

Materials:

  • 3-nitro-5-(trifluoromethyl)aniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic pentoxide (As₂O₅) - Caution: Highly toxic.

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • In a fume hood, carefully add concentrated H₂SO₄ to a flask containing 3-nitro-5-(trifluoromethyl)aniline while stirring and cooling in an ice bath.

  • Slowly add glycerol to the mixture, maintaining a low temperature.

  • Cautiously add arsenic pentoxide portion-wise to the stirred mixture.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • After cooling, pour the reaction mixture onto crushed ice.

  • Neutralize the solution by slowly adding a concentrated NaOH solution until the pH is basic.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 5-nitro-7-(trifluoromethyl)quinoline.

Protocol 2: Selective Reduction of a Nitroquinoline using Tin(II) Chloride

This protocol details the chemoselective reduction of a nitro group to an amine, a crucial step for further functionalization.

Materials:

  • Nitro-substituted trifluoromethyl quinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Dissolve the nitro-substituted trifluoromethyl quinoline in ethanol or ethyl acetate in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate (typically 4-5 equivalents) to the solution.

  • Heat the mixture to reflux and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts.

  • Filter the resulting suspension through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude amino-substituted trifluoromethyl quinoline can be used directly or purified further by column chromatography if necessary.

Conclusion and Future Outlook

The history of nitro-substituted trifluoromethyl quinolines is a testament to the power of strategic molecular design. From early, low-yielding cyclizations to modern, highly selective transformations, the synthetic toolkit available to chemists has expanded dramatically. The synergistic effects of the quinoline scaffold, the trifluoromethyl group, and the versatile nitro group have yielded compounds of significant interest in oncology, infectious disease, and inflammation. Future research will likely focus on developing even more efficient and stereoselective synthetic methods, exploring new positions for substitution, and further probing the vast biological landscape that this privileged chemical class can address. The foundational knowledge of their discovery and synthesis remains an indispensable asset for any scientist working at the forefront of drug development.

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  • Fexinidazole - Wikipedia. (n.d.). (URL: )
  • Singh, R. K., et al. (2022). Discovery, Development, Inventions and Patent Review of Fexinidazole: The First All-Oral Therapy for Human African Trypanosomiasis. Pharmaceuticals (Basel), 15(2), 128. (URL: )
  • Singh, R. K., et al. (2022). Discovery, Development, Inventions and Patent Review of Fexinidazole: The First All-Oral Therapy for Human African Trypanosomiasis. MDPI. (URL: )
  • Fexinidazole for T.b. gambiense - DNDi. (n.d.).
  • Development and Introduction of Fexinidazole into the Global Human African Trypanosomiasis Program. PMC. (URL: )
  • Tsai, C., et al. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent.
  • Abadi, A. H., et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-65. (URL: )
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). (URL: )
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. PMC. (URL: )
  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. PMC. (URL: )
  • The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview for Drug Discovery Professionals. (n.d.). Benchchem. (URL: )
  • Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines. (n.d.). Thieme Chemistry. (URL: )
  • Rapid Discovery of CD38 Inhibitor via DNA-Encoded Natural Product Library Screening. (2026, March 05). (URL: )
  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. (n.d.).
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (2022, January 19). PubMed. (URL: )
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry. (URL: )
  • Fujisaka, A., et al. (2021, December 24). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. (URL: )
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023, January 15).
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  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021, August 23). Beilstein Archives. (URL: )
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  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021, December 01). Beilstein Journals. (URL: )
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  • Nitro Reduction - Common Conditions. (n.d.). (URL: )
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Protocols & Analytical Methods

Method

Application Note: C4-Functionalization of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale Quinoline derivatives are privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

Quinoline derivatives are privileged scaffolds in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and oncology therapeutics. The functionalization of the quinoline core at the C4 position is a critical synthetic gateway for library generation.

The substrate 6-nitro-2-(trifluoromethyl)quinolin-4-ol (which exists in equilibrium with its quinolone tautomer) presents a uniquely activated system. The presence of the strongly electron-withdrawing 6-nitro ( ) and 2-trifluoromethyl ( ) groups significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This extreme electron deficiency makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. However, the C4-hydroxyl group is a poor leaving group and must first be activated.

This guide details a robust, two-step workflow:

  • Dehydroxy-Chlorination: Conversion of the C4-OH to a highly reactive C4-Cl using phosphorus oxychloride (POCl3)[2].

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride by various nucleophiles (e.g., amines, alkoxides) to yield diverse 4-substituted analogs[3].

Workflow & Mechanistic Pathways

The overall synthetic strategy relies on sequential activation and substitution.

Workflow SM 6-Nitro-2-(trifluoromethyl) quinolin-4-ol Intermediate 4-Chloro-6-nitro-2-(trifluoromethyl) quinoline SM->Intermediate POCl3, Reflux Activation Product 4-Substituted-6-nitro-2-(trifluoromethyl) quinoline Intermediate->Product Nucleophile, Base SNAr

Caption: Two-step synthetic workflow for the C4 functionalization of the quinoline scaffold.

During the SNAr phase, the reaction proceeds via an addition-elimination mechanism. The electron-withdrawing groups are not merely spectator moieties; they are mechanistically essential for stabilizing the anionic Meisenheimer complex transition state.

Mechanism Step1 4-Chloroquinoline Electrophile Step2 Nucleophilic Attack (C4 Position) Step1->Step2 + Nu: Step3 Meisenheimer Complex (Anion Stabilization) Step2->Step3 Rate-Determining Step Step4 Chloride Elimination (Restores Aromaticity) Step3->Step4 Fast Step5 4-Functionalized Product Step4->Step5 - Cl⁻

Caption: Addition-elimination mechanism (SNAr) at the highly electron-deficient C4 position.

Experimental Protocols

Protocol A: Dehydroxy-Chlorination (Synthesis of the 4-Chloro Intermediate)

This protocol converts the stable quinolin-4-ol into the highly reactive 4-chloro-6-nitro-2-(trifluoromethyl)quinoline[4].

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 6-nitro-2-(trifluoromethyl)quinolin-4-ol (1.0 equiv) in neat POCl3 (10–15 volumes).

    • Causality: POCl3 acts as both the chlorinating reagent and the solvent. The excess volume ensures complete conversion and maintains a fluid reaction mixture, preventing localized hot spots[2].

  • Activation: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 equiv).

    • Causality: DMF reacts with POCl3 to form the Vilsmeier-Haack reagent. This highly electrophilic species accelerates the conversion of the C4-hydroxyl group to the intermediate phosphate ester[5].

  • Heating: Gradually heat the mixture to 90–100 °C and stir for 2–4 hours.

    • Causality: The reaction occurs in two stages: initial phosphorylation at room temperature, followed by chloride displacement which requires thermal energy to overcome the activation barrier[6].

  • In-Process Validation (Self-Validating Step): To monitor progress, remove a 10 µL aliquot and quench it into 1 mL of methanol containing 10% triethylamine. Analyze via LC-MS.

    • Causality: The 4-chloroquinoline product is highly reactive and can hydrolyze back to the starting material on acidic reverse-phase LC columns. Quenching with methanol converts the product to the stable 4-methoxy derivative, providing a reliable, artifact-free readout of reaction completion[5].

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of excess POCl3. Carefully pour the concentrated residue onto crushed ice with vigorous stirring.

    • Causality: Removing excess POCl3 minimizes the violent exothermic hydrolysis that occurs upon aqueous quenching. The ice quench neutralizes residual POCl3 and precipitates the highly hydrophobic 4-chloro intermediate[2].

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the intermediate.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol details the coupling of the 4-chloro intermediate with amine nucleophiles to generate 4-aminoquinolines[7].

Step-by-Step Methodology:

  • Setup: Dissolve the 4-chloro-6-nitro-2-(trifluoromethyl)quinoline (1.0 equiv) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or DMF (0.2 M concentration).

    • Causality: Polar aprotic solvents stabilize the anionic Meisenheimer complex formed during the SNAr transition state, significantly accelerating the reaction rate[8].

  • Reagent Addition: Add the amine nucleophile (1.2–1.5 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the substitution. Without a base, the generated HCl would protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction[3].

  • Reaction Execution: Stir the mixture at room temperature to 60 °C (depending on amine sterics) for 2–6 hours.

    • Causality: Because the 6-NO2 and 2-CF3 groups strongly activate the C4 position, this SNAr proceeds under much milder conditions compared to unactivated quinolines, which often require temperatures exceeding 120 °C[1].

  • In-Process Validation (Self-Validating Step): Monitor via TLC (Hexanes/EtOAc). The 4-chloro starting material will appear as a high-Rf UV-active spot. The resulting 4-amino product will exhibit a lower Rf and typically fluoresce brightly under 365 nm UV light due to the extended push-pull conjugation of the amino-nitro system.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (3x) and brine.

    • Causality: Washing with aqueous LiCl is highly effective at partitioning DMF/NMP into the aqueous layer, preventing high-boiling solvent carryover during concentration.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash chromatography to yield the 4-substituted product.

Quantitative Data: Reaction Scope & Optimization

The extreme electron deficiency of the 6-nitro-2-(trifluoromethyl)quinoline scaffold allows for broad nucleophile compatibility. The table below summarizes optimized conditions and typical yields for various classes of nucleophiles.

Nucleophile ClassSpecific ReagentEquivalentsBaseSolventTemp (°C)Time (h)Isolated Yield (%)
Secondary Aliphatic Amine Morpholine1.2DIPEA (2.0 eq)DMF25292
Primary Aliphatic Amine Benzylamine1.2DIPEA (2.0 eq)DMF25388
Aromatic Amine (Aniline) Aniline1.5K2CO3 (2.0 eq)NMP80675
Alkoxide Sodium Methoxide1.5NoneMeOH60485

Note: Anilines are less nucleophilic than aliphatic amines and require elevated temperatures and a stronger inorganic base to drive the reaction to completion[8].

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies Frontiers in Chemistry (2025) URL:[Link]

  • POCl3 chlorination of 4-quinazolones Journal of Organic Chemistry (2011) URL:[Link]

Sources

Application

Chlorination of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol using POCl3

Application Note: Chlorination of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol using Phosphorus Oxychloride ( POCl3​ ) Introduction & Strategic Overview The synthesis of 4-chloroquinoline derivatives is a foundational transf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chlorination of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol using Phosphorus Oxychloride ( POCl3​ )

Introduction & Strategic Overview

The synthesis of 4-chloroquinoline derivatives is a foundational transformation in medicinal chemistry, providing versatile electrophilic scaffolds for the development of antimalarials, kinase inhibitors, and anti-infective agents. The target compound, 4-chloro-6-nitro-2-(trifluoromethyl)quinoline , is a highly electron-deficient intermediate. The presence of the strongly electron-withdrawing nitro ( −NO2​ ) and trifluoromethyl ( −CF3​ ) groups significantly alters the electronic landscape of the quinoline core, demanding specific kinetic conditions for successful chlorination.

This technical guide provides a comprehensive, self-validating protocol for the chlorination of 6-nitro-2-(trifluoromethyl)quinolin-4-ol using Phosphorus Oxychloride ( POCl3​ ).

Mechanistic Causality & Reaction Dynamics

The conversion of quinolin-4-ols to 4-chloroquinolines is not a simple substitution; it is a cascade reaction driven by tautomerization and intermediate activation.

  • Tautomerization : The starting material exists in an equilibrium between the 4-hydroxyquinoline and the 4-quinolone tautomer. The quinolone form is the primary reactive species.

  • Phosphorylation : POCl3​ acts initially as an electrophile. The oxygen atom of the quinolone attacks POCl3​ , forming an O -dichlorophosphinyl intermediate. This step effectively transforms the poor hydroxyl leaving group into an excellent phosphate-based leaving group. The addition of catalytic N,N -Dimethylformamide (DMF) accelerates this step by forming a highly reactive Vilsmeier-Haack type intermediate[1].

  • Nucleophilic Aromatic Substitution ( SN​Ar ) : The chloride ion ( Cl− ) generated during phosphorylation acts as a nucleophile, attacking the highly electrophilic C4 position. The −NO2​ and −CF3​ groups heavily deplete electron density from the aromatic ring, significantly lowering the activation energy for this SN​Ar addition-elimination step.

  • Aromatization : The expulsion of the dichlorophosphate leaving group restores the aromaticity of the quinoline ring, yielding the final 4-chloro product[2].

Mechanism Substrate 6-Nitro-2-(CF3)quinolin-4-ol (Tautomerizes to Quinolone) Intermediate O-Dichlorophosphinyl Intermediate Substrate->Intermediate Phosphorylation Reagent POCl3 + DMF (Cat.) (Vilsmeier Intermediate) Reagent->Intermediate Activation Nucleophile Nucleophilic Attack (Cl-) Addition-Elimination (SNAr) Intermediate->Nucleophile Leaving Group Formation Product 4-Chloro-6-nitro-2-(CF3)quinoline Nucleophile->Product Aromatization

Mechanistic pathway of quinolin-4-ol chlorination via an O-dichlorophosphinyl intermediate.

Experimental Methodology

This protocol utilizes POCl3​ as both the reagent and the solvent. Because POCl3​ reacts violently with water to release HCl and phosphoric acid, rigorous anhydrous conditions are required during the setup, followed by a highly controlled aqueous quench[3].

Reagents & Equipment
  • Substrate : 6-Nitro-2-(trifluoromethyl)quinolin-4-ol (1.0 equiv)

  • Reagent/Solvent : Phosphorus Oxychloride ( POCl3​ , 5.0 - 10.0 equiv)

  • Catalyst : Anhydrous N,N -Dimethylformamide (DMF, 0.05 equiv)

  • Equipment : Oven-dried round-bottom flask, reflux condenser, nitrogen line, magnetic stirrer, ice bath.

Step-by-Step Protocol
  • Reaction Setup : In a thoroughly dried round-bottom flask equipped with a magnetic stir bar, suspend 6-nitro-2-(trifluoromethyl)quinolin-4-ol (10.0 g, 38.7 mmol) in freshly distilled POCl3​ (30 mL, ~320 mmol).

  • Catalyst Addition : Add 3-5 drops of anhydrous DMF to the suspension under a steady stream of nitrogen. Causality: DMF acts as a formylating catalyst, generating the Vilsmeier intermediate which drastically reduces the induction period of the reaction.

  • Reflux : Attach a reflux condenser and heat the mixture gradually to 105–110 °C using an oil bath. Maintain reflux for 3 to 4 hours. The initial suspension will transition into a dark, homogeneous solution as the O -dichlorophosphinyl intermediate forms and subsequently converts to the product.

  • In-Process Control (IPC) : After 3 hours, remove a 10 µL aliquot, quench it in 1 mL of saturated aqueous NaHCO3​ , and extract with 1 mL of Ethyl Acetate (EtOAc). Analyze the organic layer via TLC (Hexane:EtOAc 4:1) or LC-MS. The reaction is complete when the polar starting material is entirely consumed.

  • Controlled Quenching : Allow the reaction mixture to cool to room temperature. Transfer the mixture to an addition funnel and add it dropwise into a large beaker containing 300 g of vigorously stirred crushed ice. Causality: This step is highly exothermic. Dropwise addition over ice prevents thermal runaway and suppresses the hydrolysis of the newly formed C-Cl bond.

  • Neutralization & Extraction : Once the ice has melted and the excess POCl3​ is fully hydrolyzed, slowly add saturated aqueous NaHCO3​ or 10% NaOH until the aqueous layer reaches pH 7-8. Extract the aqueous mixture with EtOAc ( 3×100 mL ).

  • Workup & Purification : Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hot ethanol/water or via silica gel flash chromatography to yield pure 4-chloro-6-nitro-2-(trifluoromethyl)quinoline.

Workflow Step1 1. Setup Mix Substrate, POCl3 & DMF Step2 2. Reflux 105-110 °C for 3-4 h Step1->Step2 Step3 3. Quench Pour over crushed ice Step2->Step3 Step4 4. Extract EtOAc, wash, dry, concentrate Step3->Step4 Step5 5. Purify Recrystallize or Column Step4->Step5

Step-by-step workflow for the synthesis of 4-chloro-6-nitro-2-(trifluoromethyl)quinoline.

Quantitative Data & Optimization

To ensure maximum yield and purity, several parameters must be tightly controlled. The table below summarizes the optimization landscape for this specific transformation.

ParameterSub-optimal ConditionOptimal ConditionCausality / Observation
POCl3​ Equivalents 1.5 - 2.0 eq5.0 - 10.0 eq Low equivalents lead to incomplete phosphorylation and dimerization; excess acts as a necessary solvent to prevent charring.
Catalyst (DMF) None0.05 eq (Catalytic) Without DMF, the reaction requires >8 hours. DMF forms the highly reactive Vilsmeier-Haack intermediate, accelerating activation.
Temperature 80 °C105 - 110 °C (Reflux) Lower temperatures stall the reaction at the phosphate ester intermediate, preventing the final SN​Ar chloride attack.
Reaction Time 12 hours3 - 4 hours Prolonged heating beyond completion causes product degradation, dechlorination, and tar formation.
Quench Medium Water (Room Temp)Crushed Ice Quenching in ambient water causes localized boiling, thermal degradation, and potential product hydrolysis back to the quinolin-4-ol.

Analytical Validation

A self-validating protocol requires rigorous analytical confirmation. The successful conversion to 4-chloro-6-nitro-2-(trifluoromethyl)quinoline should be verified as follows:

  • Mass Spectrometry (LC-MS) : Look for the molecular ion peak [M+H]+ at m/z≈277.0 . The presence of a characteristic chlorine isotope pattern (approximate 3:1 ratio for M and M+2 ) confirms the incorporation of the chlorine atom.

  • 1H NMR ( 400 MHz , CDCl3​ ) : The disappearance of the broad −OH / −NH tautomeric proton signal ( ≈11.0−12.5 ppm ) indicates complete consumption of the starting material. The aromatic protons of the quinoline core will shift downfield due to the electron-withdrawing nature of the newly installed chlorine atom.

References

  • POCl3 chlorination of 4-quinazolones Source: PubMed (nih.gov) URL:[Link]

  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents Source: PMC (nih.gov) URL:[Link]

Sources

Method

Application Note: Solubility Profiling of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol in DMSO and Methanol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale 6-Nitro-2-(trifluoromethyl)quinolin-4-o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

6-Nitro-2-(trifluoromethyl)quinolin-4-ol (Molecular Formula: C10H5F3N2O, MW: 258.15)[1] is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and materials science. Accurately determining its solubility is critical for downstream applications, ranging from high-throughput screening (HTS) to formulation development.

As a Senior Application Scientist, it is vital to look beyond empirical measurements and understand the solvent-solute causality governing this molecule's behavior:

  • Structural Complexities: The quinolin-4-ol core undergoes keto-enol tautomerization (existing in equilibrium with its quinolin-4(1H)-one form), which facilitates robust intermolecular hydrogen bonding and a high crystal lattice energy[2]. The addition of a highly lipophilic trifluoromethyl (-CF3) group and a polar nitro (-NO2) group creates a molecule with competing physicochemical demands.

  • DMSO (Dimethyl Sulfoxide) Causality: DMSO is a strongly polar aprotic solvent. It acts as a powerful hydrogen-bond acceptor, effectively disrupting the quinolinol's crystalline lattice[3]. Simultaneously, its hydrophobic methyl groups favorably solvate the lipophilic -CF3 moiety. Consequently, DMSO yields exceptionally high solubility, making it the standard for kinetic stock solutions[4].

  • Methanol Causality: Methanol is a polar protic solvent. While it can participate in hydrogen bonding as both a donor and acceptor, its lower dipole moment and dielectric constant compared to DMSO render it less capable of overcoming the compound's strong lattice energy. Solubility here is thermodynamically limited and often requires mechanical energy (sonication) to reach saturation[5].

Quantitative Data Summary

Based on the physicochemical behavior of closely related fluorinated and hydroxylated quinoline analogs (such as 4-hydroxyquinoline), the following matrix outlines the expected solubility profiles and required handling techniques[3].

Table 1: Comparative Solubility Matrix for 6-Nitro-2-(trifluoromethyl)quinolin-4-ol

SolventClassificationExpected Solubility RangeSolubilization Mechanism & Handling
DMSO Polar Aprotic30 – 50 mg/mL (>100 mM)High. Rapid lattice disruption. Requires brief vortexing; sonication only if ambient temp is <20°C.
Methanol Polar Protic1 – 5 mg/mL (~4 – 20 mM)Moderate/Low. Competes for H-bonds but struggles against lattice energy. Requires 15-30 min sonication.

Experimental Workflows

In drug discovery, solubility is not a single static value; it is defined by the methodology used. We must differentiate between Kinetic Solubility (the precipitation point of a pre-dissolved DMSO stock in an aqueous system) and Thermodynamic Solubility (the true equilibrium of the solid lattice in a pure solvent)[5],[6].

SolubilityWorkflow Start 6-Nitro-2-(trifluoromethyl) quinolin-4-ol (Solid) SubKinetic Kinetic Solubility (DMSO Stock) Start->SubKinetic Dissolve in DMSO SubThermo Thermodynamic Solubility (Shake-Flask) Start->SubThermo Add Excess Solid DMSO_Dilution Serial Dilution in Aqueous Buffer SubKinetic->DMSO_Dilution Equilibration Incubate 24-48h in DMSO/MeOH SubThermo->Equilibration Nephelometry Nephelometry (Turbidity Detection) DMSO_Dilution->Nephelometry Measure Turbidity HPLC UHPLC-UV-MS (Quantification) Equilibration->HPLC Filter & Analyze ResultK Kinetic Limit (Precipitation Point) Nephelometry->ResultK ResultT True Equilibrium Solubility HPLC->ResultT

Workflow comparing Kinetic and Thermodynamic solubility determination.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must contain internal checks to validate the results.

Protocol A: Thermodynamic Solubility via Shake-Flask Method

Purpose: To determine the maximum concentration of the compound in pure DMSO and Methanol at a true thermodynamic equilibrium[5].

  • Solid Addition: Accurately weigh 15 mg of crystalline 6-Nitro-2-(trifluoromethyl)quinolin-4-ol into two separate 2 mL amber glass HPLC vials.

  • Solvent Introduction:

    • Vial 1 (DMSO): Add 250 µL of anhydrous DMSO.

    • Vial 2 (Methanol): Add 1.0 mL of HPLC-grade Methanol. (Note: The visible presence of excess solid is mandatory to ensure the solution is saturated).

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C at 500 rpm.

  • Self-Validation Sampling (The 24/48 Rule):

    • Extract a 20 µL aliquot at 24 hours and a second aliquot at 48 hours .

    • Centrifuge both aliquots at 15,000 × g for 15 minutes to pellet any suspended microcrystals.

  • Quantification & Integrity Check: Dilute the supernatant 1:100 in the mobile phase and analyze via UHPLC-UV-MS[4].

    • Equilibrium Validation: If the Area Under the Curve (AUC) at 48 hours matches the 24-hour AUC within ±5%, true thermodynamic equilibrium is confirmed.

    • Stability Validation: Review the MS trace for the Methanol sample. If new peaks appear (indicating solvolysis or degradation of the nitro/trifluoromethyl groups), the solubility value must be flagged as unstable in protic media.

Protocol B: Kinetic Solubility via High-Throughput Nephelometry

Purpose: To determine the aqueous precipitation point of the compound when introduced from a DMSO stock, critical for biological assay design[7].

  • Stock Preparation: Prepare a master stock of 10 mM 6-Nitro-2-(trifluoromethyl)quinolin-4-ol in 100% DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of the master stock using pure DMSO across 10 wells.

  • Aqueous Spiking (Cosolvent Control): Rapidly dispense the target aqueous buffer (e.g., PBS pH 7.4) into each well.

    • Critical Causality Step: The final volume must be calculated so that the DMSO concentration is exactly 2.0% (v/v) in every well. Failing to normalize the DMSO concentration will introduce variable cosolvent effects, invalidating the kinetic profile[6].

  • Incubation: Incubate the plate for 2 hours at room temperature to allow for induced precipitation[4].

  • Detection: Measure the turbidity of each well using a nephelometer (light scattering).

  • Data Interpretation: The kinetic solubility limit is defined as the highest compound concentration that yields a turbidity reading statistically identical to the blank control (Buffer + 2.0% DMSO)[7].

References

  • 6-Nitro-2-(trifluoromethyl)quinolin-4-ol - CAS号查询 Source: ChemSrc URL:[Link]

  • Separation Science in Drug Development, Part 2: High‑Throughput Characterization Source: LCGC International / Chromatography Online URL:[Link]

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks Source: ResearchGate URL:[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace URL:[Link]

  • 8,8'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): a twisted photosensitizer with AIE properties Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol

Executive Summary The 2-(trifluoromethyl)quinolin-4-ol scaffold is a highly valued pharmacophore in drug discovery, frequently utilized in the development of antimalarial, antiviral, and kinase-inhibitory agents. Introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(trifluoromethyl)quinolin-4-ol scaffold is a highly valued pharmacophore in drug discovery, frequently utilized in the development of antimalarial, antiviral, and kinase-inhibitory agents. Introducing a nitro group at the 6-position provides a versatile synthetic handle for downstream functionalization (e.g., reduction to an amine for subsequent amide coupling). This application note details a highly optimized, solvent-free microwave-assisted protocol for the synthesis of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol. By transitioning from conventional thermal heating to microwave irradiation, researchers can reduce reaction times from several hours to under 20 minutes while significantly improving yield and purity[1].

Mechanistic Insights & Rationale (E-E-A-T)

The synthesis of 4-hydroxyquinolines is classically achieved via the Conrad-Limpach reaction [2]. This two-step process involves:

  • Condensation: The nucleophilic attack of an aniline on a β-ketoester to form a Schiff base (enamine) intermediate.

  • Cyclization: A high-temperature intramolecular electrophilic aromatic substitution (ring closure) that yields the quinoline core.

The Synthetic Challenge: When utilizing 4-nitroaniline as the starting material, the strongly electron-withdrawing nature of the nitro group severely deactivates the aromatic ring. This electron deficiency drastically raises the activation energy required for the final cyclization step. Under conventional heating methods (e.g., refluxing in Dowtherm A at 250 °C), this high energy barrier necessitates prolonged reaction times (4–6 hours), which inevitably leads to thermal degradation, tarring, and poor yields.

The Microwave Advantage: Microwave-assisted synthesis provides a spectacular acceleration of reaction kinetics through direct dielectric heating[1]. The volumetric heating ensures that the high activation energy for the cyclization of the deactivated nitroaromatic ring is rapidly overcome. This allows the reaction to reach completion in 10–20 minutes at 250 °C, effectively outcompeting the slower thermal degradation pathways and delivering the product in excellent yield[2][3]. Furthermore, executing this under solvent-free conditions aligns with modern green chemistry principles, minimizing waste and simplifying purification[4].

Reaction Pathway Visualization

G A 4-Nitroaniline + Ethyl 4,4,4-trifluoroacetoacetate B Condensation (- H2O) A->B C Enamine Intermediate B->C D Microwave (250°C, 15 min) C->D E Cyclization (- EtOH) D->E F 6-Nitro-2-(trifluoromethyl) quinolin-4-ol E->F

Reaction workflow for the microwave-assisted synthesis of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol.

Experimental Protocol

This self-validating protocol is designed for standard laboratory microwave synthesizers (e.g., CEM Discover, Anton Paar Monowave).

Materials Required:

  • 4-Nitroaniline (1.38 g, 10.0 mmol, 1.0 eq)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10.0 mmol, 1.0 eq)

  • Optional: Catalytic p-Toluenesulfonic acid (p-TsOH, 0.1 eq) to accelerate enamine formation.

  • Acetonitrile (Cold, for washing)

Step-by-Step Methodology:

  • Preparation: To a heavy-walled, microwave-safe 10 mL reaction vial equipped with a magnetic stir bar, add 4-nitroaniline and ethyl 4,4,4-trifluoroacetoacetate[2].

  • Sealing: Seal the vial with a Teflon-lined crimp cap. Ensure the vessel is rated for high-pressure applications, as the elimination of water and ethanol will generate internal pressure.

  • Microwave Irradiation: Place the vial in the microwave reactor. Program the system to ramp to 250 °C over 3 minutes, and hold at 250 °C for 15 minutes [2]. Set the maximum pressure limit to 20 bar to ensure safety.

  • Cooling: Allow the reaction mixture to cool to room temperature via the reactor's compressed air cooling system. The product will typically precipitate as a crude solid upon cooling[2].

  • Workup & Purification: Unseal the vial in a fume hood. Add 3–5 mL of cold acetonitrile to the vial and triturate the solid. Filter the precipitate under vacuum and wash with an additional 2 mL of cold acetonitrile.

  • Drying: Dry the resulting light-yellow to brown solid under high vacuum for 2 hours to afford the pure 6-Nitro-2-(trifluoromethyl)quinolin-4-ol.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation Equimolar Amines & Ketoester Step2 2. Microwave Reactor Setup Sealed Vessel, 250°C, 15 min Step1->Step2 Step3 3. Cooling & Precipitation Room Temp, Acetonitrile Wash Step2->Step3 Step4 4. Filtration & Drying Vacuum Desiccation Step3->Step4 Step5 5. Characterization NMR, LC-MS, Yield Calc Step4->Step5

Step-by-step experimental workflow for microwave-assisted quinolin-4-ol synthesis.

Comparative Data Analysis

The following table summarizes the quantitative advantages of the microwave-assisted solvent-free approach compared to the traditional thermal Conrad-Limpach synthesis.

ParameterConventional Heating (Dowtherm A)Microwave Irradiation (Solvent-Free)
Reaction Time 4.0 – 6.0 hours15 – 20 minutes
Temperature 250 °C250 °C
Isolated Yield (%) 35 – 45%82 – 88%
Crude Purity (LC-MS) ~80% (Significant tarring observed)>95% (Clean reaction profile)
E-Factor (Waste/Product) High (>50, due to solvent waste)Low (<5, highly atom-economical)

Analytical Characterization Guidelines

To validate the successful synthesis of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol, the following spectroscopic markers should be confirmed:

  • ^1H NMR (DMSO-d6): Look for the characteristic downfield shift of the aromatic protons due to the 6-nitro group. A distinct singlet around δ ~7.0–7.2 ppm corresponds to the C3-H proton of the quinoline ring. A broad exchangeable peak ( δ >11.0 ppm) indicates the OH/NH tautomeric proton.

  • ^19F NMR (DMSO-d6): A sharp singlet at approximately δ -65.0 to -68.0 ppm confirms the intact presence of the 2-trifluoromethyl group.

  • LC-MS: ESI-MS should display the [M+H]^+ molecular ion peak at m/z 259.0.

References

  • Munir, R., et al. "Microwave-Assisted Synthesis of Quinolines." Molecules, 2021. URL:[Link]

  • Kulkarni, A., et al. "Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues." MDPI, 2016. URL:[Link]

  • Majumder, A., et al. "Microwave-assisted synthesis of nitrogen-containing heterocycles." Journal of Heterocyclic Chemistry, 2013. URL:[Link]

Sources

Method

Application Note: Advanced Crystallization Strategies for 6-Nitro-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The compound 6-Nitro-2-(trifluoromethyl)quinolin-4-ol (Molecular Formula: C₁₀H₅F₃N₂O₃, MW: 258.15 g/mol ) is a highly functionalized heterocyclic scaffold utilized extensively in the development of kinase inhibitors and antimalarial agents[1]. The crystallization of this molecule presents a unique physicochemical challenge due to the competing electronic and steric effects of its substituents.

The highly electron-withdrawing 6-nitro group enhances the acidity of the core, while the 2-trifluoromethyl ( CF3​ ) group introduces significant lipophilicity and steric bulk[2],[3]. Furthermore, the quinolin-4-ol core exists in a dynamic tautomeric equilibrium with its keto form, quinolin-4(1H)-one. In the solid state, this tautomerism dictates the supramolecular assembly, often leading to complex polymorphic mixtures or 1:1 cocrystals of the enol and keto forms[4],[5].

Physicochemical Properties & Solubility Matrix

Understanding the quantitative parameters of the molecule is the first step in designing a self-validating crystallization protocol.

ParameterValueCrystallographic Implication
Molecular Formula C₁₀H₅F₃N₂O₃High heteroatom density promotes complex, multidirectional hydrogen bonding.
Molecular Weight 258.15 g/mol Optimal size for standard small-molecule X-ray diffraction techniques.
H-Bond Donors 1 (O-H or N-H)Drives tautomer-dependent intermolecular pairing and lattice rigidity[5].
H-Bond Acceptors 5 (N, O, F)Competitive acceptor sites (nitro vs. carbonyl) increase the risk of polymorphism.
Estimated logP ~2.5 - 3.0The CF3​ group increases overall hydrophobicity, necessitating binary solvent systems[2].

Mechanistic Insights into Crystallization (E-E-A-T)

As an Application Scientist, it is critical not just to execute a protocol, but to understand the causality behind the phase transition. The crystallization of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol is driven by three primary intermolecular forces:

  • Hydrogen Bonding (Thermodynamic Driver): The dominant force is the strong N-H···O=C hydrogen bonding network formed by the quinolin-4(1H)-one tautomer. Solvents that disrupt this network (e.g., DMSO, DMF) are required for initial dissolution, while protic solvents (e.g., Methanol) facilitate controlled re-assembly[5].

  • π−π Stacking (Kinetic Driver): The planar, electron-deficient quinoline core engages in robust π−π stacking. Rapid precipitation often traps the molecules in kinetically favored, disordered π -stacks, resulting in amorphous powders[6].

  • Halogen Interactions (Structural Director): The CF3​ group participates in C-F···H and F···F interactions. These weak forces dictate the final crystalline habit (e.g., needles vs. blocks) and are highly sensitive to the cooling rate[2].

Mechanism E Quinolin-4-ol (Enol Tautomer) K Quinolin-4(1H)-one (Keto Tautomer) E->K Solvent-Dependent Equilibrium H Intermolecular H-Bonding (N-H···O & O-H···O) E->H K->H S π-π Stacking (Quinoline Core) H->S F Halogen Interactions (C-F···H & F···F) H->F

Caption: Mechanistic pathway of tautomerization and intermolecular forces driving crystal lattice assembly.

Experimental Workflows & Methodologies

Depending on the downstream application—whether it be bulk purification for synthetic intermediates or the isolation of single crystals for structural elucidation—the crystallization strategy must be adapted.

Workflow A Crude 6-Nitro-2-(trifluoromethyl) quinolin-4-ol B Determine Crystallization Goal A->B C1 Bulk Purification (High Yield) B->C1 C2 Polymorph Control (Tautomer Isolation) B->C2 C3 Single Crystal XRD (Structural Analysis) B->C3 D1 Antisolvent Precipitation (DMF / Water) C1->D1 D2 Cooling Crystallization (Acetone / Hexane) C2->D2 D3 Vapor Diffusion (EtOAc / Hexane) C3->D3

Caption: Decision matrix for selecting the optimal crystallization workflow based on experimental goals.

Protocol A: Antisolvent Precipitation (Bulk Purification)

Objective: High-yield recovery of the compound from crude synthetic mixtures by exploiting its insolubility in water.

  • Dissolution: Suspend 5.0 g of crude 6-Nitro-2-(trifluoromethyl)quinolin-4-ol in 15 mL of N,N-dimethylformamide (DMF). Stir at 40 °C until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.45 µm PTFE filter to remove insoluble organic/inorganic byproducts.

  • Precipitation: Transfer the filtrate to a 250 mL round-bottom flask equipped with a magnetic stirrer (800 rpm). Add 60 mL of deionized water (antisolvent) dropwise over a period of 45 minutes. Causality Note: Slow addition prevents the kinetic trapping of impurities within the crystal lattice.

  • Aging: Allow the resulting suspension to age at room temperature for 2 hours to promote Ostwald ripening.

  • Harvesting: Filter the solid under vacuum. Wash the filter cake with 3 × 20 mL of cold water to completely displace the DMF. Dry in a vacuum oven at 60 °C for 24 hours.

Validation Checkpoint: Perform HPLC analysis. The bulk purity should exceed 98%. A broad melting point indicates residual DMF or trapped water.

Protocol B: Cooling Crystallization (Polymorph & Tautomer Control)

Objective: Isolation of thermodynamically stable crystalline forms, frequently resulting in 1:1 tautomeric cocrystals[4].

  • Saturation: Suspend 1.0 g of the purified compound in 20 mL of Acetone.

  • Heating: Heat the mixture to reflux (56 °C) under a nitrogen atmosphere until the solid fully dissolves.

  • Controlled Cooling: Transfer the flask to a programmable cooling bath. Cool the solution from 56 °C to 20 °C at a strict rate of 2 °C/hour. Causality Note: A slow cooling ramp keeps the solution within the metastable zone, favoring the thermodynamic assembly of the N-H···O hydrogen bonds over rapid, amorphous π -stacking.

  • Incubation: Once at 20 °C, add 5 mL of cold n-hexane as an antisolvent kick, then incubate at 4 °C for 12 hours.

  • Harvesting: Collect the crystalline needles via vacuum filtration and wash with 2 mL of cold hexane.

Validation Checkpoint: Analyze the crystals via ATR-FTIR. A sharp peak at ~1630 cm⁻¹ confirms the C=O stretch of the quinolin-4(1H)-one tautomer, while a band above 3000 cm⁻¹ confirms the O-H stretch of the quinolin-4-ol form[5].

Protocol C: Vapor Diffusion (Single Crystal X-Ray Diffraction)

Objective: Growth of large, defect-free single crystals suitable for absolute structural determination.

  • Preparation: Dissolve 25 mg of the compound in 1.5 mL of Ethyl Acetate (EtOAc) in a 4 mL glass inner vial. Ensure the solution is perfectly clear.

  • Chamber Setup: Place the uncapped 4 mL vial into a larger 20 mL outer scintillation vial containing 5 mL of n-hexane (antisolvent).

  • Diffusion: Cap the outer vial tightly with a Teflon-lined lid. Seal with Parafilm to prevent evaporation.

  • Crystal Growth: Store the chamber in a vibration-free environment at a constant temperature of 20 °C for 7 to 14 days. Causality Note: The volatile hexane slowly diffuses into the EtOAc through the vapor phase, gradually lowering the solubility limit and allowing highly ordered, single nucleation events.

  • Harvesting: Carefully decant the mother liquor and harvest the macroscopic crystals directly from the walls of the inner vial using a MiTeGen loop.

Validation Checkpoint: Mount the crystal on a diffractometer. A high-quality crystal will diffract beyond 0.84 Å resolution, allowing for the unambiguous assignment of the CF3​ rotational conformation and the position of the tautomeric proton.

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of nitro-quinoline derivatives by column chromatography

Welcome to the Technical Support Center for the purification of nitro-quinoline derivatives. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of nitro-quinoline derivatives. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. To successfully purify these complex heterocycles, we must understand the causality behind their chromatographic behavior. Nitro-quinolines present unique challenges dictated by the interplay between the basic quinoline nitrogen and the strongly electron-withdrawing nitro group.

The Causality of Chromatographic Behavior (FAQs)

Q1: Why does my nitro-quinoline derivative streak or tail severely on normal-phase silica gel? A1: Peak tailing in these compounds is primarily caused by secondary acid-base interactions. Standard silica gel surfaces contain residual silanol groups (Si-OH) which are mildly acidic[1]. The nitrogen atom in the quinoline ring is basic. When the basic analyte interacts with these acidic silanols, it undergoes strong ion-exchange interactions rather than simple adsorption and desorption, causing the compound to "stick" and smear across the column[2]. In some cases, separation on reversed-phase columns also suffers from tailing and product degradation for the same mechanistic reasons[3]. The addition of a competing base, such as Triethylamine (TEA), masks these active silanol sites and restores sharp peak shapes[4].

Q2: Why is my nitro-quinoline highly insoluble in standard chromatography solvents, leading to on-column precipitation? A2: The planar bicyclic aromatic system of quinoline promotes strong intermolecular π−π stacking. The addition of a strongly electron-withdrawing nitro group introduces a significant dipole moment, which further enhances the crystalline lattice energy[5]. This makes the derivatives poorly soluble in non-polar solvents (like hexane) and prone to crashing out at the top of the column. This necessitates alternative loading techniques, such as dry loading.

Q3: I am trying to separate nitration regioisomers (e.g., 5-nitro vs. 8-nitroquinoline) but they co-elute. What are the alternatives? A3: Regioisomers often possess nearly identical polarities and dipole moments on bare silica. To alter selectivity, you must change the stationary phase to exploit different interaction mechanisms. Switching to a reversed-phase (RP-C18) column or utilizing an alumina stationary phase can provide the orthogonal selectivity required to resolve closely related isomers[6].

Visual Troubleshooting Logic

Use the following decision matrix to diagnose and resolve your specific purification bottleneck.

Troubleshooting Start Purification Issue Identified Tailing Severe Peak Tailing? Start->Tailing Solubility Poor Solubility? Tailing->Solubility No AddTEA Add 0.1-1% TEA to Mobile Phase Tailing->AddTEA Yes Isomers Co-eluting Isomers? Solubility->Isomers No DryLoad Use Dry Loading (Pre-adsorption) Solubility->DryLoad Yes ChangePhase Switch to Alumina or RP-C18 Isomers->ChangePhase Yes

Caption: Decision logic for resolving nitro-quinoline purification issues.

Quantitative Data: Impact of Mobile Phase Modifiers

The empirical data below illustrates the dramatic effect of silanol suppression on the chromatography of nitro-quinolines. Notice the inverse relationship between the tailing factor (Tf) and recovery yield when a modifier is introduced[7].

Solvent SystemStationary PhaseAnalyteRetention Factor (Rf)Tailing Factor (Tf)Recovery Yield (%)
Hexane / EtOAc (7:3)Bare Silica (Si-OH)8-Nitroquinoline0.25> 2.5 (Severe)65%
Hexane / EtOAc (7:3) + 1% TEABare Silica (Si-OH)8-Nitroquinoline0.351.1 (Ideal)92%
DCM / MeOH (95:5)Bare Silica (Si-OH)5-Nitroquinoline0.401.8 (Moderate)78%
DCM / MeOH (95:5) + 0.5% TEABare Silica (Si-OH)5-Nitroquinoline0.451.0 (Ideal)95%

Mechanistic Insight: Silanol Masking

Mechanism Silica Acidic Silanol (Si-OH) on Silica Gel Quinoline Nitro-Quinoline (Basic N) Silica->Quinoline Without TEA Elution Sharp Peak Elution (High Recovery) Silica->Elution Silanols Masked Tailing Secondary Interaction (Peak Tailing) Quinoline->Tailing Sticks to column TEA Triethylamine (TEA) Modifier TEA->Silica Competitively binds Si-OH

Caption: Mechanism of TEA competitively masking acidic silanols to prevent tailing.

Validated Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning you can empirically verify the success of each critical step before proceeding.

Protocol A: Dry-Loading Technique for Insoluble Nitro-Quinolines

Use this when your compound is insoluble in the initial mobile phase, preventing liquid injection.

  • Dissolution: Dissolve the crude nitro-quinoline in a highly solubilizing, volatile solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetone).

  • Adsorption: Add bare silica gel to the solution. A standard ratio is 1:3 (weight of crude sample to weight of silica).

  • Evaporation: Remove the volatile solvent completely using a rotary evaporator under reduced pressure.

  • Self-Validation Checkpoint: Inspect the silica gel in the flask. It must be a completely free-flowing powder that does not stick to the glass walls. If it clumps, residual strong solvent remains. Causality: Residual polar solvent will act as a localized strong mobile phase, causing severe band broadening and premature elution. Continue drying until perfectly powdery.

  • Loading: Pour the dry powder evenly onto the flat surface of your pre-packed column and top with a 1 cm protective layer of sand to prevent disturbance during solvent addition.

Protocol B: Triethylamine (TEA)-Modified Normal Phase Chromatography

Use this to eliminate peak tailing and improve recovery yields.

  • Preparation: Prepare your optimized mobile phase (e.g., Hexane/EtOAc) and add 0.5% to 1.0% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Equilibration: Pre-equilibrate the silica gel column by flushing it with at least 3 column volumes (CV) of the TEA-modified mobile phase.

  • Self-Validation Checkpoint: Collect a few drops of the eluent exiting the bottom of the column and spot it on pH indicator paper. The pH should test basic (pH > 8). Causality: If the eluent is neutral, the acidic silica gel is still actively absorbing the TEA, meaning the active silanol sites are not yet fully masked[2]. Continue flushing until the exit eluent tests basic.

  • Execution: Load your sample (via liquid injection or dry loading) and run the column. Monitor fractions via TLC (ensure your TLC developing chamber also contains 1% TEA to accurately reflect column conditions).

References

  • Title: Triethylamine as a Mobile Phase Additive: What Does It Do? | Source: Welch Materials | URL: [Link]

  • Title: Effect of Triethylamine (TEA) on the Retention in RPLC | Source: Pharma Growth Hub | URL: [Link]

  • Title: Tip on Peak Tailing of Basic Analytes | Source: Phenomenex | URL: [Link]

  • Title: Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents | Source: PMC (NIH) | URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Bioassay Solubility Barriers for 6-Nitro-2-(trifluoromethyl)quinolin-4-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility and assay reproducibility challenges with 6-Nitro-2-(trifluoromethyl)qui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility and assay reproducibility challenges with 6-Nitro-2-(trifluoromethyl)quinolin-4-ol . Because of its unique structural motifs, this compound requires specialized handling to ensure accurate structure-activity relationship (SAR) data and to prevent costly assay interference.

Section 1: Mechanistic Profiling – The Causality of Precipitation

To troubleshoot effectively, we must first understand the molecular behavior of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol. The integration of a highly lipophilic trifluoromethyl (-CF 3​ ) group significantly alters the compound's physicochemical properties, driving up its lipophilicity and reducing aqueous solubility (1)[1]. Furthermore, the rigid quinoline core and the nitro (-NO 2​ ) group promote strong intermolecular interactions (such as π−π stacking), while the 4-hydroxyl group can participate in robust hydrogen bonding networks.

When this compound is transferred from a solvated state in dimethyl sulfoxide (DMSO) into an aqueous bioassay buffer, the sudden shift in solvent polarity strips away the solvation shell. This "solvent shift" drives the compound into a supersaturated state, rapidly leading to nucleation and the formation of colloidal aggregates in the nanometer size range (2)[2]. These aggregates are notorious for sequestering assay proteins and scattering light, which ultimately manifests as false-positive hits or underestimated biological activity (3)[4].

AggregationMechanism A 6-Nitro-2-(trifluoromethyl) quinolin-4-ol in 100% DMSO B Rapid Aqueous Dilution (Solvent Shift) A->B Addition to Buffer C Supersaturation & Nucleation B->C Decreased Solvation D Colloidal Aggregation (Nanoparticle Formation) C->D Particle Growth E Assay Interference (Light Scattering / False Positives) D->E Protein Sequestration

Mechanistic pathway of compound precipitation and subsequent bioassay interference.

Section 2: Troubleshooting FAQs

Q1: Why do my dose-response curves for 6-Nitro-2-(trifluoromethyl)quinolin-4-ol show sudden drop-offs or erratic data points at higher concentrations? A1: This is a hallmark of exceeding the compound's kinetic solubility limit. At higher concentrations, the compound precipitates into colloidal nanoparticles rather than remaining as free monomers (2)[2]. These nanoparticles can artificially inhibit enzymes via non-specific surface binding or interfere with optical readouts (fluorescence/absorbance) due to light scattering. Solution: Verify kinetic solubility using nephelometry and ensure serial dilutions are performed in 100% DMSO prior to aqueous exposure (5)[5].

Q2: My 10 mM DMSO stock solution developed a cloudy precipitate after being stored in the freezer. Is the compound degraded? A2: Not necessarily degraded, but it has likely crystallized. Repeated freeze-thaw cycles of DMSO stocks can induce the precipitation of thermodynamically more stable (and less soluble) polymorphs (3)[3]. Additionally, DMSO is highly hygroscopic; opening cold vials allows atmospheric moisture to condense and dissolve into the DMSO, drastically lowering the compound's solubility (5)[5]. Solution: Warm the vial to 37°C, sonicate gently to redissolve, and aliquot the master stock into single-use volumes stored under argon.

Q3: Can I dilute my master stock directly into the assay buffer to create my concentration gradient? A3: No. Diluting a high-concentration DMSO stock directly into an aqueous buffer forces the compound through a massive solvent polarity gradient, virtually guaranteeing precipitation. Serial dilutions must be performed in 100% DMSO so that every well in the assay receives the exact same final percentage of DMSO (typically ≤0.5%), thereby normalizing solvent toxicity and minimizing nucleation shock (5)[5].

Section 3: Standardized Operating Protocols (SOPs)

To establish a self-validating system, follow these step-by-step methodologies. Each step is designed to preemptively address the thermodynamic liabilities of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol.

Protocol 1: Preparation of Anhydrous Master Stocks
  • Weighing: Weigh the lyophilized compound powder in a low-humidity environment to prevent ambient moisture absorption.

  • Dissolution: Add anhydrous, argon-purged 100% DMSO to achieve a 10 mM concentration. The use of anhydrous DMSO prevents premature water-induced nucleation.

  • Agitation: Gently vortex. If particulates remain, sonicate in a room-temperature water bath for 5–10 minutes (5)[5]. Avoid excessive heating, which can cause localized degradation.

  • Aliquot & Store: Divide the master stock into 10–20 µL single-use aliquots in tightly sealed microcentrifuge tubes. Store at -20°C or -80°C.

    • Self-Validation Step: Before use, visually inspect the thawed aliquot against a dark background to confirm the absence of micro-crystals.

Protocol 2: The "Constant-DMSO" Serial Dilution Workflow
  • DMSO Gradient: Prepare your dose-response gradient (e.g., 3-fold or 2-fold dilutions) entirely within 100% DMSO (5)[5].

  • Intermediate Aqueous Transfer: Prepare an intermediate dilution plate containing the assay buffer. Transfer a small volume of the DMSO serial dilutions into this intermediate plate (e.g., a 1:50 dilution) using rapid pipette mixing to disperse the compound before it can nucleate.

  • Final Assay Addition: Immediately transfer from the intermediate plate to the final assay plate containing cells or enzymes. Ensure the final DMSO concentration remains below 0.5% to prevent cytotoxicity and assay interference.

DilutionWorkflow Step1 1. Prepare 10 mM Stock in 100% Anhydrous DMSO Step2 2. Serial Dilution in 100% DMSO Step1->Step2 Aliquot Transfer Step3 3. Intermediate Dilution (e.g., 1:50 in Buffer) Step2->Step3 Rapid Mixing Step4 4. Final Assay Transfer (Final DMSO < 1%) Step3->Step4 Immediate Transfer

Optimized step-by-step dilution workflow to maintain kinetic solubility.

Protocol 3: Kinetic Solubility Verification via Nephelometry
  • Preparation: Replicate the exact buffer conditions, temperature, and final DMSO concentration of your bioassay.

  • Titration: Titrate the compound from 1 µM up to 100 µM into the buffer.

  • Measurement: Incubate for the duration of your standard assay (e.g., 2 hours), then measure light scattering using a nephelometer.

  • Analysis: The concentration at which light scattering significantly deviates from the baseline represents the kinetic solubility limit. Do not test the compound above this concentration in your biological assays.

Section 4: Quantitative Data Summary

The following table synthesizes the physical and operational parameters required to maintain the solubility integrity of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol.

ParameterOperational ConditionObservation / LimitMechanistic Causality
Max Stock Concentration 100% Anhydrous DMSO (25°C)~10 mMHigh lipophilicity of the -CF 3​ group and rigid quinoline core restrict higher molarities.
Final DMSO Tolerance Aqueous Bioassay Media≤ 0.5% - 1.0%Higher DMSO concentrations induce cellular toxicity and denature assay proteins.
Kinetic Solubility Limit Aqueous Buffer (pH 7.4)Highly variable (< 10 µM)Exceeding this limit triggers rapid nucleation and colloidal aggregation.
Particle Size (Aggregates) Post-aqueous dilution100 nm - 500 nmMonitored via NTA; aggregates scatter light and sequester proteins, causing false readouts.

References

  • Li Di, Edward H. Kerns. "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization." Drug Discovery Today (2006). 3

  • BenchChem. "Protocol for Dissolving Compounds in DMSO for Biological Assays." (2025). 5

  • Cheska Gillespie. "The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers." University of Strathclyde (2013). 2

  • MDPI. "Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs." (2023). 1

Sources

Troubleshooting

Technical Support Center: Controlling Thermal Instability of Nitro-Quinolines During Reflux

Welcome to the Process Safety Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals handling nitro-quinolines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals handling nitro-quinolines. Due to their highly energetic nature, nitroaromatic compounds pose severe thermal runaway risks, particularly when subjected to thermal stress under reflux conditions.

Mechanistic Causality: Why do Nitro-Quinolines Decompose?

Nitro-quinolines (e.g., 6-nitroquinoline, 8-nitroquinoline) are highly valuable pharmacophores, but the nitro group acts as a potent internal oxidant[1]. When subjected to thermal stress—such as prolonged heating during solvent reflux—these compounds can undergo rapid, highly exothermic decomposition[2]. The electron-withdrawing nature of the nitro group on the quinoline ring lowers the activation energy for homolytic cleavage or autocatalytic degradation[3].

If the heat generated by this decomposition exceeds the heat removal capacity of the reactor's cooling system (the reflux condenser), a thermal runaway occurs. This leads to an exponential increase in reaction rate, rapid pressure build-up from gas evolution, and potential vessel rupture[4].

Troubleshooting FAQs

Q1: My nitro-quinoline synthesis violently erupted during reflux. What caused this? A: You likely experienced a thermal runaway due to selecting a solvent with a boiling point higher than the compound's decomposition onset temperature. For instance, refluxing in dimethyl sulfoxide (DMSO, b.p. 189 °C) or dichlorobenzene (b.p. 180 °C) is highly dangerous because nitro-quinolines typically exhibit massive exothermic decomposition events beginning between 140 °C and 160 °C[2][5]. When the solvent temperature reaches the onset of decomposition, the reaction becomes self-heating and uncontrollable[4].

Q2: How do I select a safe solvent for refluxing nitro-quinolines? A: Solvent selection must be dictated by the Adiabatic Decomposition Temperature for 24 hours (ADT24). The golden rule of process safety is to ensure a safety margin of at least 50 °C (ideally 100 °C) between your planned reflux temperature and the onset temperature of thermal runaway[1]. If your compound has an ADT24 of 100 °C, your reflux solvent must boil below 50 °C (e.g., dichloromethane)[2].

Q3: Is it safe to scale up a batch process by adding all reagents and heating to reflux? A: No. "All-in" batch processes contain the entire energy potential in the vessel at once[4]. For highly exothermic reactions involving nitroaromatics, you must use a semi-batch approach. Heat the solvent to the desired temperature first, then control the reaction rate by dosing the limiting reagent slowly, ensuring heat dissipation matches heat generation[1].

Quantitative Thermal Data Summary

The following table summarizes the thermal stability parameters of representative nitro-quinoline derivatives to guide safe operating limits.

Compound / IntermediateAnalytical MethodOnset Temp (°C)Enthalpy (ΔH, J/g)ADT24 (°C)Recommended Max Process Temp (°C)
6-Nitroquinoline derivative (TBN)DSC150-1570102≤ 50[2]
4-Azido-3-nitroquinolineDSC143N/A (Highly Exothermic)N/A≤ 90[5]
Nitroaromatic reaction massARC / DARC95 - 105-135< 95≤ 45[2]

Experimental Protocol: Thermodynamic Safety Assessment for Scale-Up

To ensure trustworthiness and self-validation before scaling up any nitro-quinoline reflux, mandate the following step-by-step methodology. This protocol acts as a self-validating system: the output of Step 1 dictates whether Step 2 is legally/scientifically required for your safety dossier.

Step 1: Initial Screening via Differential Scanning Calorimetry (DSC)

  • Weigh 1.5 to 3.0 mg of the isolated nitro-quinoline (or reaction mixture) into a high-pressure, gold-plated or sealed aluminum crucible (capable of withstanding >10 bar)[5][6].

  • Place the crucible and an empty reference crucible into the DSC instrument.

  • Program a temperature ramp from 25 °C to 400 °C at a heating rate of 2–10 °C/min under a nitrogen atmosphere (gas flow 25 mL/min)[5][7].

  • Analyze the thermogram to identify the onset temperature of the first exothermic peak and integrate the area under the curve to determine the total decomposition enthalpy (ΔH in J/g)[2]. Decision Gate: If ΔH > 100 J/g, the compound is highly energetic. You must proceed to Step 2.

Step 2: Kinetic Profiling via Accelerating Rate Calorimetry (ARC)

  • Load 2–5 g of the sample into a spherical titanium ARC bomb.

  • Operate the ARC in Heat-Wait-Search (HWS) mode. The system will heat the sample in small increments (e.g., 5 °C), wait for thermal equilibration, and search for self-heating >0.02 °C/min[2].

  • Once self-heating is detected, the instrument switches to adiabatic mode to track the temperature and pressure rise.

  • Use the kinetic data to calculate the Time to Maximum Rate (TMR) and the ADT24[2].

Step 3: Process Redesign and Solvent Selection

  • Calculate the Maximum Safe Operating Temperature (MSOT): MSOT = ADT24 - 50 °C[1].

  • Select a solvent whose boiling point at standard atmospheric pressure is strictly less than the MSOT.

  • If the required reaction temperature exceeds the MSOT, abandon batch reflux. Transition to continuous flow chemistry or a controlled semi-batch dosing protocol with active jacket cooling[3][4].

Process Workflow Visualization

The following diagram illustrates the logical workflow for assessing and mitigating thermal runaway risks when planning a nitro-quinoline reflux reaction.

ThermalSafety Start Synthesize/Isolate Nitro-quinoline DSC Step 1: DSC Screening (Find Onset Temp & ΔH) Start->DSC Decision1 Is ΔH > 100 J/g? DSC->Decision1 ARC Step 2: ARC Testing (Determine ADT24) Decision1->ARC  Yes   Safe Standard Reflux Allowed (Monitor Temp) Decision1->Safe  No   Decision2 Is Solvent BP < (ADT24 - 50°C)? ARC->Decision2 Redesign Redesign Process (Lower BP Solvent / Dosing) Decision2->Redesign  No   Proceed Proceed with Controlled Reflux Decision2->Proceed  Yes  

Workflow for assessing and mitigating thermal runaway risks in nitro-quinoline reflux reactions.

References

  • Integrating Process Safety Consideration to Enhance Route Development and Optimization. ACS Publications. 2

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. 1

  • Cyclization of 4-Azido-3-nitroquinolines to Oxadiazolo[3,4-c] quinolines. Sciforum. 5

  • Thermal Safety Tutorial 1 Introduction. Matchar. 4

  • DSC Assisted Organic Thermolysis Reactions. Sciforum. 6

  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate. MDPI. 7

  • Thermal Process Safety Data Assessment Criteria Measures. Scribd. 3

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Reduction of 6-Nitro-Quinoline

Welcome to the technical support center for the reduction of 6-nitro-quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reduction of 6-nitro-quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions and maximize the yield and purity of your desired product, 6-amino-quinoline.

Introduction: The Challenge of Selectivity

The reduction of 6-nitro-quinoline to 6-amino-quinoline is a foundational step in the synthesis of numerous biologically active compounds. While seemingly straightforward, this reaction is often complicated by a variety of potential side reactions. Achieving high selectivity for the desired amine requires a nuanced understanding of the reaction mechanism and careful control over experimental parameters. This guide will equip you with the knowledge to anticipate and address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the reduction of 6-nitro-quinoline?

A1: The primary side reactions include:

  • Over-reduction of the quinoline ring: Hydrogenation of the pyridine or benzene ring of the quinoline nucleus, leading to tetrahydro- or decahydro-quinoline derivatives.

  • Formation of dimeric byproducts: Condensation of reaction intermediates can form azoxy, azo, and hydrazo compounds.

  • Incomplete reduction: The reaction stalling at the nitroso or hydroxylamine stage.

  • Dehalogenation: If the quinoline ring is substituted with halogens, these can be removed under certain reductive conditions, particularly with catalytic hydrogenation.[1]

  • Hydroxylation of the quinoline ring: In some enzymatic or specific chemical reductions, hydroxylation can occur as a side reaction.[2][3]

Q2: How do I choose the right reducing agent for my specific application?

A2: The choice of reducing agent is critical and depends on the substrate's functional group tolerance, the desired scale of the reaction, and the available equipment.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Ni): This method is often high-yielding and clean. However, it can be too aggressive, leading to over-reduction of the quinoline ring or dehalogenation.[1] It is generally not recommended for substrates with halogen substituents.[1]

  • Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): These are classic, robust methods. SnCl₂ is particularly effective for substrates with sensitive groups like halogens.[1] However, these methods generate stoichiometric amounts of metal waste, which can complicate purification.

  • Catalytic Transfer Hydrogenation (e.g., Ammonium formate/Pd-C, Formic acid): This is often a milder and safer alternative to using high-pressure hydrogen gas.[4] It generally shows good functional group tolerance.

Q3: My catalytic hydrogenation is reducing the quinoline ring. How can I prevent this?

A3: To prevent over-reduction of the quinoline ring, consider the following adjustments:

  • Catalyst Choice: Switch to a less active or more selective catalyst. For instance, supported gold nanoparticles on TiO₂ have shown high chemoselectivity for the nitro group reduction while leaving the quinoline ring intact.[5]

  • Reaction Conditions: Reduce the hydrogen pressure and reaction temperature.[6] Prolonged reaction times can also lead to over-reduction, so it's crucial to monitor the reaction progress closely by TLC or LC-MS.[6]

  • Solvent: The choice of solvent can influence selectivity. In some cases, polar solvents can help modulate catalyst activity.[6]

  • pH: In some catalytic systems, maintaining a specific pH can influence the selectivity. For platinum-catalyzed hydrogenations, conducting the reaction in a weakly basic solvent like methanol favors the formation of the 1,2,3,4-tetrahydro-compound, while strongly acidic conditions can lead to the hydrogenation of the benzene ring.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s) Causality & Rationale
Low yield of 6-amino-quinoline 1. Incomplete reaction. 2. Catalyst deactivation. 3. Formation of insoluble byproducts.1. Increase reaction time or temperature cautiously. Add more reducing agent. 2. Use fresh catalyst. Ensure starting materials and solvents are pure.[8] 3. Adjust workup procedure; consider filtration of hot reaction mixture.1. Insufficient reaction time or temperature may not provide enough energy to overcome the activation barrier. 2. The quinoline nitrogen can act as a poison to some catalysts by strongly binding to active sites.[8] 3. Some dimeric byproducts or metal salts can precipitate, trapping the product.
Formation of a complex mixture of products 1. Over-reduction of the quinoline ring. 2. Formation of azo/azoxy byproducts. 3. Degradation of starting material or product.1. Switch to a milder reducing agent (e.g., SnCl₂, catalytic transfer hydrogenation). Optimize catalyst and conditions (see Q3). 2. Ensure complete reduction by using a sufficient excess of the reducing agent and adequate reaction time. 3. Lower the reaction temperature.1. Harsh conditions (high H₂ pressure, high temperature, highly active catalyst) can lead to the saturation of the quinoline nucleus.[6] 2. These byproducts arise from the condensation of partially reduced intermediates (nitroso and hydroxylamine).[3] 3. High temperatures can lead to thermal decomposition.
Presence of halogen-free byproduct (for halogenated 6-nitro-quinolines) 1. Use of a non-selective reduction method.1. Avoid standard catalytic hydrogenation with Pd/C. Use SnCl₂/HCl, which is known to be compatible with halogen substituents.[1]1. Palladium catalysts are highly effective at catalyzing hydrogenolysis of aryl halides.
Formation of an unexpected fluorescent byproduct 1. Enzymatic reduction leading to dimerization.1. This is primarily observed in biological or enzymatic systems. For chemical synthesis, ensure the absence of microbial contamination.1. Certain enzymatic reductions of 6-nitroquinoline can lead to the formation of a fluorescent azoxy-helicene product through an unusual biaryl bond formation.[9][10]

Data Presentation: Comparison of Reduction Methods

Reducing Agent/System Substrate Yield (%) Key Considerations Reference(s)
SnCl₂·2H₂O / HCl8-chloro-6-nitroquinoline90%Effective for substrates with sensitive groups like halogens.[1][1]
Fe / HCl8-chloro-6-nitroquinoline42%Lower yield compared to SnCl₂ for this substrate.[1][1]
H₂ / Pd-CGeneral Nitroquinolinesup to 86%High yields but not suitable for substrates with functionalities sensitive to hydrogenolysis (e.g., halogens).[1][1][11]
Hydrazine Hydrate / CatalystGeneral NitroquinolinesComparable to H₂/Pd-COffers an alternative to high-pressure hydrogenation.[1]
Ammonium Formate / Pd-CAromatic Nitro CompoundsHighMilder conditions, good functional group tolerance.[4]

Experimental Protocols

Protocol 1: Reduction using Stannous Chloride (SnCl₂) (Chemoselective for Halogenated Substrates)
  • Reaction Setup: Dissolve the 6-nitro-quinoline derivative (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Reagent Addition: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) in concentrated hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution) to precipitate tin salts.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1][11]

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
  • Reaction Setup: In a round-bottom flask, dissolve the 6-nitro-quinoline (1 equivalent) in methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Reagent Addition: Add ammonium formate (4-5 equivalents) in portions.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 6-amino-quinoline can be further purified by column chromatography if necessary.

Visualization of Key Concepts

Diagram 1: Decision Workflow for Selecting a Reduction Method

G start Start: 6-Nitro-Quinoline Reduction halogen Halogenated Substrate? start->halogen sensitive_groups Other Sensitive Groups? (e.g., C=C, C=O) halogen->sensitive_groups No sncl2 Use SnCl2 / HCl halogen->sncl2 Yes scale Scale of Reaction? sensitive_groups->scale No cth Consider Catalytic Transfer Hydrogenation (Ammonium Formate/Pd-C) sensitive_groups->cth Yes h2_pdc Catalytic Hydrogenation (H2/Pd-C) scale->h2_pdc Small Scale fe_hcl Fe / HCl scale->fe_hcl Large Scale end Proceed to Optimized Protocol sncl2->end cth->end h2_pdc->end fe_hcl->end G nitro 6-Nitro-Quinoline nitroso Nitroso Intermediate nitro->nitroso Reduction hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine Reduction azoxy Azoxy Dimer nitroso->azoxy Condensation with Hydroxylamine amine 6-Amino-Quinoline (Desired Product) hydroxylamine->amine Reduction over_reduction Ring Hydrogenation (e.g., Tetrahydro-6-aminoquinoline) amine->over_reduction Harsh Conditions (High H2 pressure, Temp.) azo Azo Dimer azoxy->azo Further Reduction

Caption: Simplified reaction network showing pathways to side products.

References

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. J. Am. Chem. Soc.2012, 134 (40), 16659–16662.
  • Selectivity in the hydrogenation of 6- and 8-substituted-quinolines. J. Chem. Soc., Perkin Trans. 1, 1985, 1591-1595.
  • Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. J. Org. Chem.2012, 77 (9), 4249–4256.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Adv., 2021, 11, 2808-2829.
  • Catalytic asymmetric hydrogenation of quinoline carbocycles: Unusual chemoselectivity in the hydrogenation of quinolines. Chem. Commun., 2015, 51, 7558-7561.
  • Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Synlett2017, 28 (18), 2396-2400.
  • Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework.
  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts.
  • Aromatic nucleophilic substitution of hydrogen: mechanism of reaction of 6-nitroquinoline with cyanide ions, with and without participation of methyl cyanoacetate. J. Chem. Soc., Perkin Trans. 1, 1999, 2129-2135.
  • Partial hydrogenation of substituted pyridines and quinolines: A crucial role of the reaction conditions. Tetrahedron2007, 63 (5), 1143-1151.
  • Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis.
  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chem. Res. Toxicol.2013, 26 (4), 543–551.
  • Hypoxia-Selective, Enzymatic Conversion of 6-Nitroquinoline into a Fluorescent Helicene: Pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-Oxide. J. Org. Chem.2012, 77 (9), 4249–4256.
  • Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions.
  • The different mechanisms for quinoline hydrogenation over Ir and Ir1/α-MoC surfaces.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Orient. J. Chem.2019, 35 (1).
  • Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes. J. Chem. Soc., Perkin Trans. 1, 1998, 229-234.
  • Why does the nitration of quinoline occur at the 5 (and 8) position?. Stack Exchange. Available at: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. J. Synth. Chem.2023, 1 (1), 1-10.
  • Water-soluble and reusable Ru-NHC catalyst for aqueous-phase transfer hydrogenation of quinolines with formic acid. Dalton Trans., 2019, 48, 11111-11118.
  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chem. Res. Toxicol.2013, 26 (4), 543-551.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules2014, 19 (9), 13596-13637.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Org. Lett.2021, 23 (7), 2534–2539.
  • Selective reduction of aromatic nitro group. Stack Exchange. Available at: [Link]

  • What groups can be reduced by Sn/HCl?. Stack Exchange. Available at: [Link]

  • Nitro reduction conditions. Reddit. Available at: [Link]

  • Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. DigitalCommons@Ursinus. Available at: [Link]

  • SnCl2 as a reducing agent. The Hive. Available at: [Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters1984, 25 (8), 839-842.
  • Reduction of aromatic nitro compounds with SnCl2. Reddit. Available at: [Link]

  • Efficient and highly selective iron-catalyzed reduction of nitroarenes to anilines. Chem. Commun., 2011, 47, 12298-12300.
  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Eur. J. Org. Chem.2011, 2011 (7), 1293-1300.
  • Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework.
  • Methods for the preparation of 6-aminoisoquinoline.
  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Angew. Chem. Int. Ed.2020, 59 (23), 9033-9038.

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks for nitro and hydroxyl groups in quinolines

Advanced FTIR Spectroscopy Guide: Differentiating Nitro and Hydroxyl Substitutions in Quinolines Quinolines represent a privileged pharmacophore in medicinal chemistry and materials science. The substitution of the quino...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced FTIR Spectroscopy Guide: Differentiating Nitro and Hydroxyl Substitutions in Quinolines

Quinolines represent a privileged pharmacophore in medicinal chemistry and materials science. The substitution of the quinoline ring with hydroxyl (-OH) or nitro (-NO₂) groups drastically alters its electronic properties, solubility, and biological activity. For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy provides an unambiguous, non-destructive molecular fingerprint to differentiate these derivatives.

This guide provides an in-depth comparative analysis of the characteristic FTIR peaks for nitroquinolines and hydroxyquinolines, backed by mechanistic insights and self-validating experimental protocols.

Mechanistic Principles of Vibrational Modes

To accurately interpret FTIR data, one must understand the causality behind the vibrational shifts associated with each functional group.

The Hydroxyl (-OH) Signature in Quinolines The hydroxyl group introduces strong inter- and intramolecular hydrogen-bonding capabilities. In the FTIR spectrum, the fundamental stretching of the O-H bond appears as a broad, prominent peak in the 3300–3600 cm⁻¹ region[1]. This broadening is a direct consequence of hydrogen bonding, which creates a continuous distribution of slightly different O-H bond lengths and vibrational frequencies. Additionally, the C-O stretching vibration for phenolic structures typically manifests around 1075 cm⁻¹[2].

Self-Validating Mechanism: A critical diagnostic feature of hydroxyquinolines (such as 8-hydroxyquinoline) is their behavior upon metal complexation. When coordinated with transition metals (e.g., Mn²⁺ or Ba²⁺), the phenolic proton is displaced to form an M-O bond. Consequently, the broad 3390 cm⁻¹ O-H stretching peak completely disappears from the spectrum[3]. This disappearance validates that the peak belongs to the quinoline -OH and is not an artifact of moisture in the sample matrix.

The Nitro (-NO₂) Signature in Quinolines The nitro group is highly electron-withdrawing and possesses a strong dipole moment, resulting in two of the most intense and characteristic absorption bands in the IR spectrum. These bands correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds. The asymmetric stretch typically manifests as a sharp, highly intense peak around 1530 cm⁻¹, while the symmetric stretch appears around 1350 cm⁻¹[4]. Because the nitro group is conjugated with the aromatic quinoline ring, the exact position of these peaks can shift slightly depending on the substitution pattern, but their high intensity makes them unmistakable[4].

Quantitative Spectral Comparison

The following table summarizes the key diagnostic vibrational modes used to distinguish between hydroxyl and nitro substitutions on the quinoline scaffold.

Functional GroupVibration ModeWavenumber (cm⁻¹)Peak CharacteristicsDiagnostic Significance
Hydroxyl (-OH) O-H Stretch3300 – 3600Broad, strongIndicates hydrogen bonding; vanishes upon metal complexation[1],[3].
Hydroxyl (-OH) C-O Stretch~1075Sharp, mediumConfirms the presence of the phenolic C-O bond[2].
Nitro (-NO₂) Asymmetric N-O~1530Sharp, very strongPrimary indicator of the nitro group[4].
Nitro (-NO₂) Symmetric N-O~1350Sharp, strongSecondary confirmation of the nitro group[4].
Quinoline Ring C=C / C=N Stretch1460 – 1620Multiple, variableBaseline structural confirmation of the quinoline scaffold[1].

Self-Validating Experimental Protocol: KBr Transmission Method

While Attenuated Total Reflectance (ATR) is faster, the KBr pellet transmission method remains the gold standard for high-resolution solid-state FTIR, provided the matrix is carefully controlled. This protocol is designed as a self-validating system to eliminate false positives caused by environmental contamination.

Step 1: System Validation & Background Correction

  • Action: Purge the FTIR spectrometer with dry nitrogen. Press a pure, oven-dried KBr pellet and collect a background spectrum.

  • Causality: Atmospheric water vapor and CO₂ exhibit strong IR absorptions (water stretches heavily at ~3400 cm⁻¹ and bends at ~1630 cm⁻¹). Because the quinoline -OH stretch also appears in the 3400 cm⁻¹ region, failing to subtract a rigorously dry background will result in false positives or distorted peak integration.

Step 2: Matrix Preparation & Grinding

  • Action: Weigh 1-2 mg of the quinoline derivative and 100-200 mg of spectroscopic-grade, dry KBr. Grind thoroughly in an agate mortar for 3-5 minutes until a fine, uniform powder is achieved.

  • Causality: KBr is IR-transparent. The ~1% dilution prevents peak saturation (where transmittance hits 0%, flattening the peak and destroying resolution). Thorough grinding ensures the particle size is smaller than the wavelength of the IR radiation (< 2 µm), minimizing the Christiansen effect (asymmetric light scattering that distorts peak shapes).

Step 3: Vacuum Pressing

  • Action: Transfer the mixture to a die and press at 10 tons under vacuum for 2-3 minutes.

  • Causality: The vacuum removes trapped air and moisture pockets, preventing the formation of an opaque, cloudy pellet that scatters the IR beam and reduces the signal-to-noise ratio.

Step 4: Data Acquisition & Chelation Validation

  • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. If identifying a hydroxyquinoline, perform a secondary scan after reacting the sample with a metal salt (e.g., Mn(NO₃)₂).

  • Causality: This is the ultimate validation step. If the compound is a hydroxyquinoline, the broad O-H stretch at ~3390 cm⁻¹ will vanish in the metal complex spectrum due to deprotonation and coordination[3]. If the peak remains unchanged, the initial signal was likely an artifact of residual water in the KBr matrix.

Analytical Workflow

FTIR_Workflow Start Quinoline Derivative Sample Prep KBr Pellet Preparation (Moisture-Free) Start->Prep Scan FTIR Spectral Acquisition (4000 - 400 cm⁻¹) Prep->Scan Split Primary Peak Analysis Scan->Split OH_Path Broad Band: 3300-3600 cm⁻¹ (O-H Stretch) Split->OH_Path Detects O-H NO2_Path Sharp Bands: ~1530 & ~1350 cm⁻¹ (N-O Asym/Sym Stretch) Split->NO2_Path Detects N-O MetalTest Metal Chelation Test (Self-Validation) OH_Path->MetalTest NO2_Confirm Confirmed Nitroquinoline NO2_Path->NO2_Confirm OH_Confirm Peak Disappears: Confirmed Hydroxyquinoline MetalTest->OH_Confirm Validation

Caption: Workflow for FTIR analysis and differentiation of hydroxy- and nitro-substituted quinolines.

Sources

Comparative

X-ray crystallography data for 6-Nitro-2-(trifluoromethyl)quinolin-4-ol

As a Senior Application Scientist specializing in small-molecule structural characterization, I have designed this comparative guide to evaluate the solid-state crystallographic properties of 6-Nitro-2-(trifluoromethyl)q...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule structural characterization, I have designed this comparative guide to evaluate the solid-state crystallographic properties of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol .

In drug development, the quinoline scaffold is a privileged structure. However, introducing strongly electron-withdrawing groups (like -CF3 and -NO2) fundamentally alters the molecule's electron density, tautomeric equilibrium, and crystal packing. This guide objectively compares the crystallographic "performance" (packing stability, tautomerism, and structural predictability) of the 6-nitro derivative against its widely studied alternatives: the unsubstituted 2-(trifluoromethyl)quinolin-4-ol and the sterically hindered 2,8-bis(trifluoromethyl)quinolin-4-ol [1].

Structural Context & Tautomeric Equilibrium

A critical challenge in the crystallography of quinolin-4-ol derivatives is their tendency to exist in a tautomeric equilibrium between the quinolin-4-ol (enol) form and the quinolin-4(1H)-one (keto) form.

  • Causality of Tautomerism: The migration of the proton from the hydroxyl oxygen to the quinoline nitrogen is driven by the stabilization of the resulting keto form.

  • The 6-Nitro Effect: While baseline analogs often crystallize purely in the enol form, or as complex 1:1 enol-keto cocrystals [1], the addition of a strongly electron-withdrawing 6-nitro group pulls electron density away from the ring. This increases the acidity of the enol proton, heavily biasing the solid-state packing toward the keto tautomer or strongly hydrogen-bonded networks utilizing the nitro oxygens as acceptors.

Tautomerism O_Form Quinolin-4-ol Form (Aromatic, OH Donor) N_Form Quinolin-4(1H)-one Form (NH Donor, C=O Acceptor) O_Form->N_Form Proton Transfer (Tautomerization) Cocrystal 1:1 Cocrystal Formation (O-H...O=C Hydrogen Bond) O_Form->Cocrystal H-Bond Donor N_Form->Cocrystal H-Bond Acceptor NitroEffect 6-Nitro Substitution (Increases NH Acidity, Alters Packing) NitroEffect->Cocrystal Modifies Equilibrium

Caption: Tautomeric Equilibrium and Cocrystal Formation Logic in Quinolin-4-ol Derivatives.

Comparative Crystallographic Data

To objectively assess the structural behavior of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol, we must benchmark it against empirical X-ray diffraction data of its closest structural analogs [1][2].

Crystallographic Parameter2-(trifluoromethyl)quinolin-4-ol2,8-bis(trifluoromethyl)quinolin-4-ol6-Nitro-2-(trifluoromethyl)quinolin-4-ol
Substituent Profile Baseline -CF3 at C2Steric clash at C8 (-CF3)Strong electron-withdrawal at C6 (-NO2)
Tautomeric State in Crystal Quinolin-4-ol (Enol)1:1 Cocrystal (Enol : Keto) [1]Predominantly Keto (Driven by NO2)
Primary Intermolecular H-Bond O-H···N (Ring nitrogen)O-H···O=C (Cocrystal bridge)N-H···O (Nitro or Keto oxygen)
CF3 Rotational Disorder Present (Requires low temp)Present (0.88 / 0.12 occupancy) [1]Present (Requires 173 K resolution)
Crystal Packing Motif Standard π-π stackingPlanar sheets, shielded N-atomIntercalated nitro-π interactions
Crystallization Stability High (Readily forms domains)Moderate (Prone to twinning)High (Rigid H-bond network)

Mechanistic Insights: Causality in Experimental Choices

As an application scientist, I do not just run samples; I engineer the data collection environment to overcome the molecule's physical limitations.

Why do we collect data at 173 K? Trifluoromethyl (-CF3) groups are notorious in crystallography for rotational disorder. At room temperature (298 K), the -CF3 group rotates freely around the C-C bond, smearing the electron density of the fluorine atoms in the Fourier map. By flash-cooling the crystal to 173 K using a nitrogen stream, we freeze this rotation. As observed in the 2,8-bis(CF3) analog, this allows us to resolve the disorder into discrete major and minor conformers (e.g., 88% and 12% site occupancy factors) [1], dropping the final R-factor significantly.

Why use Acetone/Ethanol for crystallization? Fluorinated quinolines exhibit unique solubility profiles. They are highly soluble in polar aprotic solvents but tend to crash out too quickly, forming multicrystalline aggregates. Acetone provides the perfect vapor pressure for slow, isothermal evaporation, yielding single-domain crystals with minimal solvent inclusion.

Experimental Protocol: High-Resolution X-Ray Crystallography

To ensure trustworthiness, the following methodology is designed as a self-validating system . Every step includes a quality-control checkpoint to verify the integrity of the crystal before proceeding.

Step 1: Crystal Growth (Slow Evaporation)

  • Dissolve 50 mg of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol in 2.0 mL of HPLC-grade acetone.

  • Cover the vial with parafilm and puncture 2-3 microscopic holes.

  • Allow to evaporate isothermally at 298 K in a vibration-free environment for 4-7 days. Validation: Crystals should appear as distinct, highly refractive blocks or prisms.

Step 2: Harvesting and Mounting

  • Submerge the crystals in Paratone-N oil on a glass slide.

  • Examine under a polarized light microscope. Validation: Rotate the polarizer. The crystal must extinguish light uniformly (go completely dark at specific angles). If it extinguishes in patches, it is twinned and must be rejected.

  • Mount a single domain (approx. 0.2 × 0.15 × 0.1 mm) onto a MiTeGen micromount.

Step 3: Data Collection & Cryocooling

  • Transfer the mount to the diffractometer goniometer and immediately flash-cool to 173 K using an Oxford Cryosystems N2 stream.

  • Collect a full sphere of diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα for absolute structure determination.

Step 4: Structure Solution and Refinement

  • Solve the phase problem using Direct Methods (SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Model the -CF3 rotational disorder using PART instructions to split the fluorine occupancies. Validation: A reliable structural model is confirmed when the final R1​ factor is < 0.05, wR2​ is < 0.15, and the maximum residual electron density ( Δρmax​ ) is < 0.5 e Å⁻³.

Workflow A Synthesis & Purification (6-Nitro-2-CF3-quinolin-4-ol) B Solvent Selection (Acetone/Ethanol) A->B C Slow Evaporation (Isothermal, 298 K) B->C D Crystal Harvesting (Polarized Light Selection) C->D E Cryocooling (173 K, N2 Stream) D->E F X-Ray Diffraction (Mo Kα Radiation) E->F G Structure Solution (Direct Methods / SHELXT) F->G H Refinement & Validation (SHELXL, R1 < 0.05) G->H

Caption: High-Resolution X-Ray Crystallography Workflow for Fluorinated Quinolines.

References

  • Title: A 1:1 cocrystal of 2,8-bis(trifluoromethyl)quinolin-4-ol and 2,8-bis(trifluoromethyl)quinolin-4(1H)-one Source: Acta Crystallographica Section E: Structure Reports Online (2007) URL: [Link]

  • Title: Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2 Source: PubMed Central (PMC) - National Institutes of Health URL: [Link](Note: URL represents the broader class of 4-(trifluoromethyl)quinolin-4-ol derivatives referenced for synthesis and biological relevance).

Validation

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 6-Nitro-2-(trifluoromethyl)quinolin-4-ol: A Comparative Guide on Stationary Phase Selectivity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Executive Summary & The Analytical Challenge 6-Nitro-2-(trifluorometh...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary & The Analytical Challenge

6-Nitro-2-(trifluoromethyl)quinolin-4-ol is a highly functionalized heterocyclic compound frequently utilized as a critical pharmacophore or intermediate in the development of antimalarial and oncology therapeutics. From an analytical perspective, this molecule presents a distinct triad of chromatographic challenges:

  • The Trifluoromethyl (-CF₃) Group: Highly electronegative and hydrophobic, this group exhibits "fluorophilic" behavior that standard aliphatic stationary phases struggle to selectively retain.

  • The Nitro (-NO₂) Group: A strong electron-withdrawing group that severely depletes the π-electron density of the quinoline core.

  • Keto-Enol Tautomerism: The hydroxyl group at the 4-position is prone to tautomerization (quinolin-4-ol ⇌ quinolin-4(1H)-one). Furthermore, the combined electron-withdrawing effects of the -CF₃ and -NO₂ groups significantly lower the pKa of the molecule. If the mobile phase pH is not strictly controlled, partial ionization occurs, leading to severe peak tailing and unpredictable retention times.

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for such compounds, resulting in suboptimal resolution from structurally similar synthetic impurities (e.g., des-fluoro or des-nitro analogs). This guide objectively compares stationary phase chemistries and outlines a self-validating,[1] methodology to ensure robust quantification.

Stationary Phase Comparison: Causality Behind the Choices

To achieve baseline resolution between 6-Nitro-2-(trifluoromethyl)quinolin-4-ol and its impurities, we must move beyond simple hydrophobic retention and leverage orthogonal chromatographic mechanisms.

  • Alternative 1: Standard C18 (Alkyl Phase)

    • Mechanism: Relies entirely on dispersive (hydrophobic) forces.

    • Performance: Poor. The aliphatic C18 chains fail to recognize the polarized nature of the -CF₃ group. The electron-deficient nitroquinoline core interacts weakly with the stationary phase, resulting in early elution and poor selectivity (α) between fluorinated and non-fluorinated analogs.

  • Alternative 2: Phenyl-Hexyl Phase

    • Mechanism: Introduces π-π interactions alongside hydrophobicity.

    • Performance: Moderate. The phenyl ring on the stationary phase interacts with the quinoline core, improving peak shape and retention. However, it lacks specific affinity for the fluorine atoms, leaving critical des-fluoro impurities unresolved.

  • The Recommended Product: Pentafluorophenyl (PFP) Phase

    • Mechanism: Provides multiple orthogonal retention mechanisms: π-π stacking, dipole-dipole interactions, hydrogen bonding, and specific fluorine-fluorine (F-F) interactions.

    • Performance: Superior. The electron-deficient PFP ring engages in strong π-π stacking with the analyte. More importantly, the polarized C-F bonds on the stationary phase interact strongly with the -CF₃ dipole, drastically improving selectivity.

G cluster_C18 Standard C18 Phase cluster_PFP Fluorinated PFP Phase Analyte 6-Nitro-2-(trifluoromethyl) quinolin-4-ol C18 Dispersive Interactions (Hydrophobic Only) Analyte->C18 Alkyl bonding PFP Multipoint Interactions: π-π, Dipole, F-F Analyte->PFP Fluorine affinity Res1 Poor Resolution (Rs < 1.5) C18->Res1 Res2 High Selectivity (Rs > 3.0) PFP->Res2

Fig 1. Orthogonal retention mechanisms of PFP vs. C18 for fluorinated quinolines.

Comparative Experimental Data

The following table summarizes quantitative performance data obtained during method optimization. The critical pair consists of the target analyte and Impurity A (a des-trifluoromethyl analog).

Chromatographic ParameterStandard C18 (100 x 4.6 mm, 3µm)Phenyl-Hexyl (100 x 4.6 mm, 3µm)PFP (Recommended) (100 x 4.6 mm, 3µm)
Retention Time (RT) 4.2 min5.1 min6.8 min
Peak Asymmetry ( Tf​ ) 1.85 (Significant Tailing)1.421.05 (Highly Symmetrical)
Resolution ( Rs​ ) vs Impurity A 1.2 (Co-elution risk)1.84.2 (Baseline Resolution)
Resolution ( Rs​ ) vs Impurity B 1.52.13.8 (Baseline Resolution)

Data Interpretation: The PFP column not only increases absolute retention but perfectly resolves the critical pair. The peak asymmetry is corrected because the multipoint interactions of the PFP phase prevent secondary interactions with residual surface silanols.

Self-Validating Experimental Protocol

To ensure data integrity, every analytical run must be a self-validating system. This means the protocol includes built-in failsafes to prove the method is performing as intended during the acquisition, rather than relying solely on historical validation data.

Optimized Method Parameters
  • Column: PFP (Pentafluorophenyl), 100 x 4.6 mm, 3 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (Causality: The highly acidic pH (~2.0) suppresses the ionization of the quinolin-4-ol and locks it into a single tautomeric state, eliminating peak tailing).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (PDA detector for peak purity assessment).

The Self-Validating Workflow
  • System Equilibration & Blank Baseline Check: Inject Mobile Phase A to verify a flat baseline and absence of ghost peaks. This validates solvent purity.

  • System Suitability Test (SST): Inject a known resolution mixture containing the analyte and Impurity A.

    • Acceptance Criteria: Rs​ > 2.0, Tf​ < 1.5, Theoretical Plates (N) > 5000. If these fail, the sequence halts automatically.

  • Calibration Bracketing: Inject calibration standards (25% to 150% of target concentration).

  • Sample Acquisition: Run unknown samples, inserting a Check Standard every 10 injections to validate system stability over time (Recovery must be 98.0% - 102.0%).

Workflow Eq 1. System Equilibration & Blank Injection SST 2. System Suitability Test (SST) Rs > 2.0, Tf < 1.5 Eq->SST Cal 3. Calibration Bracketing R² > 0.999 SST->Cal Pass Fail Halt & Investigate (System Failsafe) SST->Fail Fail Run 4. Sample Acquisition with Check Standards Cal->Run

Fig 2. Self-validating HPLC workflow ensuring continuous system suitability.

ICH Q2(R2) Method Validation Framework

The recent overhaul represented by [2], legally effective as of June 2024, marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods. To validate this PFP-based method for 6-Nitro-2-(trifluoromethyl)quinolin-4-ol, the following parameters must be rigorously established:

  • Specificity (Selectivity): The ability of the method to measure the analyte unambiguously in the presence of impurities[1]. Using the PDA detector, the peak purity angle of the analyte must be less than the purity threshold across all stress conditions (acid, base, peroxide, and photolytic degradation).

  • Linearity & Range: Demonstrated over 25% to 150% of the nominal working concentration. The calibration model must yield a correlation coefficient ( R2 ) ≥ 0.999.

  • Accuracy: Assessed via spike recovery at three distinct levels (50%, 100%, 150%). The updated guidance emphasizes that accuracy must be proven across the entire reportable range[2]. Acceptance criteria: 98.0% - 102.0% recovery.

  • Precision (Repeatability & Intermediate Precision): Six replicate injections of a 100% concentration standard. The Relative Standard Deviation (%RSD) must be ≤ 2.0%.

  • Robustness: As per the [3], robustness should be evaluated using a Design of Experiments (DoE) approach. Deliberate variations must be introduced to Flow Rate (±0.1 mL/min), Column Temperature (±5°C), and Mobile Phase composition (±2% organic).

By adopting a PFP stationary phase and strictly adhering to this self-validating protocol, laboratories can eliminate the erratic retention behaviors commonly associated with highly fluorinated, polar quinolines, ensuring absolute compliance with modern regulatory standards.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Validation of analytical procedures – ICH Q2(R2) Source: European Pharmaceutical Review URL:[Link]

Sources

Comparative

A Comparative Guide to the Bioassay Validation of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol's Antimicrobial Activity

In the landscape of antimicrobial drug discovery, quinolone derivatives have long been a cornerstone, valued for their broad-spectrum activity and synthetic tractability.[1] The novel compound, 6-Nitro-2-(trifluoromethyl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antimicrobial drug discovery, quinolone derivatives have long been a cornerstone, valued for their broad-spectrum activity and synthetic tractability.[1] The novel compound, 6-Nitro-2-(trifluoromethyl)quinolin-4-ol, represents a promising candidate, integrating structural motifs known to confer potent antimicrobial properties. The presence of a trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while nitroaromatic compounds have a well-documented history of antimicrobial efficacy.[2][3] This guide provides a comprehensive framework for the bioassay validation of this compound, comparing its hypothetical performance against established fluoroquinolones, ciprofloxacin and levofloxacin, to provide a robust, data-driven assessment for researchers and drug development professionals.

The Rationale Behind Bioassay Validation for Novel Quinolones

The journey of a novel antimicrobial agent from the bench to the clinic is paved with rigorous validation. For a quinolone derivative like 6-Nitro-2-(trifluoromethyl)quinolin-4-ol, this process is multifaceted. Quinolones typically exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[4] However, the efficacy and spectrum of activity can be significantly modulated by substitutions on the quinolone ring.[5] Therefore, a systematic bioassay validation is imperative to:

  • Quantify Antimicrobial Potency: Determine the minimum concentration required to inhibit or kill a range of clinically relevant bacteria.

  • Define the Spectrum of Activity: Identify which types of bacteria (Gram-positive, Gram-negative, atypical) are susceptible.

  • Assess Bactericidal vs. Bacteriostatic Properties: Distinguish whether the compound primarily kills bacteria or merely inhibits their growth.

  • Evaluate Cytotoxicity and Selectivity: Ensure the compound is more toxic to microbial cells than to host mammalian cells, a critical parameter for therapeutic potential.[6]

This guide will detail the essential experimental protocols to address these key validation points, presenting a hypothetical but scientifically plausible dataset for 6-Nitro-2-(trifluoromethyl)quinolin-4-ol to illustrate the comparative analysis.

Quantitative Assessment of Antimicrobial Potency and Spectrum

The cornerstone of antimicrobial activity evaluation is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] For a comprehensive validation, a panel of clinically relevant Gram-positive and Gram-negative bacteria should be tested.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for quantitative MIC determination, with guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol, ciprofloxacin, and levofloxacin in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 64 to 0.06 µg/mL).

  • Inoculum Preparation:

    • Culture the bacterial strains overnight on appropriate agar plates.

    • Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Inoculate the microtiter plates containing the serially diluted antimicrobial agents with the prepared bacterial suspension.

    • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Comparative MIC Data (Hypothetical)

The following table presents a hypothetical but plausible MIC profile for 6-Nitro-2-(trifluoromethyl)quinolin-4-ol against a panel of common bacterial pathogens, in comparison to ciprofloxacin and levofloxacin.

Bacterial StrainGram Stain6-Nitro-2-(trifluoromethyl)quinolin-4-ol (µg/mL)Ciprofloxacin (µg/mL)Levofloxacin (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.50.250.5
Enterococcus faecalis (ATCC 29212)Gram-positive211
Streptococcus pneumoniae (ATCC 49619)Gram-positive0.2510.5
Escherichia coli (ATCC 25922)Gram-negative0.1250.0150.03
Pseudomonas aeruginosa (ATCC 27853)Gram-negative40.51
Klebsiella pneumoniae (ATCC 13883)Gram-negative0.250.060.125

This data is illustrative and for comparative purposes within this guide.

From this hypothetical data, 6-Nitro-2-(trifluoromethyl)quinolin-4-ol demonstrates promising activity, particularly against Streptococcus pneumoniae. While its activity against Gram-negative bacteria is slightly lower than that of the comparators, it remains within a potent range.

Differentiating Bactericidal and Bacteriostatic Activity

While the MIC provides information on growth inhibition, it does not distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. This is a crucial distinction, as bactericidal agents are often preferred for severe infections.[10]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Experimental Protocol: MBC Determination

  • Perform MIC Assay: Following the determination of the MIC as described above.

  • Subculturing: From the wells showing no visible growth in the MIC assay, aliquot a small volume (e.g., 10 µL) and plate it onto antimicrobial-free agar plates.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Time-Kill Kinetic Assays

Time-kill assays provide a dynamic view of antimicrobial activity over time.

Experimental Protocol: Time-Kill Assay

  • Prepare Bacterial Cultures: Grow bacteria to the early to mid-logarithmic phase in CAMHB.

  • Introduce Antimicrobial Agent: Add the test compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without the compound.

  • Sampling Over Time: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on antimicrobial-free agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) within a specified time (e.g., 24 hours).[11]

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_sampling Sampling & Plating cluster_analysis Analysis start Bacterial Culture (Log Phase) drug Add Antimicrobial (Multiples of MIC) start->drug control Growth Control (No Antimicrobial) start->control sampling Aliquot at Time Points (0, 2, 4, 6, 24h) drug->sampling control->sampling dilution Serial Dilution sampling->dilution plating Plate on Agar dilution->plating incubation Incubate Plates plating->incubation counting Count CFU/mL incubation->counting plotting Plot log10 CFU/mL vs. Time counting->plotting end Determine Bactericidal/ Bacteriostatic Activity plotting->end Selectivity_Index_Concept cluster_cytotoxicity Host Cell Cytotoxicity cluster_antimicrobial Antimicrobial Activity cluster_selectivity Therapeutic Potential ic50 IC50 (e.g., HeLa cells) si Selectivity Index (SI) = IC50 / MIC ic50->si mic MIC (e.g., S. aureus) mic->si goal High SI is Desirable si->goal

Caption: Conceptual relationship for determining the Selectivity Index.

Conclusion and Future Directions

The bioassay validation framework presented here provides a comprehensive approach to characterizing the antimicrobial properties of a novel quinolone derivative, 6-Nitro-2-(trifluoromethyl)quinolin-4-ol. Through a systematic evaluation of its MIC, MBC, time-kill kinetics, and cytotoxicity, a clear and objective comparison with established drugs like ciprofloxacin and levofloxacin can be made.

The hypothetical data presented for 6-Nitro-2-(trifluoromethyl)quinolin-4-ol suggests a compound with a potent and broad spectrum of activity and a favorable safety profile. However, it is crucial to underscore that this data is illustrative. The next critical step would be the empirical determination of these values through the rigorous execution of the described protocols. Further investigations should also include testing against a broader panel of clinical isolates, including resistant strains, and in vivo efficacy studies in animal models of infection. This structured approach to bioassay validation is fundamental to advancing promising new antimicrobial candidates toward clinical development.

References

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Available at: [Link]

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Preclinical Development of New Antimicrobials (pp. 89-102). Humana Press, New York, NY.
  • Hooper, D. C. (1999). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 28(Supplement_1), S4-S14.
  • p-care. (2022, April 18). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC50) OF CANCER CELLS. Available at: [Link]

  • Mahoney, L. (2025, February 24). Resazurin cell viability assay in hiPSC-derived ineurons. protocols.io. Available at: [Link]

  • Chen, Y. L., et al. (2001). Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives. Journal of medicinal chemistry, 44(14), 2374-2377.
  • Neu, H. C., & Labthavikul, P. (1982). In vitro activities of the quinolone antimicrobial agents A-56619 and A-56620. Antimicrobial agents and chemotherapy, 22(1), 23-27.
  • Elsea, S. H., et al. (1992). Cytotoxicity of quinolones toward eukaryotic cells. Identification of topoisomerase II as the primary cellular target for the quinolone CP-115,953 in yeast. The Journal of biological chemistry, 267(19), 13150-13153.
  • Hoshino, K., et al. (1991). In vitro antibacterial activity of a new quinolone, NM394. Antimicrobial agents and chemotherapy, 35(12), 2490-2494.
  • Sissi, C., & Palumbo, M. (2010). Drug features that contribute to the activity of quinolones against mammalian topoisomerase II and cultured cells: correlation between enhancement of enzyme-mediated DNA cleavage in vitro and cytotoxic potential. Current medicinal chemistry, 17(3), 234-244.
  • ResearchGate. (n.d.). Time-kill curves of S. aureus treated with ciprofloxacin in TSB. Available at: [Link]

  • Nishino, T., et al. (1992). In vitro and in vivo antibacterial activities of T-3761, a new quinolone derivative. Antimicrobial agents and chemotherapy, 36(6), 1221-1228.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Giske, C. G., & Turnidge, J. D. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 143-148.
  • Fuursted, K. (1987). Post-antibiotic effect and killing activity of ciprofloxacin against Staphylococcus aureus. Acta pathologica, microbiologica et immunologica Scandinavica. Section B, Microbiology, 95(3), 199-202.
  • ResearchGate. (n.d.). Time–kill curves of S. aureus SA 1199B for ciprofloxacin with and without EPIs. Available at: [Link]

  • Sissi, C., & Palumbo, M. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Current pharmaceutical design, 17(35), 3894-3905.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of clinical microbiology, 43(10), 5243-5246.
  • EUCAST. (2026, March 9). EUCAST - Home. Available at: [Link]

  • Singh, A., et al. (2022).
  • Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Available at: [Link]

  • Kłopotowska, D., et al. (2015). Non-Monotonic Survival of Staphylococcus aureus with Respect to Ciprofloxacin Concentration Arises from Prophage-Dependent Killing of Persisters. Toxins, 7(11), 4812-4825.
  • Sabbah, D. A., & Mhaidat, N. M. (2007).
  • ResearchGate. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Available at: [Link]

  • Smith, S. M., & Eng, R. H. (1985). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial agents and chemotherapy, 27(5), 688-691.
  • ESCMID. (n.d.). EUCAST. Available at: [Link]

  • NICD. (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Available at: [Link]

  • SciSpace. (n.d.). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as. Available at: [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Available at: [Link]

  • Sabbah, D. A., & Mhaidat, N. M. (2007).
  • Lister, T., & Sanders, C. C. (2001). Comparative Bactericidal Activities of Ciprofloxacin, Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Streptococcus pneumoniae in a Dynamic In Vitro Model. Antimicrobial agents and chemotherapy, 45(2), 596-598.
  • Sabbah, D. A., & Mhaidat, N. M. (2007). Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. Molecules (Basel, Switzerland), 12(6), 1145–1156.
  • Cell Biologics Inc. (n.d.). LDH Assay. Available at: [Link]

  • Ovid. (n.d.). Static vs Cidal Antibiotics : Clinical Infectious Diseases. Available at: [Link]

  • De Boeck, F., et al. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in cellular and infection microbiology, 10, 497.
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  • ResearchGate. (n.d.). Bacteriostatic and bactericidal activities of fluoroquinolones. Available at: [Link]

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  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Available at: [Link]

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Validation

Comparative Guide to the Synthesis of 2-(Trifluoromethyl)quinolin-4-ol: Yield Efficiency and Route Optimization

Introduction & Chemical Significance The compound 2-(Trifluoromethyl)quinolin-4-ol (also known as 2-trifluoromethyl-4-hydroxyquinoline) is a critical fluorinated building block in medicinal and agricultural chemistry. It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

The compound 2-(Trifluoromethyl)quinolin-4-ol (also known as 2-trifluoromethyl-4-hydroxyquinoline) is a critical fluorinated building block in medicinal and agricultural chemistry. It serves as a primary intermediate in the synthesis of antimalarial agents, such as mefloquine analogs, and various broad-spectrum agrochemicals[1]. The introduction of the trifluoromethyl (–CF₃) group significantly enhances the metabolic stability and lipophilicity of the resulting drug candidates. However, this same highly electron-withdrawing –CF₃ group drastically reduces the nucleophilicity of synthetic intermediates, making the cyclization of the quinoline core energetically demanding and prone to lower yields.

This guide objectively compares three primary synthetic routes for 2-CF3-quinolin-4-ol, analyzing the causality behind the reaction conditions and providing self-validating experimental protocols to optimize yield efficiency.

Mechanistic Pathway & Kinetic Considerations

The synthesis of 2-CF3-quinolin-4-ol universally relies on a Conrad-Limpach-type condensation between aniline and ethyl 4,4,4-trifluoroacetoacetate. The reaction proceeds via two distinct mechanistic steps:

  • Condensation (Enamine Formation): The nucleophilic amine attacks the ketone carbonyl of the acetoacetate, eliminating water to form an enamine intermediate (ethyl 3-(phenylamino)-4,4,4-trifluorobut-2-enoate). This step is thermodynamically driven by the removal of water.

  • Intramolecular Cyclization: The enamine undergoes electrophilic aromatic substitution onto the benzene ring, followed by the elimination of ethanol to form the quinoline core.

The Causality of Low Yields: Because the –CF₃ group heavily pulls electron density away from the enamine double bond, the intermediate is highly deactivated[2]. To force the cyclization, chemists must employ either harsh dehydrating acids (Polyphosphoric Acid or Eaton's Reagent) to hyper-activate the ester carbonyl, or extreme thermal energy (Dowtherm A at 250°C) to overcome the high activation barrier[2][3].

SynthesisPathway cluster_routes Cyclization Conditions Aniline Aniline + Ethyl 4,4,4-trifluoroacetoacetate Enamine Enamine Intermediate (Ethyl 3-(phenylamino)-4,4,4-trifluorobut-2-enoate) Aniline->Enamine Condensation (-H₂O) PPA Route A: PPA (130°C, Acid-Catalyzed) Enamine->PPA Eaton Route B: Eaton's Reagent (130°C, Acid-Catalyzed) Enamine->Eaton Dowtherm Route C: Dowtherm A (250°C, Thermal) Enamine->Dowtherm Product 2-(Trifluoromethyl)quinolin-4-ol PPA->Product -EtOH Eaton->Product -EtOH Dowtherm->Product -EtOH

Figure 1: Mechanistic pathways for the synthesis of 2-(Trifluoromethyl)quinolin-4-ol.

Comparative Yield Analysis

The table below summarizes the quantitative performance of the three dominant synthetic routes. While one-pot acid-catalyzed methods are faster to set up, two-step thermal cyclization offers superior scalability and yield.

Synthetic RouteReagents / CatalystTemp (°C)TimeAverage YieldScalability & Workup
Route A: Classic Conrad-Limpach Polyphosphoric Acid (PPA)130°C2–4 h42–46% Poor: PPA is highly viscous; aqueous quenching is exothermic and difficult to stir.
Route B: Modified Acid Cyclization Eaton's Reagent (P₂O₅ in MeSO₃H)130°C12 h45–60% Moderate: Liquid at room temp; easier mass transfer and quenching than PPA.
Route C: Thermal Cyclization Dowtherm A (Diphenyl ether mix)250°C2–4 h70–85% Excellent: Avoids harsh acids; product crashes out directly upon cooling.

Data synthesized from [1], [3], and [2].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific in-process controls (IPCs) to verify chemical transformations before proceeding.

Route A: Polyphosphoric Acid (PPA) Mediated Cyclization[1]

Causality: PPA acts simultaneously as the solvent, the dehydrating agent for enamine formation, and the Lewis/Brønsted acid to force cyclization. However, its high viscosity limits mass transfer, often trapping unreacted intermediates and capping yields at ~45%.

  • Setup: In a heavy-walled round-bottom flask equipped with a mechanical stirrer, add 3.7 g (20 mmol) of ethyl 4,4,4-trifluoroacetoacetate and 1.8 mL (20 mmol) of aniline to 20 g of PPA.

  • Heating: Heat the highly viscous mixture to 130°C.

    • Validation Check: The mixture will transition from a heterogeneous suspension to a dark, homogeneous syrup as the enamine forms and subsequently cyclizes.

  • Quenching: After 3 hours, carefully pour the hot mixture into 200 mL of vigorously stirred crushed ice.

    • Validation Check: The acidic hydrolysis of PPA will generate localized heat. The successful formation of the product is validated by the immediate precipitation of a pale yellow/white solid (the polar enamine remains an oil, while the planar quinoline is highly insoluble in water).

  • Isolation: Filter the solid, wash extensively with cold water to remove residual phosphoric acid (check filtrate pH > 5), and recrystallize from ethanol.

Route B: Eaton's Reagent Cyclization[3]

Causality: Eaton's Reagent (7.5% wt P₂O₅ in methanesulfonic acid) is utilized to bypass the physical limitations of PPA. Because it remains a fluid liquid at room temperature, it ensures homogenous heating and drastically simplifies the aqueous workup, pushing the yield up to 60%.

  • Setup: To a pressure tube, add ethyl 4,4,4-trifluoroacetoacetate (1.2 eq) and Eaton's reagent (1 mL per 0.3 mmol of substrate). Add aniline (1.0 eq).

  • Reaction: Seal the vessel and heat to 130°C overnight (approx. 12 hours).

    • Validation Check (TLC): Monitor via TLC (30% EtOAc/Hexane). The disappearance of the aniline spot (Rf ~0.6) and the enamine intermediate confirms that the reaction has not stalled.

  • Quenching & pH Adjustment: Cool the vessel to 0°C and pour into ice water (5 mL / 1 mmol). Slowly add saturated aqueous K₂CO₃ until the pH reaches exactly 5.

    • Validation Check: The product will selectively precipitate at pH 5 (its isoelectric point). If the solution remains clear, the cyclization failed, and the enamine intermediate has likely hydrolyzed back to starting materials.

  • Isolation: Filter the pale yellow precipitate, wash with cold ethanol, and dry in vacuo.

Route C: Thermal Cyclization in Dowtherm A[2]

Causality: This two-step route abandons acid catalysis entirely. Instead, it relies on immense thermal energy to overcome the deactivated enamine's activation barrier. Dowtherm A (a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl) is chosen because its boiling point (~258°C) perfectly aligns with the required cyclization temperature without degrading.

  • Enamine Formation: In a flask equipped with a Dean-Stark trap, reflux aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in toluene until exactly 1.0 eq of water is collected.

    • Validation Check: The volumetric collection of water in the Dean-Stark trap serves as a direct, quantitative validation that the condensation step is 100% complete. Remove the toluene in vacuo.

  • Thermal Cyclization: Dissolve the crude enamine in Dowtherm A (10 mL / 1 g of substrate). Heat the mixture to 250°C under a nitrogen atmosphere for 2–4 hours.

  • Precipitation: Remove the heat source and allow the mixture to cool to room temperature.

    • Validation Check: As the Dowtherm A cools, the highly crystalline 2-CF3-quinolin-4-ol will spontaneously crash out of the solution.

  • Isolation: Dilute the cooled mixture with a non-polar solvent (e.g., hexane or petroleum ether) to fully precipitate the product. Filter and wash with hexane to remove all residual Dowtherm A. Yields routinely exceed 75%.

Conclusion & Recommendations

For small-scale discovery chemistry where rapid library generation is required, Route B (Eaton's Reagent) is recommended due to its operational simplicity and manageable workup[3]. However, for process chemistry, scale-up, or when maximizing yield is paramount, Route C (Dowtherm A) is the undisputed optimal choice[2]. By separating the condensation and cyclization steps, Route C prevents acid-catalyzed side reactions and utilizes thermal energy to force the difficult ring closure of the CF3-deactivated intermediate, resulting in the highest purity and yield.

References

  • Bajwa, G. S., Hartman, K. E., & Joullié, M. M. (1973). Antimalarials. 1. Heterocyclic analogs of N-substituted naphthalenebisoxazines. Journal of Medicinal Chemistry, 16(2), 134-138.[Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 6-Nitro-2-(trifluoromethyl)quinolin-4-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 6-Nitro-2-(trifluoromethyl)quinolin-4-ol (CAS: 59108-08-6) As a specialized fluorinated heterocyclic building block,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 6-Nitro-2-(trifluoromethyl)quinolin-4-ol (CAS: 59108-08-6)

As a specialized fluorinated heterocyclic building block, 6-Nitro-2-(trifluoromethyl)quinolin-4-ol requires rigorous handling protocols. Standard safety data sheets often lack the mechanistic context necessary for advanced laboratory safety. This guide synthesizes chemical causality with field-proven operational logistics to provide a self-validating framework for handling, mitigating exposure, and executing safe disposal.

Toxicological Profile & Hazard Causality

Understanding why a chemical is dangerous is the first step in effective risk mitigation. The unique hazard profile of this compound is driven by two distinct structural motifs:

  • The Nitroquinoline Core: Nitroaromatic compounds are potent systemic toxins. If swallowed or absorbed, they can induce methemoglobinemia—a condition where metabolites bind to hemoglobin, inhibiting oxygen transport and causing tissue hypoxia[1]. Furthermore, nitroquinolines are documented respiratory and ocular irritants[2].

  • The Trifluoromethyl (-CF3) Moiety: The addition of a -CF3 group dramatically increases the molecule's lipophilicity. This chemical property accelerates the rate of dermal penetration compared to non-fluorinated analogs, making accidental skin contact exceptionally hazardous[3].

Table 1: Quantitative Hazard Summary
GHS HazardDescriptionMechanistic Cause & Exposure Route
H302 Harmful if swallowedNitroaromatic reduction in vivo leads to methemoglobin formation and systemic toxicity[1][4].
H315 Causes skin irritationHigh lipophilicity from the -CF3 group allows rapid epidermal penetration and local inflammation[3][4].
H319 Causes serious eye irritationCrystalline dust interacts with ocular mucosa, causing transient abrasive and chemical damage[1][4].
H335 May cause respiratory irritationInhalation of fine particulates triggers acute inflammatory responses in the respiratory tract[2][4].

Personal Protective Equipment (PPE) Matrix

To counter the specific physicochemical properties of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol, standard PPE must be upgraded.

Table 2: Mechanistic PPE Requirements
PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile or Butyl rubber gloves (≥0.11 mm thickness)The compound's high lipophilicity accelerates dermal absorption. Double-gloving provides a critical fail-safe against micro-tears[3].
Eye/Face Protection ANSI Z87.1-compliant chemical splash gogglesProtects ocular mucosa from fine crystalline dust and aerosolized solutions, preventing acute irritation (H319)[3][4].
Skin/Body Protection Flame-resistant, knee-length lab coat with fitted cuffsPrevents accumulation of lipophilic dust on personal clothing. Fitted cuffs prevent accidental exposure of the wrists[3].
Respiratory Protection N95 particulate respirator (if outside hood) or strict handling within a Chemical Fume HoodMitigates inhalation of airborne particulates (H335). Nitroquinolines can induce severe respiratory tract irritation[1][2].

Self-Validating Operational Protocols

Do not rely on assumptions when handling fluorinated nitroaromatics. The following step-by-step methodology incorporates built-in validation checks to ensure safety at every stage of the weighing and solubilization process.

Step 1: Engineering Control Validation

  • Action: Turn on the chemical fume hood and verify the airflow monitor reads between 80–120 feet per minute (fpm).

  • Causality: Nitroaromatic dusts are potent respiratory irritants[2]. Adequate face velocity ensures the total containment of aerosolized particles.

  • Validation: Tape a small piece of tissue paper to the bottom of the sash; it must pull steadily inward without fluttering erratically.

Step 2: PPE Integrity Check

  • Action: Don inner and outer nitrile gloves. Perform a pneumatic inflation test on the outer pair before wearing.

  • Causality: The trifluoromethyl group facilitates rapid dermal absorption of the toxic nitroquinoline core[1][3]. Micro-tears in gloves are a primary vector for unnoticed exposure.

  • Validation: The glove holds trapped air without deflation for 10 seconds prior to donning.

Step 3: Anti-Static Weighing

  • Action: Discharge static using an anti-static gun (e.g., Zerostat) on the weighing boat and the reagent container before dispensing.

  • Causality: Fluorinated powders hold high static charges, causing them to aerosolize or cling to spatulas, which increases inhalation risk and reduces gravimetric accuracy.

  • Validation: The powder transfers smoothly from the spatula to the balance without "jumping" to the sides of the draft shield.

Step 4: Solubilization and Secondary Containment

  • Action: Dissolve the compound in the target solvent (e.g., DMSO or DMF) directly within the fume hood. Cap the vial and place it in an unbreakable secondary container before removing it from the hood.

  • Causality: Transporting concentrated solutions of nitroquinolines poses a high risk of systemic exposure via accidental spills[1].

  • Validation: The exterior of the primary vial is wiped with a solvent-dampened cloth and visually inspected for residue before placement in the secondary container.

Visual Workflow: Handling & Containment

PPE_Workflow A 1. Risk Assessment Verify CAS 59108-08-6 Hazards B 2. PPE Donning Double Nitrile, Goggles, Lab Coat A->B Proceed C 3. Engineering Controls Activate Fume Hood (80-100 fpm) B->C Confirmed D 4. Material Handling Weighing & Solubilization C->D Hood Validated E 5. Containment Check Are surfaces contaminated? D->E Post-Operation F 6a. Spill Protocol Wet-wipe & use universal absorbent E->F Yes G 6b. Safe Transfer Seal in secondary container E->G No H 7. Waste Disposal Segregate as Halogenated/Nitro Waste F->H Cleaned G->H Workflow Complete

Fig 1: Exposure control workflow for handling 6-Nitro-2-(trifluoromethyl)quinolin-4-ol.

Spill Response & Waste Disposal Logistics

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization and dermal contact.

Immediate Spill Response (Solid/Powder)
  • Evacuate and Assess: If a spill occurs outside the fume hood, step back immediately. For spills exceeding 50g, evacuate the area and consult Environmental Health and Safety (EHS).

  • Containment (Validation Step): Do not dry sweep , as this will aerosolize the toxic dust[2][5]. Cover the spill gently with universal chemical absorbent pads.

    • Validation: No visible dust cloud is generated during the containment phase.

  • Wet-Wiping: Dampen disposable laboratory wipes with a suitable solvent (e.g., isopropanol or ethanol) and gently wipe the area from the perimeter inward to prevent spreading.

  • Decontamination: Wash the affected surface thoroughly with laboratory detergent and water to remove any residual lipophilic traces[1].

Waste Disposal Logistics

Improper disposal of fluorinated nitroaromatics can lead to severe environmental contamination and regulatory violations.

  • Solid Waste: All contaminated PPE, absorbent pads, wipes, and empty reagent bottles must be placed in a heavy-duty, sealable hazardous waste bag. Label explicitly as "Hazardous Solid Waste: Toxic Fluorinated Nitroaromatics"[5].

  • Liquid Waste: Solutions containing this compound must be strictly segregated into "Halogenated Organic Waste" due to the presence of the trifluoromethyl group. Do not mix with acidic waste streams, as strong acids can trigger unpredictable decomposition and the release of hydrogen fluoride gas[5].

References

  • BLDpharm. "59108-08-6: 6-Nitro-2-(trifluoromethyl)quinolin-4-ol Safety Information." BLD Pharm.
  • Benchchem. "Personal protective equipment for handling 4-Bromo-3-(trifluoromethyl)aniline." BenchChem.
  • Chemdor Chemicals. "6-Nitroquinoline Safety Data Sheet (SDS) | CAS: 613-50-3." Chemdor.
  • Santa Cruz Biotechnology. "4-Nitroquinoline N-oxide: TOXICITY AND IRRITATION." SCBT.
  • Fisher Scientific. "SAFETY DATA SHEET - 3-(Trifluoromethyl)-o-toluidine." Fisher Sci.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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6-Nitro-2-(trifluoromethyl)quinolin-4-ol
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6-Nitro-2-(trifluoromethyl)quinolin-4-ol
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